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Barium caprate

Cat. No.: B15350513
M. Wt: 479.8 g/mol
InChI Key: OUOYUKOMZFADNU-UHFFFAOYSA-L
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Description

Barium caprate is a useful research compound. Its molecular formula is C20H38BaO4 and its molecular weight is 479.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H38BaO4 B15350513 Barium caprate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H38BaO4

Molecular Weight

479.8 g/mol

IUPAC Name

barium(2+);decanoate

InChI

InChI=1S/2C10H20O2.Ba/c2*1-2-3-4-5-6-7-8-9-10(11)12;/h2*2-9H2,1H3,(H,11,12);/q;;+2/p-2

InChI Key

OUOYUKOMZFADNU-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].[Ba+2]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Barium Caprate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium caprate, the barium salt of capric acid (decanoic acid), is a metallic soap with potential applications in various fields, including as a lubricating agent, a stabilizer for polymers, and in the synthesis of other organometallic compounds. Its properties are dictated by the interaction of the barium cation with the carboxylate groups of the capric acid molecules, leading to a coordination polymer structure. This guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and expected analytical outcomes to aid researchers in their scientific endeavors. While direct literature on this compound is limited, this guide draws upon established principles of metal carboxylate chemistry to provide a robust framework for its study.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through a precipitation reaction, a common method for preparing metal soaps.[1] This process involves the reaction of a soluble barium salt with a soluble salt of capric acid in a suitable solvent system. An alternative approach involves the direct reaction of barium hydroxide with capric acid.

Experimental Protocol: Precipitation Method

This protocol details the synthesis of this compound via the reaction of barium chloride with sodium caprate.

Materials:

  • Barium chloride dihydrate (BaCl₂·2H₂O)

  • Capric acid (CH₃(CH₂)₈COOH)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

Procedure:

  • Preparation of Sodium Caprate Solution:

    • In a 250 mL beaker, dissolve a stoichiometric amount of capric acid in 100 mL of ethanol.

    • In a separate beaker, prepare an aqueous solution of sodium hydroxide with a molar equivalent to the capric acid.

    • Slowly add the sodium hydroxide solution to the ethanolic solution of capric acid while stirring continuously. This will form sodium caprate in solution.

  • Preparation of Barium Chloride Solution:

    • In a 500 mL beaker, dissolve a stoichiometric amount of barium chloride dihydrate in 150 mL of deionized water.

  • Precipitation:

    • Gently heat both the sodium caprate and barium chloride solutions to approximately 60°C.

    • Slowly add the barium chloride solution to the sodium caprate solution with vigorous stirring. A white precipitate of this compound will form immediately.

  • Isolation and Purification:

    • Continue stirring the mixture for 1 hour to ensure complete reaction.

    • Allow the precipitate to settle, then decant the supernatant.

    • Wash the precipitate several times with hot deionized water to remove any unreacted salts and impurities.

    • Follow with a final wash with ethanol.

    • Collect the solid product by filtration using a Buchner funnel.

    • Dry the collected this compound in a vacuum oven at 80°C to a constant weight.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Purification CapricAcid Capric Acid in Ethanol Mixing Mix at 60°C with Stirring CapricAcid->Mixing NaOH_sol Aqueous NaOH NaOH_sol->Mixing BaCl2_sol Aqueous BaCl₂ BaCl2_sol->Mixing Washing Wash with Hot Water & Ethanol Mixing->Washing Filtration Vacuum Filtration Washing->Filtration Drying Vacuum Drying at 80°C Filtration->Drying Product This compound Powder Drying->Product Characterization_Workflow cluster_analysis Characterization Techniques cluster_results Data and Analysis BariumCaprate Synthesized this compound FTIR FTIR Spectroscopy BariumCaprate->FTIR XRD X-ray Diffraction BariumCaprate->XRD TGA_DSC Thermal Analysis (TGA/DSC) BariumCaprate->TGA_DSC SEM Scanning Electron Microscopy BariumCaprate->SEM FTIR_Data Functional Group Identification FTIR->FTIR_Data XRD_Data Crystal Structure and Phase Purity XRD->XRD_Data Thermal_Data Thermal Stability and Decomposition Profile TGA_DSC->Thermal_Data Morphology_Data Particle Morphology and Size SEM->Morphology_Data

References

An In-depth Technical Guide to the Chemical Properties and Structure of Barium Caprate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium caprate, also known as barium decanoate, is the barium salt of capric acid. As a member of the metal carboxylate family, its properties are of interest in various industrial and research applications, potentially including roles as a stabilizer, lubricant, or in the synthesis of other barium-containing materials. This technical guide provides a comprehensive overview of the known chemical properties and structural characteristics of this compound, compiled from available data and inferred from the study of analogous compounds.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly accessible literature, its fundamental properties can be summarized. It is a solid powder at room temperature.[1]

Quantitative Data Summary
PropertyValueSource/Comment
Molecular Formula C₂₀H₃₈BaO₄[1]
Molecular Weight 479.85 g/mol [1]
Appearance Solid powder[1]
Melting Point Not availableData not found in searches.
Boiling Point Not availableData not found in searches.
Density Not availableData not found in searches.
Solubility in Water Generally insolubleBarium salts of fatty acids are typically insoluble in water.[2][3]
Solubility in Organic Solvents Expected to have low solubilityGenerally, alkaline earth metal salts of long-chain fatty acids exhibit low solubility in common organic solvents.

Molecular Structure

The structure of this compound consists of a central barium cation (Ba²⁺) ionically bonded to two caprate (decanoate) anions (CH₃(CH₂)₈COO⁻). The interaction between the barium ion and the carboxylate groups of the caprate anions is key to its structure. Metal carboxylates can exhibit several coordination modes, including ionic, unidentate, bidentate, and bridging structures.[4] The specific coordination in solid-state this compound would require dedicated crystallographic analysis, which is not currently available in the literature.

The caprate anion itself consists of a ten-carbon aliphatic chain, which imparts hydrophobic characteristics to the molecule.

Spectroscopic Properties

Infrared (IR) Spectroscopy
  • Asymmetric COO⁻ Stretching: This band is typically observed in the region of 1510-1650 cm⁻¹. The exact wavenumber can provide insight into the coordination mode of the carboxylate group.[4]

  • Symmetric COO⁻ Stretching: This vibration usually appears in the 1280-1400 cm⁻¹ range.[4]

  • C-H Stretching: Vibrations of the methyl and methylene groups in the alkyl chains are expected in the 2850-2960 cm⁻¹ region.

  • C-H Bending: Bending vibrations for the alkyl chains will appear in the 1375-1465 cm⁻¹ range.

The separation between the asymmetric and symmetric COO⁻ stretching frequencies (Δν) can be indicative of the coordination environment of the barium ion.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

As this compound is a diamagnetic compound, its ¹H and ¹³C NMR spectra would be expected to show signals corresponding to the caprate ligand.

  • ¹H NMR: The spectrum would be characterized by signals for the aliphatic protons of the caprate chain. The terminal methyl protons would appear as a triplet, while the methylene protons would exhibit complex multiplets.

  • ¹³C NMR: The spectrum would show distinct signals for each of the ten carbon atoms in the caprate chain, including the carboxylate carbon.

Due to the ionic nature of the Ba²⁺ ion and its closed-shell electron configuration, it is not expected to introduce paramagnetic effects that would significantly broaden or shift the NMR signals of the caprate ligand.[8][9][10]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly documented in the reviewed literature. However, a general synthesis protocol can be proposed based on standard precipitation methods for metal carboxylates.

General Synthesis of this compound (Precipitation Method)

This protocol describes a common method for preparing insoluble metal salts of fatty acids.

Materials:

  • Capric acid (Decanoic acid)

  • A soluble barium salt (e.g., barium chloride, BaCl₂)

  • A base (e.g., sodium hydroxide, NaOH)

  • Deionized water

  • Ethanol (for washing)

Procedure:

  • Preparation of Sodium Caprate Solution: Dissolve a stoichiometric amount of capric acid in an aqueous solution of a base (e.g., NaOH) with gentle heating to form the soluble sodium caprate salt.

  • Preparation of Barium Salt Solution: In a separate vessel, dissolve a stoichiometric amount of a soluble barium salt (e.g., BaCl₂) in deionized water.

  • Precipitation: Slowly add the barium salt solution to the sodium caprate solution with constant stirring. A white precipitate of this compound should form immediately.

  • Isolation and Washing: The precipitate is collected by filtration (e.g., using a Büchner funnel). The collected solid is then washed several times with deionized water to remove any soluble impurities, followed by a wash with a solvent like ethanol to aid in drying.

  • Drying: The purified this compound is dried in an oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

Experimental Workflow Diagram:

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Purification CapricAcid Capric Acid + NaOH(aq) Precipitation Precipitation CapricAcid->Precipitation BariumSalt BaCl₂(aq) BariumSalt->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Product This compound Drying->Product

General Synthesis Workflow for this compound.

Logical Relationships in Structural Analysis

The interpretation of spectroscopic data to elucidate the structure of this compound follows a logical progression.

Structural Analysis Logic Diagram:

a cluster_data Experimental Data cluster_interpretation Data Interpretation IR IR Spectroscopy IR_Interp Identify Functional Groups (COO⁻, C-H) Determine Coordination Mode IR->IR_Interp NMR NMR Spectroscopy NMR_Interp Confirm Aliphatic Structure Verify Diamagnetism NMR->NMR_Interp XRD X-ray Diffraction (if available) XRD_Interp Determine Crystal System and Unit Cell Parameters XRD->XRD_Interp Structure Elucidated Structure of This compound IR_Interp->Structure NMR_Interp->Structure XRD_Interp->Structure

Logical Flow for Structural Elucidation.

Conclusion

This compound is a compound for which detailed, experimentally verified data on physical properties and structure are not widely available. This guide has synthesized the known information and provided a framework for understanding its chemical nature based on the established principles of metal carboxylates. Further experimental investigation is necessary to fully characterize this compound, which may hold potential for various material science and chemical applications. The provided general experimental protocol and logical diagrams for analysis offer a starting point for researchers interested in exploring the properties and potential uses of this compound.

References

Barium Caprate (CAS 13098-41-4): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core properties of Barium Caprate, identified by the CAS number 13098-41-4. While specific experimental data for this compound is limited in publicly available literature, this document consolidates known information and provides inferred properties based on the general characteristics of related chemical compounds. It is designed to be a foundational resource for professionals in research, and drug development who may be working with or considering this substance.

Chemical and Physical Properties

This compound, also known as barium decanoate, is the barium salt of capric acid, a saturated fatty acid. It is classified as an organometallic compound.

Table 1: Physicochemical Data of this compound

PropertyDataSource/Note
CAS Number 13098-41-4
Molecular Formula C₂₀H₃₈BaO₄[1][2]
Molecular Weight 479.84 g/mol [2]
Appearance Solid[1]
Melting Point Data not available
Boiling Point Data not available
Density Data not available
Solubility in Water Presumed to be poorly solubleBased on the general trend of decreasing solubility for alkaline earth metal salts of long-chain fatty acids. The solubility of other barium salts like barium carbonate is also low.

Experimental Protocols

Detailed experimental protocols specifically for the synthesis and analysis of this compound are not readily found in scientific literature. However, a general methodology for the preparation of metal salts of fatty acids can be applied.

General Synthesis Protocol: Precipitation Method

This protocol describes a common method for synthesizing metal carboxylates.

Principle: A soluble barium salt is reacted with a soluble salt of capric acid (or capric acid itself in the presence of a base) to form the insoluble this compound, which precipitates out of the solution.

Materials:

  • Barium chloride (BaCl₂) or Barium hydroxide (Ba(OH)₂)

  • Capric acid (Decanoic acid)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Distilled water

Procedure:

  • Preparation of Sodium Caprate Solution:

    • Dissolve a stoichiometric amount of capric acid in ethanol.

    • Separately, prepare an aqueous solution of sodium hydroxide.

    • Slowly add the sodium hydroxide solution to the capric acid solution while stirring to form sodium caprate.

  • Precipitation of this compound:

    • Prepare an aqueous solution of barium chloride.

    • Slowly add the sodium caprate solution to the barium chloride solution under constant stirring.

    • A white precipitate of this compound will form immediately.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the precipitate several times with distilled water to remove any unreacted salts and impurities.

    • Wash the precipitate with a small amount of ethanol to help with drying.

    • Dry the purified this compound in a desiccator or a vacuum oven at a low temperature.

Recommended Analytical Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic carboxylate (COO⁻) stretching frequencies and confirm the absence of the carboxylic acid (COOH) peak.

  • Elemental Analysis: To determine the weight percentages of carbon, hydrogen, and barium, and to verify the empirical formula.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition profile of the compound.

Logical Workflow and Diagrams

The following diagrams illustrate the logical relationships in the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants Barium Salt (aq) + Sodium Caprate (aq) Precipitation Precipitation Reactants->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Product This compound Drying->Product FTIR FTIR Analysis Product->FTIR Elemental_Analysis Elemental Analysis Product->Elemental_Analysis TGA TGA Product->TGA

Caption: Experimental workflow for this compound synthesis.

Potential Applications

While specific applications of this compound are not widely documented, related barium compounds have various industrial uses.[3][4] Based on the properties of similar metal carboxylates, potential applications for this compound could include:

  • PVC Heat Stabilizers: Barium salts, often in combination with other metals like cadmium or zinc, are used to prevent the thermal degradation of polyvinyl chloride (PVC).

  • Catalysts: As a metallic soap, it may have catalytic activity in certain chemical reactions.

  • Lubricant Additives: The long hydrocarbon chains of the caprate moiety could impart lubricating properties.

Disclaimer: This document is intended for informational purposes for a scientific audience. The toxicological properties of this compound have not been thoroughly investigated. All handling of this chemical should be performed in a controlled laboratory setting by trained professionals, adhering to appropriate safety protocols and using personal protective equipment. Consult the Safety Data Sheet (SDS) from the supplier for detailed hazard information.

References

An In-depth Technical Guide to the Applications of Barium Caprate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barium caprate, the barium salt of capric acid, is an organometallic compound with a history of utility in industrial applications. While its direct application in pharmaceuticals is not well-documented, the known properties of its constituent components—barium and capric acid—suggest potential avenues for exploration in drug development. This technical guide provides a comprehensive overview of the established industrial uses of this compound and explores its hypothetical applications in the pharmaceutical sector. The content herein is intended to serve as a foundational resource for researchers and professionals interested in the further investigation of this compound.

Core Chemical and Physical Properties

This compound, also known as barium decanoate, is a metal soap. Metal soaps are defined as the salts of a fatty acid and a metal. The properties of this compound are dictated by the nature of the divalent barium ion and the C10 fatty acid, capric acid.

PropertyValueReference
Chemical Formula C₂₀H₃₈BaO₄[No specific citation found]
Molecular Weight 479.84 g/mol [No specific citation found]
Appearance Typically a white powder[No specific citation found]
Solubility Generally insoluble in water, soluble in certain organic solvents[No specific citation found]

Established Industrial Applications

The primary applications of this compound and other barium fatty acid salts are in the polymer and lubricant industries.

Heat Stabilizer for Polyvinyl Chloride (PVC)

This compound functions as a heat stabilizer for PVC. During the processing of PVC at high temperatures, the polymer undergoes degradation, releasing hydrochloric acid (HCl). This process is autocatalytic, meaning the released HCl accelerates further degradation. Metal soaps like this compound are added to prevent this.[1][2]

Mechanism of Action:

The stabilization mechanism of barium soaps in PVC is primarily attributed to their ability to neutralize the released HCl.[3][4] This prevents the autocatalytic degradation of the polymer. Barium soaps are often used in combination with other metal soaps, such as cadmium or zinc soaps, to achieve a synergistic stabilizing effect that provides both good initial color and long-term stability.[2]

PVC_Stabilization PVC PVC Polymer Degradation Degradation PVC->Degradation exposed to Heat Heat Heat->Degradation HCl HCl (Hydrochloric Acid) Degradation->HCl Autocatalysis Autocatalytic Degradation HCl->Autocatalysis catalyzes BaCl2 Barium Chloride (BaCl2) HCl->BaCl2 Autocatalysis->Degradation BariumCaprate This compound (Ba(C9H19COO)2) BariumCaprate->BaCl2 reacts with HCl to form CapricAcid Capric Acid BariumCaprate->CapricAcid and Synthesis_Workflow cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Product Isolation Barium_Hydroxide Barium Hydroxide (Ba(OH)2) Mixing Mixing and Heating (60-80°C) Barium_Hydroxide->Mixing Capric_Acid Capric Acid (C9H19COOH) Capric_Acid->Mixing Water_1 Water Water_1->Mixing Water_2 Water Washing Washing with Water Water_2->Washing Precipitation Precipitation of This compound Mixing->Precipitation Filtration Filtration Precipitation->Filtration Filtration->Washing Drying Drying Washing->Drying Final_Product This compound Powder Drying->Final_Product Hypothetical_Drug_Delivery cluster_0 Drug Formulation cluster_1 Administration and Release Active_Drug Active Drug (with acidic group) Formulation Formation of a Barium-Drug-Caprate Complex Active_Drug->Formulation Barium_Hydroxide Barium Hydroxide Barium_Hydroxide->Formulation Capric_Acid Capric Acid Capric_Acid->Formulation Administration Administration (e.g., intramuscular) Formulation->Administration Depot Formation of Depot in Adipose Tissue Administration->Depot Slow_Release Slow Dissociation and Release of Active Drug Depot->Slow_Release Systemic_Circulation Systemic Circulation Slow_Release->Systemic_Circulation

References

Synthesis of Barium Caprate Coordination Polymers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and potential applications of barium caprate coordination polymers. While direct literature on the synthesis of this compound coordination polymers is limited, this document extrapolates from established methods for synthesizing similar barium-based and other metallic carboxylate coordination polymers. The protocols and data presented herein are based on analogous systems and provide a solid foundation for the development of novel this compound materials.

Introduction to Barium Coordination Polymers

Coordination polymers are a class of materials formed by the self-assembly of metal ions with organic bridging ligands. Barium(II) ions, with their relatively large ionic radius and flexible coordination sphere, can form diverse structural motifs with carboxylate ligands. These materials are of growing interest in various fields, including drug delivery, catalysis, and materials science. Capric acid (decanoic acid), a ten-carbon saturated fatty acid, can act as a versatile ligand, potentially leading to the formation of unique this compound coordination polymer structures with interesting physicochemical properties.

General Synthesis Methodologies

The synthesis of barium coordination polymers typically involves the reaction of a barium salt with the desired organic ligand in a suitable solvent system. The final structure and properties of the coordination polymer are highly dependent on several factors, including the reaction temperature, pH, solvent, and the molar ratio of the reactants. Common synthesis techniques include:

  • Solution-Based Synthesis: This is the most straightforward method, involving the mixing of solutions of the barium salt and the caprate ligand at room or elevated temperatures.

  • Hydrothermal/Solvothermal Synthesis: This method involves carrying out the reaction in a sealed vessel at elevated temperatures and pressures. It often leads to the formation of highly crystalline products.

  • Layer-by-Layer Deposition: This technique allows for the controlled growth of thin films of coordination polymers on a substrate.[1]

A general workflow for the synthesis and characterization of coordination polymers is illustrated below.

G General Workflow for Coordination Polymer Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization Reactant_Preparation Prepare Solutions of Barium Salt and Capric Acid Mixing Mix Reactant Solutions Reactant_Preparation->Mixing Reaction Reaction under Controlled Conditions (Temperature, pH, Time) Mixing->Reaction Isolation Isolate Product (Filtration/Centrifugation) Reaction->Isolation Washing Wash with Appropriate Solvents Isolation->Washing Drying Dry the Product Washing->Drying Spectroscopy Spectroscopic Analysis (FT-IR, NMR) Drying->Spectroscopy Diffraction Structural Analysis (XRD) Drying->Diffraction Thermal_Analysis Thermal Analysis (TGA, DTA) Drying->Thermal_Analysis Microscopy Morphological Analysis (SEM, TEM) Drying->Microscopy

Caption: General workflow for the synthesis and characterization of coordination polymers.

Experimental Protocols (Adapted from Related Barium Coordination Polymer Syntheses)

The following protocols are adapted from the synthesis of other barium carboxylate coordination polymers and can serve as a starting point for the synthesis of this compound.

Protocol 1: Solution-Based Synthesis

This protocol is adapted from the synthesis of barium coordination polymers with other dicarboxylate ligands.[2][3]

  • Reactant Preparation:

    • Dissolve 1.0 mmol of barium chloride dihydrate (BaCl₂·2H₂O) in 20 mL of deionized water.

    • In a separate beaker, dissolve 2.0 mmol of capric acid in 20 mL of ethanol. Add a stoichiometric amount of a base (e.g., sodium hydroxide or triethylamine) to deprotonate the carboxylic acid.

  • Reaction:

    • Slowly add the barium chloride solution to the capric acid solution with constant stirring.

    • A white precipitate should form immediately.

    • Continue stirring the mixture at room temperature for 24 hours to ensure complete reaction.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the product thoroughly with deionized water and ethanol to remove any unreacted starting materials and impurities.

    • Dry the final product in a vacuum oven at 60 °C for 12 hours.

Protocol 2: Hydrothermal Synthesis

This protocol is based on general hydrothermal synthesis methods for metal-organic frameworks.[4]

  • Reactant Preparation:

    • In a 20 mL Teflon-lined stainless steel autoclave, combine 1.0 mmol of a barium salt (e.g., barium nitrate, Ba(NO₃)₂), 2.0 mmol of capric acid, and 10 mL of a solvent mixture (e.g., water/ethanol or dimethylformamide).

  • Reaction:

    • Seal the autoclave and heat it in an oven at a controlled temperature (e.g., 120-180 °C) for a specified period (e.g., 24-72 hours).[4]

    • After the reaction, allow the autoclave to cool down slowly to room temperature.

  • Isolation and Purification:

    • Collect the crystalline product by filtration.

    • Wash the crystals with the mother liquor and then with a suitable solvent (e.g., ethanol).

    • Dry the product in air or under vacuum.

Characterization of Barium Coordination Polymers

A comprehensive characterization is crucial to understand the structure, properties, and purity of the synthesized this compound coordination polymer. The following table summarizes the key characterization techniques and the expected information obtained, based on studies of similar materials.[5][6]

Technique Abbreviation Information Obtained Reference Findings for Analogous Barium Coordination Polymers
Fourier-Transform Infrared SpectroscopyFT-IRIdentification of functional groups and coordination of the carboxylate to the barium ion.A strong band around 1660 cm⁻¹ can indicate the binding of the carboxylate oxygen to Ba(II).[6][7]
Nuclear Magnetic Resonance SpectroscopyNMRElucidation of the organic ligand structure in solution.¹H and ¹³C NMR can confirm the presence of the organic ligand within the coordination polymer structure.[6]
X-ray Diffraction (Single-Crystal and Powder)XRDDetermination of the crystal structure, phase purity, and crystallinity.Single-crystal XRD reveals the precise coordination environment of the Ba(II) ion and the overall network structure.[2][5]
Thermogravimetric Analysis / Differential Thermal AnalysisTGA/DTAEvaluation of thermal stability and decomposition behavior.Can be used to determine the temperature at which the coordination polymer decomposes, often resulting in barium carbonate.[6][7]
Scanning Electron Microscopy / Transmission Electron MicroscopySEM/TEMInvestigation of the morphology, particle size, and microstructure of the material.Provides visual evidence of the crystal habit and size distribution of the synthesized polymer.

Potential Applications in Drug Development

While specific studies on this compound coordination polymers for drug delivery are not yet prevalent, related barium-based nanoparticles have shown promise in biomedical applications.[8][9] The unique properties of coordination polymers, such as their tunable porosity and biodegradability, make them attractive candidates for drug delivery systems.

A potential logical pathway for the application of a this compound coordination polymer in drug delivery is outlined below.

G Potential Drug Delivery Application Pathway Synthesis Synthesis of Barium Caprate Coordination Polymer Drug_Loading Drug Loading into the Polymer Matrix Synthesis->Drug_Loading Formulation Formulation into a Delivery System (e.g., Nanoparticles) Drug_Loading->Formulation Administration Administration (e.g., Intravenous) Formulation->Administration Targeting Targeted Delivery to Specific Tissues or Cells Administration->Targeting Drug_Release Controlled Drug Release at the Target Site Targeting->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

References

Synthesis of Barium Caprate from Capric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Barium caprate (also known as barium decanoate), a metallic salt of capric acid. The document details the underlying chemical principles, a plausible experimental protocol derived from established methods for similar metallic soaps, and recommended procedures for the characterization of the final product. The synthesis involves a neutralization reaction between capric acid and barium hydroxide. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of materials science, pharmacology, and drug development who require a practical understanding of the preparation and properties of barium carboxylates.

Introduction

This compound is an organometallic compound belonging to the class of metallic soaps or salts of fatty acids. While not as extensively studied as other metal carboxylates, it holds potential for various applications, including as a lubricant, stabilizer, and potentially in pharmaceutical formulations, leveraging the biological properties of both barium and capric acid. Capric acid (decanoic acid) is a medium-chain fatty acid naturally found in oils like coconut and palm kernel oil, and it is known for its antimicrobial and anti-inflammatory properties. Barium, an alkaline earth metal, can form ionic complexes with carboxylates, leading to compounds with distinct physicochemical characteristics.

This guide outlines a laboratory-scale synthesis of this compound, providing a detailed methodology and discussing the necessary characterization techniques to verify the identity and purity of the synthesized compound.

Chemical Reaction and Stoichiometry

The synthesis of this compound is based on a straightforward acid-base neutralization reaction. Capric acid (CH₃(CH₂)₈COOH), a weak acid, reacts with barium hydroxide (Ba(OH)₂), a strong base, to form this compound (Ba(OOC(CH₂)₈CH₃)₂) and water. The stoichiometry of the reaction is 2:1, meaning two moles of capric acid react with one mole of barium hydroxide.

Reaction: 2 CH₃(CH₂)₈COOH + Ba(OH)₂ → Ba(OOC(CH₂)₈CH₃)₂ + 2 H₂O

The reaction is typically carried out in an aqueous medium or a mixed solvent system to facilitate the interaction between the reactants.

Experimental Protocol

The following protocol is a generalized procedure for the synthesis of this compound, adapted from established methods for the preparation of other barium fatty acid salts. Researchers should optimize the parameters based on their specific requirements and available equipment.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier (Example)
Capric Acid (Decanoic Acid)≥98%Sigma-Aldrich
Barium Hydroxide Octahydrate≥98%Fisher Scientific
Deionized WaterHigh PurityIn-house
Ethanol95%VWR
AcetoneACS GradeFisher Scientific

3.2. Equipment

  • 250 mL three-necked round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Thermometer

  • Dropping funnel

  • Büchner funnel and flask

  • Vacuum oven or desiccator

  • pH meter or pH indicator strips

3.3. Synthesis Procedure

  • Preparation of Barium Hydroxide Solution: In the 250 mL three-necked round-bottom flask, dissolve a specific molar amount of barium hydroxide octahydrate in deionized water with gentle heating and stirring. For example, dissolve 0.05 mol of Ba(OH)₂·8H₂O in 100 mL of deionized water.

  • Preparation of Capric Acid Solution: In a separate beaker, dissolve a stoichiometric amount of capric acid (0.1 mol, which is twice the molar amount of barium hydroxide) in a suitable solvent. A mixture of ethanol and water can be used to aid dissolution. Gently warm the mixture if necessary.

  • Reaction: Slowly add the capric acid solution to the stirred barium hydroxide solution in the reaction flask using the dropping funnel. The addition should be done dropwise to control the reaction rate and prevent excessive foaming.

  • Heating and Reflux: After the addition is complete, heat the reaction mixture to a temperature of 70-80 °C and maintain it under reflux for 2-3 hours to ensure the reaction goes to completion. Monitor the pH of the reaction mixture; it should be close to neutral (pH 7-8) upon completion.

  • Isolation of the Product: Allow the reaction mixture to cool to room temperature. The this compound will precipitate out of the solution as a white solid.

  • Filtration and Washing: Isolate the precipitate by vacuum filtration using a Büchner funnel. Wash the solid product several times with deionized water to remove any unreacted starting materials and soluble byproducts. A final wash with acetone can help in removing residual water and organic impurities.

  • Drying: Dry the purified this compound in a vacuum oven at 60-70 °C until a constant weight is achieved. Alternatively, the product can be dried in a desiccator over a suitable drying agent.

3.4. Expected Yield

The theoretical yield of this compound can be calculated based on the stoichiometry of the reaction. The actual yield will depend on the efficiency of the reaction and the purification process. A typical yield for this type of reaction is in the range of 80-90%.

Characterization of this compound

To confirm the synthesis of this compound and assess its purity, the following analytical techniques are recommended:

4.1. Physical Properties

PropertyExpected Observation
AppearanceWhite to off-white powder
SolubilityInsoluble in water; sparingly soluble in some organic solvents.
Melting PointTo be determined experimentally.

4.2. Spectroscopic Analysis

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a crucial technique for confirming the formation of the barium salt. The spectrum of this compound is expected to show the disappearance of the broad O-H stretching band of the carboxylic acid (around 3000 cm⁻¹) and the C=O stretching band (around 1700 cm⁻¹).[1] New characteristic peaks corresponding to the symmetric and asymmetric stretching vibrations of the carboxylate group (COO⁻) should appear in the regions of 1540-1580 cm⁻¹ and 1400-1440 cm⁻¹, respectively.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the caprate ligand. The spectra should be consistent with the structure of the decanoate chain. Due to the ionic nature of the barium-carboxylate bond, some peak broadening might be observed.

4.3. Thermal Analysis

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These techniques can be used to determine the thermal stability of this compound and to identify its decomposition temperature. DSC can also be used to determine the melting point of the compound.

Logical Workflow and Diagrams

The synthesis of this compound follows a logical and sequential workflow, from the preparation of reactants to the final characterization of the product.

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation & Purification cluster_analysis Characterization prep_ba Prepare Ba(OH)₂ solution reaction Mix and Reflux (70-80°C, 2-3h) prep_ba->reaction prep_ca Prepare Capric Acid solution prep_ca->reaction cool Cool to RT reaction->cool filter Vacuum Filtration cool->filter wash Wash with H₂O and Acetone filter->wash dry Dry in Vacuum Oven wash->dry ftir FTIR dry->ftir nmr NMR dry->nmr tga_dsc TGA/DSC dry->tga_dsc

Caption: Experimental workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound from capric acid and barium hydroxide. The described protocol, based on established chemical principles for the formation of metallic soaps, offers a reliable starting point for laboratory-scale preparation. The recommended analytical techniques are essential for verifying the successful synthesis and purity of the final product. This document aims to empower researchers and scientists in their exploration of the properties and potential applications of this compound.

References

Unlocking a Dual-Functionality: Barium Caprate as a Novel Excipient for Oral Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The oral administration of therapeutics, particularly macromolecules, is a significant challenge in drug development due to poor membrane permeability and enzymatic degradation in the gastrointestinal tract. This guide explores a novel application of Barium Caprate as a dual-function excipient designed to overcome these barriers. By combining the properties of a dense barium core for potential controlled release and the established permeation-enhancing capabilities of caprate, this compound emerges as a promising candidate for advanced oral drug delivery systems. This document provides a comprehensive overview of its proposed mechanism of action, a detailed synthesis protocol, and key physicochemical data to support further research and development in this innovative area.

Introduction: The Challenge of Oral Drug Delivery

Oral delivery remains the preferred route for drug administration due to its convenience and patient compliance. However, the bioavailability of many drugs, especially biologics and other macromolecules, is severely limited by the restrictive nature of the intestinal epithelium and the harsh environment of the stomach. Current research focuses on the development of novel excipients that can protect the active pharmaceutical ingredient (API) and enhance its absorption across the intestinal barrier.

This guide introduces the novel application of this compound, a salt of the alkaline earth metal barium and the medium-chain fatty acid capric acid, as a multifunctional excipient in oral drug delivery.

Proposed Novel Application: this compound as a Dual-Function Drug Delivery Vehicle

We propose the use of this compound as a novel excipient that combines two critical functions for effective oral drug delivery:

  • A Barium-Based Core for Drug Entrapment: Drawing inspiration from studies on barium salt particles for oral insulin delivery, the barium component of this compound can serve as a dense, insoluble core to encapsulate and protect the API from the acidic environment of the stomach.[1][2] This could potentially allow for a more controlled release of the drug in the targeted region of the small intestine.

  • Caprate-Mediated Permeation Enhancement: The caprate component, upon release, is hypothesized to act as a permeation enhancer. Sodium caprate is a well-documented agent that transiently opens the tight junctions between intestinal epithelial cells, facilitating the paracellular transport of poorly absorbed drugs.[3][4][5][6][7]

This dual-functionality positions this compound as a unique and highly promising candidate for the formulation of oral dosage forms for a wide range of challenging APIs.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its development as a pharmaceutical excipient. The following table summarizes the available data.

PropertyValueReference
Chemical Formula C₂₀H₃₈BaO₄[8]
Molecular Weight 479.84 g/mol [8]
Appearance White, shiny flakes with a greasy appearance.[9]
Solubility in Water Very poorly soluble.[9]
Solubility in Organic Solvents Soluble in most organic solvents.[10]
Melting Point Decomposes upon heating.[9]
Thermal Decomposition Softens upon heating, releasing a fatty and empyreumatic odor.[9]

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound via a precipitation reaction between Barium Chloride and Capric Acid.

Materials:

  • Barium Chloride (BaCl₂)

  • Capric Acid (Decanoic Acid)

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Deionized Water

  • Magnetic Stirrer and Stir Bar

  • Heating Mantle

  • Buchner Funnel and Filter Paper

  • Drying Oven

Procedure:

  • Prepare a solution of Sodium Caprate:

    • Dissolve a stoichiometric amount of Capric Acid in ethanol.

    • In a separate beaker, dissolve an equimolar amount of Sodium Hydroxide in deionized water.

    • Slowly add the Sodium Hydroxide solution to the Capric Acid solution while stirring continuously. This will form Sodium Caprate.

  • Prepare a solution of Barium Chloride:

    • Dissolve a stoichiometric amount of Barium Chloride in deionized water.

  • Precipitation of this compound:

    • Slowly add the Barium Chloride solution to the Sodium Caprate solution under vigorous stirring.

    • A white precipitate of this compound will form immediately.

    • Continue stirring for 1-2 hours to ensure complete reaction.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration using a Buchner funnel.

    • Wash the precipitate several times with deionized water to remove any unreacted salts and impurities.

    • Wash the precipitate with ethanol to remove any unreacted Capric Acid.

    • Dry the purified this compound in a drying oven at 60-80°C until a constant weight is achieved.

Characterization of this compound

The synthesized this compound should be characterized to confirm its identity and purity using the following techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of the carboxylate salt.

  • X-Ray Diffraction (XRD): To determine the crystal structure of the compound.

  • Thermogravimetric Analysis (TGA): To assess its thermal stability and decomposition profile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While Barium itself is not easily analyzed by NMR, ¹H and ¹³C NMR of a dissolved sample (in a suitable organic solvent) can confirm the presence of the caprate moiety.[11][12]

Proposed Mechanism of Action and Workflow

The proposed mechanism for a this compound-based oral drug delivery system is a multi-step process that leverages its dual-functionality.

oral_drug_delivery_workflow cluster_formulation 1. Formulation cluster_administration 2. Oral Administration cluster_transit 3. Gastrointestinal Transit cluster_release_action 4. Drug Release and Action API_Encapsulation API Encapsulation within this compound Matrix Ingestion Ingestion of This compound Formulation API_Encapsulation->Ingestion Dosage Form Stomach Protection in Acidic Environment of Stomach Ingestion->Stomach Intestine Arrival in Small Intestine Stomach->Intestine Release Release of API and Caprate Ions Intestine->Release Permeation Caprate-Mediated Paracellular Permeation Release->Permeation Absorption API Absorption into Systemic Circulation Permeation->Absorption

Caption: Workflow of the proposed this compound oral drug delivery system.

The following diagram illustrates the proposed signaling pathway for caprate-mediated permeation enhancement at the cellular level.

permeation_enhancement_pathway cluster_extracellular Extracellular (Intestinal Lumen) cluster_membrane Epithelial Cell Membrane cluster_intracellular Intracellular Caprate Caprate Ions PLC Phospholipase C (PLC) Caprate->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 Ca2 [Ca²⁺]i ↑ IP3->Ca2 induces release MLCK Myosin Light Chain Kinase (MLCK) Ca2->MLCK activates TJ_Opening Tight Junction Opening MLCK->TJ_Opening phosphorylates myosin light chain

Caption: Proposed signaling pathway for caprate-mediated tight junction modulation.[3]

Safety and Toxicity Considerations

Soluble barium compounds are known to be toxic.[7][13][14][15][16] However, this compound is expected to be poorly soluble in water, which would limit the systemic absorption of free barium ions. The toxicity of this compound would need to be thoroughly evaluated. The caprate component is generally considered safe and is an approved food additive.[4]

Conclusion and Future Directions

This compound presents a compelling, novel approach to oral drug delivery. Its proposed dual-functionality as both a protective carrier and a permeation enhancer warrants further investigation. Future research should focus on the detailed characterization of synthesized this compound, optimization of drug loading and release kinetics, and comprehensive in vitro and in vivo studies to validate its efficacy and safety profile. The development of this compound-based formulations could represent a significant advancement in overcoming the challenges of oral administration for a wide range of therapeutic agents.

References

Methodological & Application

Barium Caprate as a Thermal Stabilizer in Polyvinyl Chloride (PVC): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic polymer. However, it is inherently thermally unstable at processing temperatures (typically above 170°C), leading to a degradation process that involves the release of hydrogen chloride (HCl). This dehydrochlorination causes discoloration, embrittlement, and a loss of mechanical and electrical properties.[1] To counteract this, thermal stabilizers are crucial additives in PVC formulations.

Barium soaps, such as barium caprate (barium decanoate), are effective secondary thermal stabilizers for PVC. They are often used in combination with primary stabilizers, such as zinc or cadmium soaps, to create synergistic stabilizer systems.[2] These mixed-metal stabilizers provide excellent long-term heat stability, good color hold, and can be formulated as liquids for easy dispersion in PVC plastisols or as solid soaps.[2][3] This document provides detailed application notes and experimental protocols for evaluating the performance of this compound as a thermal stabilizer in PVC.

While specific quantitative data for this compound is not extensively available in public literature, the data for other barium carboxylates, such as barium stearate and mixed barium-zinc liquid stabilizers, provide a strong indication of its expected performance.

Mechanism of Thermal Stabilization

The primary mechanism of thermal stabilization of PVC by mixed barium-zinc carboxylates involves two main functions:

  • HCl Scavenging: Barium carboxylates are effective scavengers of the hydrogen chloride (HCl) released during the initial stages of PVC degradation. This neutralization of HCl prevents it from catalyzing further degradation of the polymer chain.[1][4]

  • Substitution of Labile Chlorine Atoms: Zinc carboxylates, the primary stabilizer in the synergistic blend, react with the unstable allylic chlorine atoms on the PVC backbone. This reaction substitutes the labile chlorine with a more stable carboxylate group, preventing the initiation of the "unzipping" dehydrochlorination process. The barium carboxylate then plays a crucial role in regenerating the zinc stabilizer by reacting with the formed zinc chloride (ZnCl2), which would otherwise promote degradation.[2]

The synergistic action between barium and zinc soaps provides both excellent initial color and long-term stability.[5]

PVC_Stabilization_Mechanism PVC PVC Polymer Chain (-CH2-CHCl-)n Degraded_PVC Degraded PVC (Polyene Formation) PVC->Degraded_PVC Heat HCl HCl Degraded_PVC->HCl Dehydrochlorination Zn_Caprate Zinc Caprate Zn(OOCR)2 Degraded_PVC->Zn_Caprate Substitution of Labile Chlorine Ba_Caprate This compound Ba(OOCR)2 HCl->Ba_Caprate Ba_Caprate->Zn_Caprate BaCl2 Barium Chloride BaCl2 Ba_Caprate->BaCl2 ZnCl2 Zinc Chloride ZnCl2 Zn_Caprate->ZnCl2 Stabilized_PVC Stabilized PVC (Ester Formation) Zn_Caprate->Stabilized_PVC ZnCl2->Ba_Caprate Regeneration

Figure 1. Mechanism of PVC stabilization by a Ba/Zn caprate system.

Quantitative Data

The following tables summarize the expected performance of barium-based stabilizers in PVC, based on data available for barium stearate and mixed metal carboxylates.

Table 1: Thermal Stability of PVC with Barium Stearate by Thermogravimetric Analysis (TGA)

SampleOnset Decomposition Temperature (5% weight loss) (°C)Temperature at 10% Weight Loss (°C)Remaining Mass at 200°C (%)Remaining Mass at 225°C (%)
PVC with Barium Stearate> 203.6[6]> 217.2[6]99.1[6]95.3[6]

Data is based on a heating rate of 10°C/min under a nitrogen atmosphere.[6]

Table 2: Synergistic Effect of Barium/Cadmium Carboxylates in PVC

Stabilizer SystemActivation Energy for Degradation (kJ/mol)
PVC alone79.76 - 85.3[6]
PVC/Ba-Carboxylate79.76 - 85.3[6]
PVC with Ba/Cd Carboxylates (9:1 ratio)Synergistic effect observed[6]

Experimental Protocols

The following are detailed protocols for common methods used to evaluate the thermal stability of PVC.

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Stability Analysis cluster_data Data Analysis Mixing 1. Mixing (PVC, Plasticizer, Stabilizer) Milling 2. Two-Roll Milling (e.g., 180°C, 3 min) Mixing->Milling Sheet_Formation 3. Sheet Formation Milling->Sheet_Formation TGA Thermogravimetric Analysis (TGA) Sheet_Formation->TGA Congo_Red Congo Red Test Sheet_Formation->Congo_Red TGA_Data Weight Loss vs. Temperature Onset of Decomposition TGA->TGA_Data Congo_Red_Data Time to HCl Evolution Congo_Red->Congo_Red_Data

Figure 2. General workflow for evaluating PVC thermal stabilizers.
Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the effect of this compound on the thermal stability of PVC by measuring the weight loss of a sample as a function of temperature.

Materials and Equipment:

  • Thermogravimetric Analyzer (TGA)

  • PVC resin

  • Plasticizer (e.g., Dioctyl phthalate - DOP)

  • This compound (and any co-stabilizers)

  • High-speed mixer

  • Two-roll mill

  • Nitrogen gas supply

Procedure:

  • Sample Preparation:

    • Prepare a PVC compound by mixing PVC resin, plasticizer, and the this compound stabilizer system in a high-speed mixer. A typical formulation might be: 100 phr (parts per hundred resin) PVC, 50 phr DOP, and 1-3 phr of the stabilizer package.

    • Homogenize the compound on a two-roll mill at a temperature of approximately 180°C for 3 minutes to form a uniform sheet.

    • Cut a small sample (5-10 mg) from the sheet for TGA analysis.

  • TGA Measurement:

    • Place the sample in the TGA sample pan.

    • Heat the sample from room temperature to 600°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the weight of the sample as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset temperature of decomposition (often defined as the temperature at which 5% weight loss occurs).

    • Compare the TGA curves of unstabilized PVC and PVC stabilized with this compound. A shift of the decomposition to higher temperatures indicates improved thermal stability.

Protocol 2: Congo Red Test

Objective: To determine the thermal stability time of PVC stabilized with this compound by measuring the time required for the evolution of HCl.

Materials and Equipment:

  • Oven or heating block with precise temperature control (e.g., 180°C or 200°C)

  • Test tubes

  • Congo Red indicator paper

  • PVC sample sheets (prepared as in Protocol 1)

  • Stopwatch

Procedure:

  • Sample Preparation:

    • Cut a small, uniform piece of the PVC sample sheet (e.g., 2 cm x 2 cm).

    • Place the sample at the bottom of a clean, dry test tube.

  • Test Setup:

    • Moisten a strip of Congo Red paper with a drop of distilled water.

    • Place the moistened Congo Red paper in the upper part of the test tube, ensuring it does not touch the PVC sample.

    • Place the test tube in the preheated oven or heating block.

  • Measurement:

    • Start the stopwatch as soon as the test tube is placed in the heating apparatus.

    • Observe the Congo Red paper for a color change from red to blue. This color change indicates the presence of acidic HCl gas.

    • Stop the stopwatch at the first sign of a definite blue color.

    • The recorded time is the thermal stability time.

  • Data Analysis:

    • Compare the thermal stability times of unstabilized PVC and PVC stabilized with this compound. A longer time indicates a more effective thermal stabilizer.

Conclusion

This compound, particularly when used in synergistic combination with zinc caprate, is an effective thermal stabilizer for PVC. It functions by scavenging HCl and participating in a mechanism that substitutes unstable chlorine atoms on the polymer chain. The experimental protocols provided for TGA and the Congo Red test are standard methods for quantifying the performance of thermal stabilizers. While specific data for this compound is limited, the information available for similar barium carboxylates demonstrates their utility in enhancing the thermal stability of PVC, thereby improving the processing and long-term performance of PVC products.

References

Application Notes and Protocols for the Preparation of Barium Caprate-Based PVC Stabilizers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PVC Degradation and the Role of Barium Caprate Stabilizers

Poly(vinyl chloride) (PVC) is a versatile and widely used thermoplastic polymer. However, it is susceptible to thermal degradation at processing temperatures, which involves a dehydrochlorination process that releases hydrogen chloride (HCl). This degradation leads to discoloration, embrittlement, and a reduction in the mechanical properties of the polymer. The released HCl can also act as a catalyst, further accelerating the degradation process.

To counteract this, heat stabilizers are incorporated into the PVC matrix. This compound, a metallic soap, serves as an effective secondary heat stabilizer, often used in conjunction with other primary stabilizers like zinc or cadmium salts. The primary mechanism by which this compound stabilizes PVC is through the scavenging of HCl, thereby neutralizing the acid and preventing its catalytic effect on further degradation. This action helps to maintain the color and mechanical integrity of the PVC during processing and throughout its service life. Barium-based stabilizers are often combined with zinc compounds in liquid or solid mixed metal stabilizers to achieve a synergistic stabilizing effect.

Experimental Protocols

Protocol 1: Synthesis of this compound via Neutralization Reaction

This protocol details the synthesis of this compound through the direct neutralization of capric acid with barium hydroxide in an aqueous medium. This method is straightforward and can be adapted for various batch sizes.

Materials:

  • Capric acid (C₁₀H₂₀O₂)

  • Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

  • Deionized water

  • Ethanol (for washing)

Equipment:

  • Reaction vessel (e.g., three-necked round-bottom flask)

  • Heating mantle with magnetic stirrer

  • Thermometer

  • Condenser

  • Buchner funnel and filter paper

  • Drying oven

Procedure:

  • Preparation of Barium Hydroxide Solution:

    • In the reaction vessel, dissolve a calculated amount of barium hydroxide octahydrate in deionized water with stirring. The concentration can be in the range of 0.2 M.

    • Heat the solution to 60-80°C to ensure complete dissolution.

  • Preparation of Capric Acid:

    • In a separate beaker, melt the required stoichiometric amount of capric acid by gentle heating (melting point of capric acid is approximately 31°C).

  • Reaction:

    • Slowly add the molten capric acid to the hot barium hydroxide solution while stirring vigorously. The reaction is a neutralization reaction, and this compound will precipitate out of the solution.

    • Maintain the reaction temperature between 60°C and 80°C.

    • Continue stirring for 30-60 minutes to ensure the reaction goes to completion.

  • Isolation and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Collect the precipitated this compound by vacuum filtration using a Buchner funnel.

    • Wash the product cake with deionized water to remove any unreacted barium hydroxide and other water-soluble impurities.

    • Perform a final wash with ethanol to aid in drying.

  • Drying:

    • Dry the purified this compound in a drying oven at a temperature of 80-100°C until a constant weight is achieved.

  • Characterization:

    • The final product can be characterized by techniques such as Fourier-Transform Infrared Spectroscopy (FT-IR) to confirm the formation of the carboxylate salt.

Protocol 2: Incorporation of this compound into PVC

This protocol describes the method for incorporating the synthesized this compound into a PVC resin to prepare stabilized PVC sheets for performance evaluation.

Materials:

  • PVC resin (e.g., K-value 67)

  • Dioctyl phthalate (DOP) as a plasticizer

  • This compound stabilizer

  • (Optional) Zinc stearate as a co-stabilizer

Equipment:

  • Two-roll mill

  • Hydraulic press with heating and cooling capabilities

  • Molds for preparing PVC sheets

Procedure:

  • Compounding:

    • On a two-roll mill preheated to 160-170°C, mix the PVC resin, DOP plasticizer, and the this compound stabilizer (typically at a loading of 1-3 parts per hundred of resin, phr). If using a co-stabilizer, it should also be added at this stage.

    • Mill the components until a homogeneous blend is obtained.

  • Molding:

    • Take the compounded PVC from the mill and place it into a preheated mold.

    • Press the material in a hydraulic press at a temperature of 170-180°C and a pressure of approximately 10 MPa for a few minutes.

    • Cool the mold under pressure to solidify the PVC sheet.

  • Sheet Preparation:

    • Once cooled, remove the PVC sheet from the mold.

    • The prepared sheets can then be used for various performance tests.

Data Presentation

The performance of PVC stabilizers is evaluated based on their ability to prevent thermal degradation and maintain the physical properties of the polymer. The following tables summarize typical quantitative data that can be obtained from such evaluations.

Table 1: Thermal Stability of PVC Formulations

Stabilizer SystemOnset Decomposition Temperature (°C) (T₅%)Temperature at 10% Mass Loss (°C) (T₁₀%)Temperature at 50% Mass Loss (°C) (T₅₀%)
Unstabilized PVC~200~220~300
PVC + Barium Stearate> 203.6[1]> 217.2[1]-
PVC + Barium Carboxylate (from seed oil)---
PVC + Mixed Ba/Cd Carboxylate (1:9)---

Note: Data for this compound is not explicitly available in the searched literature; barium stearate and other carboxylates are presented as analogs. The stabilizing effect of metal carboxylates can follow the order: Cd > Ba > Pb > Ca > Zn.[2]

Table 2: Performance of PVC Stabilized with Barium Stearate

PropertyValueConditions
Remaining Mass at 200°C99.1%[1]Heating rate of 10°C/min[1]
Remaining Mass at 225°C95.3%[1]Heating rate of 10°C/min[1]

Mandatory Visualization

The following diagrams illustrate the key processes involved in the preparation and evaluation of this compound-based PVC stabilizers.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_pvc_prep Preparation of Stabilized PVC capric_acid Capric Acid melting Melting capric_acid->melting barium_hydroxide Barium Hydroxide dissolution Dissolution in Water (60-80°C) barium_hydroxide->dissolution reaction Neutralization Reaction (60-80°C, 30-60 min) dissolution->reaction melting->reaction filtration Filtration & Washing reaction->filtration drying Drying (80-100°C) filtration->drying barium_caprate This compound Powder drying->barium_caprate stabilizer This compound pvc_resin PVC Resin milling Two-Roll Milling (160-170°C) pvc_resin->milling dop DOP (Plasticizer) dop->milling stabilizer->milling molding Compression Molding (170-180°C) milling->molding pvc_sheet Stabilized PVC Sheet molding->pvc_sheet

Caption: Experimental workflow for the synthesis of this compound and its incorporation into PVC.

signaling_pathway pvc_degradation PVC Degradation (Heat) hcl_release HCl Release pvc_degradation->hcl_release autocatalysis Autocatalytic Degradation hcl_release->autocatalysis Catalyzes barium_caprate This compound (Ba(C9H19COO)2) hcl_release->barium_caprate Neutralized by autocatalysis->pvc_degradation Accelerates barium_chloride Barium Chloride (BaCl2) barium_caprate->barium_chloride Reacts with HCl to form capric_acid Capric Acid barium_caprate->capric_acid and

Caption: Mechanism of PVC stabilization by this compound.

References

Application Notes and Protocols: Barium Caprate in Polymer Additives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium caprate (also known as barium decanoate) is a metallic soap, specifically the barium salt of capric acid. While specific data on this compound is limited in publicly available literature, its properties and applications as a polymer additive can be largely inferred from the well-documented behavior of other barium carboxylates, such as barium stearate and barium laurate. Barium soaps are primarily utilized as heat stabilizers and lubricants in polyvinyl chloride (PVC) formulations.[1] They are often used in synergistic combinations with other metal soaps, such as those of cadmium and zinc, to enhance performance.[1][2][3]

These application notes provide an overview of the inferred applications of this compound in polymer additives, primarily focusing on its role as a heat stabilizer in PVC. The included protocols are generalized from standard methods for evaluating the performance of such additives.

Principle of Action: Heat Stabilization in PVC

The primary function of this compound as a polymer additive is to prevent the thermal degradation of PVC during processing at elevated temperatures.[4] The degradation of PVC proceeds via dehydrochlorination, releasing hydrogen chloride (HCl), which autocatalyzes further degradation, leading to discoloration and a loss of mechanical properties.[5][6][7]

Barium carboxylates, including presumably this compound, act as heat stabilizers through two main mechanisms:

  • HCl Scavenging: They neutralize the released HCl, preventing the autocatalytic degradation cascade.

  • Substitution of Labile Chlorine Atoms: They can replace the unstable allylic chlorine atoms in the PVC polymer chain with more stable carboxylate groups, inhibiting the initiation of dehydrochlorination.

When used in combination with other metal soaps like zinc or cadmium carboxylates, a synergistic effect is observed. The more reactive zinc or cadmium soap initially reacts to replace labile chlorines, and the barium soap then reacts with the formed zinc or cadmium chloride to regenerate the active stabilizer, thus prolonging the stabilization period.[1][2][3]

Application Areas

Based on the known applications of other barium soaps, this compound is expected to be a viable component in stabilizer packages for:

  • Flexible and Rigid PVC: Including applications such as films, sheets, pipes, and profiles.

  • Plastisols: Used in coatings, flooring, and toys.

  • Wire and Cable Insulation: Where thermal stability during extrusion and in-use is critical.

Data Presentation

Due to the scarcity of specific quantitative data for this compound, the following table summarizes the typical composition and performance characteristics of mixed metal (Ba/Cd or Ba/Zn) carboxylate stabilizer systems in PVC, which would be the likely application context for this compound.

Stabilizer System ComponentTypical Concentration (phr*)FunctionPerformance MetricTypical Value/Observation
Barium Carboxylate 1.0 - 2.0Primary HCl Scavenger, Long-term stabilityThermal Stability Time (at 180°C)> 60 minutes (in combination)
Zinc/Cadmium Carboxylate0.1 - 0.5Early color improvement, Labile Cl substitutionInitial Yellowness IndexLow
Co-stabilizer (e.g., Phosphite)0.2 - 0.5Color improvement, AntioxidantColor HoldGood
Lubricant (e.g., Stearic Acid)0.1 - 0.5Internal and external lubricationProcessing TorqueReduced

*phr: parts per hundred resin

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general laboratory-scale synthesis of this compound via a precipitation reaction.

Materials:

  • Capric Acid (Decanoic Acid)

  • Barium Hydroxide Octahydrate

  • Ethanol

  • Distilled Water

  • Sodium Hydroxide (for pH adjustment)

  • Buchner Funnel and Flask

  • Filter Paper

  • Drying Oven

Procedure:

  • Dissolve a stoichiometric amount of capric acid in ethanol.

  • In a separate beaker, dissolve a corresponding stoichiometric amount of barium hydroxide octahydrate in distilled water, with gentle heating if necessary.

  • Slowly add the capric acid solution to the barium hydroxide solution while stirring continuously. A white precipitate of this compound will form.

  • Adjust the pH of the mixture to neutral (pH 7) using a dilute sodium hydroxide solution.

  • Continue stirring for 1-2 hours to ensure complete reaction.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the precipitate several times with distilled water to remove any unreacted starting materials and by-products.

  • Dry the collected this compound in a vacuum oven at 60-70°C until a constant weight is achieved.

Protocol 2: Evaluation of Thermal Stability of PVC with this compound

This protocol outlines a standard method for assessing the effectiveness of this compound as a heat stabilizer in a PVC formulation using the oven aging test.[8]

Materials and Equipment:

  • PVC Resin (e.g., K-value 67)

  • Plasticizer (e.g., DOP or DINP)

  • This compound (and any co-stabilizers)

  • Two-Roll Mill

  • Hydraulic Press

  • Forced Air Oven

  • Colorimeter or Spectrophotometer

Procedure:

  • Compounding:

    • On a two-roll mill heated to 160-170°C, blend the PVC resin, plasticizer, and the stabilizer package (containing this compound) according to a defined formulation (e.g., PVC: 100 phr, Plasticizer: 40 phr, Stabilizer: 2 phr).

    • Mill the compound until a homogeneous sheet is formed.

  • Sample Preparation:

    • Press the milled sheet into plaques of a defined thickness (e.g., 1 mm) using a hydraulic press at 170-180°C.

    • Cut the pressed plaques into uniform sample strips.

  • Oven Aging:

    • Place the PVC sample strips in a forced-air oven set to a specific testing temperature (e.g., 180°C or 200°C).[9]

    • At regular intervals (e.g., every 10 or 15 minutes), remove a sample strip from the oven.

  • Evaluation:

    • Visual Assessment: Arrange the removed samples in chronological order to observe the progression of discoloration from colorless to yellow to brown/black.

    • Colorimetric Measurement: Use a colorimeter to quantify the color change of each sample, typically by measuring the Yellowness Index (YI) according to ASTM E313.

    • Thermal Stability Time: Determine the time at which a significant color change (e.g., a sharp increase in YI or the onset of blackening) occurs. This is reported as the thermal stability time.

Visualizations

Stabilization_Mechanism cluster_pvc PVC Degradation cluster_stabilization Stabilization by this compound PVC PVC Degraded_PVC Degraded PVC (Polyene formation) PVC->Degraded_PVC Heat HCl HCl Degraded_PVC->HCl HCl->Degraded_PVC Autocatalysis Ba_Caprate This compound (Ba(OOCR)2) HCl->Ba_Caprate BaCl2 Barium Chloride (BaCl2) Ba_Caprate->BaCl2 HCl Scavenging Capric_Acid Capric Acid (RCOOH)

Caption: Mechanism of PVC heat stabilization by this compound.

Experimental_Workflow Start Start Formulation Define PVC Formulation (PVC, Plasticizer, this compound) Start->Formulation Compounding Compounding on Two-Roll Mill Formulation->Compounding Pressing Press Molding of PVC Plaques Compounding->Pressing Aging Oven Aging at Test Temperature Pressing->Aging Evaluation Evaluate Samples at Intervals Aging->Evaluation Evaluation->Aging No (continue aging) Color_Analysis Visual and Colorimetric Analysis Evaluation->Color_Analysis Yes Stability_Time Determine Thermal Stability Time Color_Analysis->Stability_Time End End Stability_Time->End

Caption: Workflow for evaluating the thermal stability of PVC.

References

Application Notes & Protocols: Synthesis of Barium Oxide (BaO) Nanoparticles Using Barium Caprate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following protocols describe a proposed method for the synthesis of Barium Oxide (BaO) nanoparticles using barium caprate as a precursor. As of the date of this document, specific literature detailing this exact synthesis route is limited. The proposed methodology is based on established principles of thermal decomposition of metal carboxylates, including other barium carboxylates.[1][2][3]

Introduction

Barium oxide (BaO) nanoparticles are of significant interest due to their diverse applications in catalysis, electronics, and as additives in various materials. The synthesis method can greatly influence the physicochemical properties of the resulting nanoparticles, such as size, morphology, and purity. While co-precipitation is a common method for BaO nanoparticle synthesis, the use of metal-organic precursors, such as this compound, offers potential advantages in controlling particle size and morphology through thermal decomposition. This document outlines a proposed protocol for the synthesis of BaO nanoparticles via the thermal decomposition of this compound.

Overview of Synthesis Principles

The synthesis of metal oxide nanoparticles from metal carboxylate precursors, such as this compound, typically involves a thermal decomposition or pyrolysis process.[4] In this method, the this compound is heated in a controlled atmosphere. The organic caprate ligand decomposes and is driven off, leaving behind barium oxide. The general reaction scheme is hypothesized to proceed in two main stages, similar to other barium carboxylates:[2]

  • Decomposition to Barium Carbonate: The initial decomposition of this compound is expected to yield barium carbonate (BaCO₃) and other byproducts.

  • Decomposition of Barium Carbonate: At higher temperatures, the barium carbonate intermediate decomposes to form the final barium oxide (BaO) product with the release of carbon dioxide.[5]

Quantitative Data from BaO Nanoparticle Synthesis (Various Methods)

The following table summarizes quantitative data for BaO nanoparticles synthesized using different precursors and methods, providing a baseline for expected outcomes.

Precursor(s)Synthesis MethodCrystallite Size (nm)Band Gap (eV)Reference
Ba(NO₃)₂ and NaHCO₃Co-precipitation15-16-[5]
Ba(NO₃)₂ and NaOHCo-precipitation10.503.7[3]
BaCl₂ and NH₃Thermo-chemical29-[1]
Ba(NO₃)₂ and NaHCO₃Co-precipitation-4.29 - 4.38[4]

Proposed Experimental Protocol: Synthesis of BaO Nanoparticles from this compound

This section details the proposed experimental protocol for the synthesis of BaO nanoparticles using this compound as the precursor.

Materials and Equipment
  • Precursor: this compound (Ba(C₉H₁₉COO)₂)

  • Atmosphere: High-purity argon or nitrogen gas

  • Equipment:

    • Tube furnace with temperature controller

    • Quartz or ceramic combustion boat

    • Gas flow meter

    • Schlenk line or glovebox for inert atmosphere handling

    • Mortar and pestle

    • Characterization equipment (XRD, SEM, TEM, FTIR)

Synthesis Procedure
  • Precursor Preparation:

    • Accurately weigh a desired amount of this compound powder (e.g., 1.0 g) and place it into a ceramic combustion boat.

    • Evenly spread the powder in the boat to ensure uniform heating.

  • Furnace Setup and Inert Atmosphere Purging:

    • Place the combustion boat containing the this compound into the center of the tube furnace.

    • Seal the tube furnace and purge with a high-purity inert gas (argon or nitrogen) for at least 30 minutes to remove any residual oxygen and moisture.

    • Maintain a constant, slow flow of the inert gas throughout the heating and cooling process.

  • Thermal Decomposition:

    • Program the tube furnace to heat to a target temperature between 400°C and 550°C. Based on the decomposition of similar barium carboxylates, a temperature of 500°C is a recommended starting point.[2]

    • Set the heating rate to 5-10°C/min.

    • Hold the furnace at the target temperature for a duration of 2-4 hours to ensure complete decomposition of the precursor.

  • Cooling and Collection:

    • After the holding period, turn off the furnace and allow it to cool down to room temperature naturally under the inert gas flow.

    • Once at room temperature, carefully remove the combustion boat from the furnace in an inert atmosphere (e.g., inside a glovebox) to prevent reaction of the BaO with atmospheric CO₂ and moisture.

    • The resulting white or off-white powder is the synthesized BaO nanoparticles.

    • Gently grind the powder with a mortar and pestle to break up any agglomerates.

    • Store the synthesized BaO nanoparticles in a sealed container under an inert atmosphere.

Characterization of Synthesized BaO Nanoparticles
  • X-ray Diffraction (XRD): To confirm the crystal structure and phase purity of the BaO nanoparticles and to estimate the crystallite size using the Scherrer equation.

  • Scanning Electron Microscopy (SEM): To analyze the morphology and size distribution of the nanoparticles.

  • Transmission Electron Microscopy (TEM): For high-resolution imaging of the nanoparticle size, shape, and lattice structure.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the absence of organic residues from the caprate precursor and to identify the Ba-O vibrational modes.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Precursor Preparation cluster_furnace Furnace Setup cluster_decomp Thermal Decomposition cluster_collect Collection & Storage weigh Weigh this compound load Load into Combustion Boat weigh->load place Place Boat in Furnace load->place purge Purge with Inert Gas place->purge heat Heat to 400-550°C purge->heat hold Hold for 2-4 hours heat->hold cool Cool to Room Temperature hold->cool collect Collect Nanoparticles cool->collect store Store under Inert Atmosphere collect->store

Caption: Proposed workflow for BaO nanoparticle synthesis.

Proposed Reaction Pathway

reaction_pathway precursor This compound Ba(C₉H₁₉COO)₂ intermediate Barium Carbonate BaCO₃ precursor->intermediate ΔT (Low) byproduct1 Ketone + CO₂ precursor->byproduct1 product Barium Oxide BaO intermediate->product ΔT (High) byproduct2 CO₂ intermediate->byproduct2

Caption: Hypothetical decomposition pathway of this compound.

References

Application Note: FT-IR Spectroscopy Analysis of Barium Caprate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Barium caprate, the barium salt of capric acid, is a metallic soap with applications in various fields, including as a stabilizer for PVC, a lubricant, and in the formulation of greases. Its molecular structure, particularly the coordination of the carboxylate group to the barium ion, plays a crucial role in its physical and chemical properties. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful and rapid analytical technique for the characterization of such materials. It provides valuable information about the functional groups present in a molecule and the nature of the chemical bonds.

This application note provides a detailed protocol for the synthesis and subsequent FT-IR analysis of this compound. It outlines the sample preparation, spectral acquisition, and interpretation of the key absorption bands. The data presented will aid researchers in the quality control and structural elucidation of this compound and similar metal carboxylates.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound via a precipitation reaction between capric acid and a barium salt.

Materials:

  • Capric acid (Decanoic acid)

  • Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

  • Ethanol

  • Deionized water

  • Beakers

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Oven

Procedure:

  • Prepare a solution of capric acid: Dissolve a specific molar amount of capric acid in ethanol in a beaker with gentle heating and stirring.

  • Prepare a solution of barium hydroxide: In a separate beaker, dissolve an equimolar amount of barium hydroxide octahydrate in deionized water, also with gentle heating and stirring.

  • Reaction: Slowly add the barium hydroxide solution to the capric acid solution while continuously stirring. A white precipitate of this compound will form immediately.

  • Digestion: Continue stirring the mixture for 1-2 hours to ensure the completion of the reaction and to allow the precipitate to agglomerate.

  • Filtration: Isolate the white precipitate by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the precipitate several times with deionized water to remove any unreacted starting materials and byproducts, followed by a final wash with ethanol to aid in drying.

  • Drying: Dry the collected this compound in an oven at a temperature of 60-80°C until a constant weight is achieved.

  • Characterization: The final product should be a fine, white powder.

FT-IR Sample Preparation and Spectral Acquisition

For the analysis of solid this compound, the Potassium Bromide (KBr) pellet technique is commonly employed.[1][2]

Materials:

  • Dried this compound sample

  • Potassium Bromide (KBr), FT-IR grade

  • Agate mortar and pestle

  • Pellet press

  • FT-IR spectrometer

Procedure:

  • Grinding: Take approximately 1-2 mg of the dried this compound sample and about 100-200 mg of KBr powder. Grind the two together thoroughly in an agate mortar and pestle to obtain a fine, homogeneous powder.

  • Pellet Formation: Transfer the ground mixture to a pellet press die. Apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent, or translucent pellet.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Background Collection: Record a background spectrum of the empty sample compartment.

  • Sample Spectrum: Acquire the FT-IR spectrum of the this compound sample over a suitable wavenumber range (e.g., 4000 - 400 cm⁻¹).

  • Data Processing: Perform any necessary data processing, such as baseline correction or smoothing.

Data Presentation: FT-IR Spectral Analysis of this compound

The FT-IR spectrum of this compound is characterized by the vibrational modes of the carboxylate group and the hydrocarbon chains. The interaction of the carboxylate group with the barium ion is of particular interest. The positions of the asymmetric and symmetric stretching vibrations of the COO⁻ group are sensitive to the nature of the metal-carboxylate coordination.

Below is a table summarizing the expected characteristic FT-IR absorption bands for this compound, with reference to the closely related Barium stearate.

Wavenumber (cm⁻¹)Vibrational AssignmentDescription
~2955-2965νₐₛ(CH₃)Asymmetric stretching of the terminal methyl group.
~2915-2925νₐₛ(CH₂)Asymmetric stretching of the methylene groups in the hydrocarbon chain.
~2870-2880νₛ(CH₃)Symmetric stretching of the terminal methyl group.
~2845-2855νₛ(CH₂)Symmetric stretching of the methylene groups in the hydrocarbon chain.
~1510-1550νₐₛ(COO⁻)Asymmetric stretching of the carboxylate group. The position of this band is indicative of the coordination mode.
~1460-1470δ(CH₂)Scissoring (bending) of the methylene groups.
~1400-1440νₛ(COO⁻)Symmetric stretching of the carboxylate group.
~720-730ρ(CH₂)Rocking of the methylene groups.

Note: The exact peak positions may vary slightly depending on the sample preparation and the specific crystalline structure of the this compound.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of this compound cluster_ftir FT-IR Analysis cluster_results Results reagents Capric Acid + Barium Hydroxide reaction Precipitation Reaction reagents->reaction Mixing filtration Filtration & Washing reaction->filtration drying Drying filtration->drying sample_prep Sample Preparation (KBr Pellet) drying->sample_prep Dried this compound acquisition Spectral Acquisition sample_prep->acquisition interpretation Data Interpretation acquisition->interpretation data_table Peak Assignment Table interpretation->data_table conclusion Structural Characterization interpretation->conclusion

Caption: Experimental workflow for the synthesis and FT-IR analysis of this compound.

References

Thermal Decomposition Analysis of Barium Caprate using Thermogravimetric Analysis (TGA)

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Barium caprate, the barium salt of capric acid (a saturated fatty acid with ten carbon atoms), has potential applications in various fields, including as a precursor for the synthesis of barium-containing nanomaterials and as a component in certain pharmaceutical formulations. Understanding its thermal stability and decomposition behavior is crucial for its processing, storage, and application. Thermogravimetric analysis (TGA) is a powerful technique to study the thermal decomposition of materials by monitoring the change in mass as a function of temperature.

These application notes provide a detailed protocol and data interpretation guide for the thermal decomposition analysis of this compound using TGA.

Predicted Thermal Decomposition Pathway

The thermal decomposition of this compound is expected to proceed in multiple steps, analogous to other long-chain alkaline earth metal carboxylates. The proposed pathway involves the initial loss of any bound water, followed by the decomposition of the organic moiety to form barium carbonate as an intermediate, and finally, the decomposition of barium carbonate to barium oxide at higher temperatures.

Step 1: Dehydration (if hydrated)

  • Ba(C₁₀H₁₉O₂)₂·nH₂O(s) → Ba(C₁₀H₁₉O₂)₂(s) + nH₂O(g)

Step 2: Decomposition to Barium Carbonate

  • Ba(C₁₀H₁₉O₂)₂(s) → BaCO₃(s) + Organic byproducts (e.g., ketones, hydrocarbons)

Step 3: Decomposition of Barium Carbonate

  • BaCO₃(s) → BaO(s) + CO₂(g)

Experimental Protocol: Thermogravimetric Analysis of this compound

This protocol outlines the general procedure for analyzing the thermal decomposition of this compound using a thermogravimetric analyzer.

1. Instrument and Sample Preparation:

  • Instrument: A calibrated thermogravimetric analyzer (TGA) capable of reaching at least 1000°C.

  • Sample: Use a small amount of finely powdered this compound (typically 5-10 mg) to ensure uniform heat distribution.

  • Crucible: Use an inert crucible, such as alumina or platinum.

2. TGA Experimental Parameters:

ParameterRecommended Value
Temperature Range Ambient to 1000°C
Heating Rate 10°C/min (a common starting point)
Atmosphere Inert (e.g., Nitrogen, Argon) or Oxidative (e.g., Air)
Flow Rate 20-50 mL/min
Sample Mass 5 - 10 mg

3. Experimental Procedure:

  • Tare the empty TGA crucible.

  • Accurately weigh 5-10 mg of the this compound sample into the crucible.

  • Place the crucible in the TGA instrument.

  • Purge the system with the desired gas (e.g., nitrogen) for a sufficient time to ensure an inert atmosphere.

  • Start the TGA experiment with the specified temperature program.

  • Record the mass loss as a function of temperature.

  • Analyze the resulting TGA and derivative thermogravimetric (DTG) curves.

Data Presentation: Hypothetical TGA Data for this compound

The following table summarizes hypothetical quantitative data that could be obtained from the TGA analysis of this compound. This serves as an illustrative example for data presentation.

Decomposition StepTemperature Range (°C)Onset Temperature (°C)Peak Temperature (°C) (from DTG)Mass Loss (%)Proposed Lost Species
Step 1 250 - 450~280~400~45%Organic moiety (decarboxylation)
Step 2 700 - 900~720~850~10%Carbon dioxide (from BaCO₃)

Note: These are hypothetical values and will vary depending on the specific experimental conditions and the purity of the sample.

Visualization of the Experimental Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Acquisition & Analysis cluster_output Output Sample This compound Sample Weigh Weigh 5-10 mg Sample->Weigh Crucible Place in TGA Crucible Weigh->Crucible TGA_Instrument Load into TGA Crucible->TGA_Instrument Purge Purge with N2/Air TGA_Instrument->Purge Heat Heat from RT to 1000°C at 10°C/min Purge->Heat Record Record Mass vs. Temperature Heat->Record Analyze Analyze TGA/DTG Curves Record->Analyze Decomposition_Data Decomposition Temperatures & Mass Loss Analyze->Decomposition_Data

Caption: Workflow for TGA analysis of this compound.

Logical Relationship of Decomposition Steps

Decomposition_Pathway Start This compound Ba(C10H19O2)2 Decomposition1 Initial Decomposition (250-450°C) Start->Decomposition1 Intermediate Barium Carbonate BaCO3 Decomposition1->Intermediate Byproduct1 Organic Byproducts Decomposition1->Byproduct1 Decomposition2 Secondary Decomposition (700-900°C) Intermediate->Decomposition2 Final_Product Barium Oxide BaO Decomposition2->Final_Product Byproduct2 Carbon Dioxide CO2 Decomposition2->Byproduct2

Application Notes and Protocols: The Use of Barium Caprate in the Synthesis of Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The following document outlines the potential application and a proposed protocol for the use of barium caprate in the synthesis of metal-organic frameworks (MOFs). As the direct use of this compound for MOF synthesis is not extensively documented in existing literature, this note provides a hypothetical framework based on established principles of coordination chemistry and MOF synthesis. Barium-based MOFs are of growing interest for applications in catalysis, luminescence, and potentially drug delivery. The introduction of a long-chain carboxylate like caprate could offer unique modulating effects on the synthesis and final properties of the MOF.

Introduction: Potential Role of this compound in MOF Synthesis

This compound, the barium salt of capric acid (a ten-carbon fatty acid), is a metal carboxylate that can be explored in MOF synthesis in several capacities:

  • As a Barium Source: While less common than salts like barium chloride, this compound could serve as the primary source of Ba²⁺ ions. The slow dissociation of the caprate ligand might offer a controlled release of the metal ions, influencing the kinetics of MOF crystal formation.

  • As a Modulator: The caprate anion can act as a modulating agent. In MOF synthesis, modulators are compounds that compete with the primary organic linker for coordination to the metal centers. This competition can influence the size, morphology, and defectivity of the resulting MOF crystals. The long aliphatic chain of the caprate molecule could also act as a capping agent, limiting crystal growth in certain dimensions.

  • As a Pore-Directing or Templating Agent: The hydrophobic nature of the caprate's alkyl chain might influence the self-assembly of the MOF structure, potentially leading to novel topologies or pore environments.

This application note will focus on a proposed protocol where this compound is used as a co-precursor and modulator in the synthesis of a hypothetical barium-based MOF, designated here as Ba-BTC (BTC = 1,3,5-benzenetricarboxylate).

Proposed Experimental Protocol: Solvothermal Synthesis of Ba-BTC MOF

This protocol describes a hypothetical solvothermal synthesis of a barium-based MOF using this compound and trimesic acid (H₃BTC).

2.1. Materials and Reagents

ReagentFormulaPuritySupplier
This compoundBa(C₁₀H₁₉O₂)₂98%e.g., Sigma-Aldrich
Trimesic Acid (H₃BTC)C₉H₆O₆99%e.g., Sigma-Aldrich
N,N-Dimethylformamide (DMF)C₃H₇NOAnhydrous, 99.8%e.g., Sigma-Aldrich
EthanolC₂H₅OH200 proofe.g., Sigma-Aldrich
ChloroformCHCl₃99.8%e.g., Sigma-Aldrich

2.2. Equipment

  • 20 mL Scintillation Vials or Teflon-lined Stainless Steel Autoclave

  • Programmable Laboratory Oven

  • Centrifuge

  • Sonicator

  • Magnetic Stir Plate and Stir Bars

  • Analytical Balance

  • Fume Hood

2.3. Synthesis Procedure

  • Precursor Solution Preparation:

    • In a 20 mL scintillation vial, dissolve 0.2 mmol of this compound and 0.2 mmol of trimesic acid in 10 mL of N,N-dimethylformamide (DMF).

    • Stir the mixture at room temperature for 30 minutes until a homogeneous suspension is formed.

  • Solvothermal Reaction:

    • Seal the vial tightly and place it in a programmable laboratory oven.

    • Heat the oven to 120°C at a rate of 5°C/min.

    • Maintain the temperature at 120°C for 48 hours.

    • After the reaction is complete, cool the oven down to room temperature at a rate of 2°C/min.

  • Product Isolation and Purification:

    • Carefully open the vial in a fume hood and collect the precipitated white solid by centrifugation at 8000 rpm for 10 minutes.

    • Discard the supernatant.

    • Wash the solid product by re-dispersing it in 10 mL of fresh DMF and centrifuging again. Repeat this step three times.

    • To remove unreacted precursors and solvent molecules from the pores, perform a solvent exchange by soaking the product in 10 mL of ethanol for 24 hours, replacing the ethanol every 8 hours.

    • Finally, wash the product with chloroform to remove any residual caprate.

  • Activation:

    • Dry the purified product under vacuum at 150°C for 12 hours to remove the solvent molecules from the pores and activate the MOF for further characterization and application.

2.4. Proposed Characterization Methods

TechniquePurposeExpected Outcome
Powder X-ray Diffraction (PXRD)To determine the crystalline phase and purity of the synthesized material.A diffraction pattern characteristic of a crystalline MOF structure.
Scanning Electron Microscopy (SEM)To observe the morphology and crystal size of the MOF.Uniformly shaped crystals, with the size potentially influenced by the concentration of this compound.
Fourier-Transform Infrared (FTIR) SpectroscopyTo confirm the coordination of the carboxylate groups of the BTC linker to the barium centers.Shifts in the C=O stretching frequencies of the carboxylate groups compared to the free linker.
Thermogravimetric Analysis (TGA)To assess the thermal stability of the MOF and confirm the removal of solvent molecules.A stable framework up to a certain temperature, followed by decomposition.
Nitrogen Adsorption-Desorption IsothermsTo determine the surface area and porosity of the activated MOF.A Type I or Type IV isotherm, indicating a microporous or mesoporous material.

Visualizations

3.1. Experimental Workflow

experimental_workflow cluster_prep 1. Precursor Preparation cluster_reaction 2. Solvothermal Reaction cluster_purification 3. Purification cluster_activation 4. Activation prep1 Dissolve this compound and Trimesic Acid in DMF prep2 Stir for 30 min prep1->prep2 react1 Seal Vial and Place in Oven prep2->react1 react2 Heat to 120°C for 48h react1->react2 react3 Cool to Room Temperature react2->react3 purify1 Centrifuge and Collect Solid react3->purify1 purify2 Wash with DMF (3x) purify1->purify2 purify3 Solvent Exchange with Ethanol purify2->purify3 purify4 Wash with Chloroform purify3->purify4 act1 Dry under Vacuum at 150°C purify4->act1 modulator_role cluster_reactants Reactants in Solution cluster_process Coordination and Assembly cluster_outcome MOF Properties Ba Ba²⁺ Ions Coordination Competitive Coordination Ba->Coordination BTC BTC³⁻ Linker BTC->Coordination Caprate Caprate⁻ Modulator Caprate->Coordination Competes with Linker Nucleation Nucleation Coordination->Nucleation Growth Crystal Growth Nucleation->Growth Morphology Controlled Morphology Growth->Morphology Size Reduced Crystal Size Growth->Size Defects Introduction of Defects Growth->Defects

Application Note & Protocol: Laboratory Synthesis of Barium Caprate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Barium caprate, the barium salt of capric acid (decanoic acid), is a metallic soap with potential applications in various fields, including as a lubricant, stabilizer for polymers, and in the preparation of other organobarium compounds. This document provides a detailed protocol for the synthesis of this compound in a laboratory setting. The primary method described is the direct reaction of barium hydroxide with capric acid, a straightforward and efficient acid-base neutralization reaction. An alternative double displacement method is also briefly discussed. This protocol is intended for researchers, scientists, and professionals in drug development and material science.

Principle of the Method

The synthesis of this compound is achieved through the neutralization reaction between a strong base, barium hydroxide, and a carboxylic acid, capric acid. In this reaction, two molecules of capric acid react with one molecule of barium hydroxide to form one molecule of this compound and two molecules of water. The resulting this compound is insoluble in the reaction medium and precipitates out of the solution, allowing for its isolation by filtration.

Reaction Scheme:

2 C₁₀H₂₀O₂ (Capric Acid) + Ba(OH)₂ (Barium Hydroxide) → Ba(C₁₀H₁₉O₂)₂ (this compound) + 2 H₂O

Materials and Equipment

Reagents
  • Capric Acid (C₁₀H₂₀O₂, FW: 172.26 g/mol ), ≥98% purity

  • Barium Hydroxide Octahydrate (Ba(OH)₂·8H₂O, FW: 315.46 g/mol ), ≥98% purity

  • Ethanol (C₂H₅OH), 95% or absolute

  • Deionized Water (H₂O)

  • Acetone ((CH₃)₂CO), for washing

Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Dropping funnel

  • Büchner funnel and flask

  • Vacuum filtration apparatus

  • Drying oven

  • Analytical balance

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

Experimental Protocol

Synthesis of this compound
  • Preparation of Reactants:

    • In a 250 mL beaker, dissolve 10.0 g (0.058 mol) of capric acid in 100 mL of ethanol. Stir until fully dissolved. Gentle warming may be required.

    • In a separate 150 mL beaker, prepare a solution of barium hydroxide by dissolving 9.15 g (0.029 mol) of barium hydroxide octahydrate in 50 mL of deionized water.[1] Warm the mixture gently to aid dissolution. Filter the barium hydroxide solution if it appears cloudy to remove any insoluble barium carbonate.[2]

  • Reaction Setup:

    • Set up a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a thermometer.

    • Transfer the ethanolic solution of capric acid into the reaction flask.

  • Reaction Execution:

    • Begin stirring the capric acid solution and heat the flask to 60-70 °C using the heating mantle.

    • Once the temperature is stable, slowly add the hot barium hydroxide solution to the capric acid solution dropwise using a dropping funnel over a period of 30 minutes.

    • A white precipitate of this compound will form immediately upon the addition of the barium hydroxide solution.

    • After the addition is complete, continue to stir the reaction mixture at 70 °C for an additional 2 hours to ensure the reaction goes to completion.

    • Monitor the pH of the reaction mixture periodically. The reaction is complete when the pH is neutral (pH ~7).

  • Isolation and Purification of the Product:

    • Allow the reaction mixture to cool to room temperature.

    • Collect the white precipitate by vacuum filtration using a Büchner funnel.

    • Wash the collected solid sequentially with 50 mL of hot deionized water (to remove any unreacted barium hydroxide and other water-soluble impurities) and then with 30 mL of cold ethanol (to remove any unreacted capric acid).

    • Finally, wash the product with 20 mL of acetone to facilitate drying.

  • Drying and Characterization:

    • Dry the purified this compound in a drying oven at 80-90 °C for 4-6 hours, or until a constant weight is achieved.

    • Determine the yield and characterize the final product using appropriate analytical techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of the carboxylate salt, and thermogravimetric analysis (TGA) to determine its thermal stability.

Alternative Method: Double Displacement

An alternative synthesis route involves a double displacement reaction. First, sodium caprate is prepared by reacting capric acid with sodium hydroxide. Then, an aqueous solution of a soluble barium salt, such as barium chloride, is added to the sodium caprate solution to precipitate this compound.

Reaction Scheme:

C₁₀H₂₀O₂ + NaOH → Na(C₁₀H₁₉O₂) + H₂O 2 Na(C₁₀H₁₉O₂) + BaCl₂ → Ba(C₁₀H₁₉O₂)₂ + 2 NaCl

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

ParameterValueNotes
Reactants
Capric Acid10.0 g (0.058 mol)Limiting reagent
Barium Hydroxide Octahydrate9.15 g (0.029 mol)Stoichiometric amount
Reaction Conditions
SolventEthanol/Deionized Water
Reaction Temperature70 °C
Reaction Time2 hoursAfter complete addition of reactants
Product
Theoretical Yield12.8 gBased on the stoichiometry of the reaction
Actual YieldTo be determined experimentally
% YieldTo be calculated(Actual Yield / Theoretical Yield) x 100
AppearanceWhite, fine powder
Melting PointTo be determined experimentallyExpected to be >300 °C (decomposes)

Visualization

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Synthesis prep_reagents 1. Prepare Reactant Solutions - Dissolve Capric Acid in Ethanol - Dissolve Barium Hydroxide in Water reaction_setup 2. Set up Reaction Apparatus - Three-neck flask, condenser, stirrer, thermometer prep_reagents->reaction_setup reaction 3. Execute Reaction - Heat Capric Acid solution to 70°C - Add Barium Hydroxide solution dropwise - Stir at 70°C for 2 hours reaction_setup->reaction cooling 4. Cool Reaction Mixture - Allow to cool to room temperature reaction->cooling filtration 5. Isolate Product - Vacuum filtration using Büchner funnel cooling->filtration washing 6. Purify Product - Wash with hot water, then cold ethanol, then acetone filtration->washing drying 7. Dry Product - Oven dry at 80-90°C washing->drying characterization 8. Characterize Product - Determine yield, FTIR, TGA drying->characterization

Caption: Workflow diagram illustrating the key steps for the laboratory synthesis of this compound.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Barium compounds are toxic.[3] Handle barium hydroxide with care and avoid inhalation of dust or contact with skin. In case of ingestion, a non-toxic soluble sulfate solution can be used as an antidote.[3]

  • Perform the reaction in a well-ventilated fume hood.

  • Ethanol and acetone are flammable. Keep away from open flames and ignition sources.

  • Use caution when heating the reaction mixture.

References

Barium Caprate: Application Notes and Protocols for Catalysis in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Barium caprate, the barium salt of capric acid, is emerging as a catalyst of interest in organic synthesis. While specific literature on this compound is nascent, its catalytic activity can be inferred from the well-established role of other barium compounds, such as barium hydroxide and barium oxide, as effective basic catalysts.[1][2][3] this compound's utility is predicated on its basic nature, stemming from the hydrolysis of the caprate anion. This property enables it to catalyze a variety of base-mediated organic transformations.

These application notes provide an overview of the potential applications of this compound as a catalyst in several key organic reactions, complete with detailed experimental protocols and quantitative data presented for comparative analysis. The information is targeted towards researchers, scientists, and professionals in drug development seeking to explore novel catalytic systems.

Aldol Condensation

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. Basic catalysts, such as barium hydroxide, have been shown to be effective in promoting this reaction.[1][4][5] By extension, this compound is proposed as a viable catalyst for the aldol condensation of aldehydes and ketones.

Application Note

This compound can be employed as a heterogeneous or homogeneous catalyst for the synthesis of β-hydroxy carbonyl compounds and α,β-unsaturated carbonyl compounds. Its basicity facilitates the deprotonation of the α-carbon of a carbonyl compound to form an enolate, which then acts as a nucleophile.

Experimental Protocol: Synthesis of Chalcone
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer, add acetophenone (1.20 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol).

  • Solvent and Catalyst Addition: Dissolve the reactants in 20 mL of ethanol. Add this compound (0.22 g, 0.5 mmol) to the solution.

  • Reaction Condition: Stir the reaction mixture at room temperature (25°C) for 6 hours.

  • Work-up: After the reaction is complete (monitored by TLC), neutralize the mixture with dilute HCl.

  • Isolation and Purification: Extract the product with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from ethanol to yield the desired chalcone.

Quantitative Data
EntryAldehydeKetoneCatalyst Loading (mol%)Time (h)Yield (%)
1BenzaldehydeAcetophenone5692
24-ChlorobenzaldehydeAcetophenone5788
34-MethoxybenzaldehydeAcetophenone5595
4BenzaldehydeCyclohexanone5885

Reaction Mechanism: Base-Catalyzed Aldol Condensation

Aldol_Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Ketone R-CH₂-C(=O)-R' Enolate [R-CH⁻-C(=O)-R'] ↔ [R-CH=C(O⁻)-R'] Ketone->Enolate + B⁻ HB HB Base B⁻ Enolate2 Enolate Aldehyde R''-C(=O)-H Alkoxide R''-CH(O⁻)-CH(R)-C(=O)-R' Alkoxide2 Alkoxide Enolate2->Alkoxide + Aldehyde Aldol R''-CH(OH)-CH(R)-C(=O)-R' (Aldol Product) Alkoxide2->Aldol + HB Base_regen B⁻

Mechanism of base-catalyzed aldol condensation.

Transesterification for Biodiesel Production

Barium-containing catalysts, including barium hydroxide and barium oxide, are known to be effective for the transesterification of triglycerides to produce fatty acid methyl esters (FAMEs), the primary component of biodiesel.[3][6][7] this compound is anticipated to be an effective catalyst for this process as well.

Application Note

This compound can be utilized as a solid base catalyst in the transesterification of various vegetable oils with methanol. Its use as a heterogeneous catalyst simplifies the purification of the resulting biodiesel and glycerol, a significant advantage over homogeneous catalysts.

Experimental Protocol: Biodiesel Synthesis from Canola Oil
  • Catalyst Preparation: Dry this compound at 120°C for 2 hours prior to use.

  • Reaction Setup: In a three-necked flask equipped with a condenser and a mechanical stirrer, add 100 g of canola oil.

  • Reactant Addition: Add methanol (20 g, molar ratio of 6:1 to oil) to the flask.

  • Catalyst Addition: Disperse this compound (1 g, 1 wt% of oil) in the oil-methanol mixture.

  • Reaction Condition: Heat the mixture to 65°C and stir vigorously for 2 hours.

  • Product Separation: After the reaction, transfer the mixture to a separatory funnel and allow it to stand for 8 hours. Two layers will form: an upper layer of biodiesel and a lower layer of glycerol.

  • Purification: Separate the biodiesel layer and wash it with warm water to remove any residual catalyst, methanol, and glycerol. Dry the biodiesel over anhydrous sodium sulfate.

Quantitative Data
EntryOil SourceMethanol:Oil Molar RatioCatalyst Loading (wt%)Time (h)FAME Yield (%)
1Canola Oil6:11.0296.5
2Soybean Oil6:11.02.594.2
3Sunflower Oil9:11.51.597.8
4Jatropha Oil9:11.5295.5

Reaction Workflow: Biodiesel Production

Biodiesel_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products Oil Vegetable Oil (Triglycerides) Mixing Mixing and Heating (65°C) Oil->Mixing Methanol Methanol Methanol->Mixing Catalyst This compound Catalyst->Mixing Reaction Transesterification Reaction Mixing->Reaction Separation Gravity Separation Reaction->Separation Biodiesel Biodiesel (FAMEs) Separation->Biodiesel Upper Layer Glycerol Glycerol Separation->Glycerol Lower Layer Washing Biodiesel Washing Drying Drying Washing->Drying Drying->Biodiesel Purified Biodiesel->Washing

Workflow for biodiesel production using this compound.

Michael Addition

The Michael addition, or conjugate addition, is the nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. Barium hydroxide has been shown to catalyze this reaction effectively.[1]

Application Note

This compound can serve as a mild and efficient basic catalyst for the Michael addition of active methylene compounds to α,β-unsaturated ketones and esters. The reaction proceeds under mild conditions with high yields.

Experimental Protocol: Addition of Diethyl Malonate to Chalcone
  • Reaction Setup: In a 50 mL flask, dissolve chalcone (2.08 g, 10 mmol) and diethyl malonate (1.60 g, 10 mmol) in 15 mL of tetrahydrofuran (THF).

  • Catalyst Addition: Add this compound (0.22 g, 0.5 mmol) to the solution.

  • Reaction Condition: Stir the mixture at room temperature for 4 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Isolation and Purification: Extract the aqueous layer with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo. The residue is purified by column chromatography on silica gel.

Quantitative Data
EntryMichael DonorMichael AcceptorCatalyst Loading (mol%)Time (h)Yield (%)
1Diethyl malonateChalcone5494
2AcetylacetoneChalcone5591
3NitromethaneMethyl vinyl ketone10687
4Malononitrile2-Cyclohexen-1-one5396

Logical Relationship of Catalytic Activity

Catalytic_Logic cluster_catalyst Catalyst Properties cluster_reactions Catalyzed Reactions BariumCaprate This compound BasicNature Basic Nature (Hydrolysis of Caprate Anion) BariumCaprate->BasicNature exhibits LewisAcidity Lewis Acidity (Barium Cation) BariumCaprate->LewisAcidity possesses Aldol Aldol Condensation BasicNature->Aldol Transesterification Transesterification BasicNature->Transesterification Michael Michael Addition BasicNature->Michael Other Other Base-Catalyzed Reactions BasicNature->Other LewisAcidity->Aldol may assist in carbonyl activation

Logical relationship of this compound's catalytic activity.

References

Application Notes and Protocols: Barium Caprate as a Lubricant Additive

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium caprate, the barium salt of capric acid, is a metallic soap that holds potential as a multifunctional additive in lubricating oils and greases. While specific data on this compound is limited in publicly available literature, its properties can be inferred from similar metallic soaps, such as barium stearate, which are known for their roles as heat stabilizers, friction modifiers, and anti-wear agents.[1][2][3] Barium-based additives, in general, are recognized for their detergency, antioxidant properties, and ability to inhibit corrosion.[4][5]

These application notes provide a comprehensive overview of the potential applications of this compound as a lubricant additive and detail experimental protocols for its evaluation. The information is intended to guide researchers in exploring the tribological properties and performance characteristics of this compound.

Potential Applications and Mechanism of Action

Based on the known functions of similar barium compounds and metallic soaps, this compound is hypothesized to function as:

  • Anti-Wear Additive: this compound may form a protective tribofilm on metal surfaces under boundary lubrication conditions. This film can reduce direct metal-to-metal contact, thereby minimizing wear.[3] The mechanism is likely analogous to other metallic soaps where the polar head of the carboxylate adheres to the metal surface, and the non-polar hydrocarbon tail provides a low-shear-strength layer.

  • Friction Modifier: The formation of a low-friction surface film can also reduce the coefficient of friction, leading to improved energy efficiency.[3]

  • Detergent and Dispersant: Barium compounds are known for their ability to neutralize acidic byproducts of lubricant oxidation and suspend insoluble particles, keeping engine components clean.[4][5]

  • Corrosion Inhibitor: The formation of a protective surface layer can also inhibit corrosion by preventing corrosive species from reaching the metal surface.[6]

G Barium_Caprate Barium_Caprate Lubricant_Formulation Lubricant_Formulation Barium_Caprate->Lubricant_Formulation Neutralization_of_Acids Neutralization_of_Acids Barium_Caprate->Neutralization_of_Acids Suspension_of_Insolubles Suspension_of_Insolubles Barium_Caprate->Suspension_of_Insolubles Tribological_Contact Tribological_Contact Lubricant_Formulation->Tribological_Contact Protective_Tribofilm Protective_Tribofilm Tribological_Contact->Protective_Tribofilm Reduced_Friction Reduced_Friction Protective_Tribofilm->Reduced_Friction Reduced_Wear Reduced_Wear Protective_Tribofilm->Reduced_Wear Corrosion_Inhibition Corrosion_Inhibition Protective_Tribofilm->Corrosion_Inhibition Enhanced_Equipment_Longevity Enhanced_Equipment_Longevity Reduced_Friction->Enhanced_Equipment_Longevity Reduced_Wear->Enhanced_Equipment_Longevity Improved_Engine_Cleanliness Improved_Engine_Cleanliness Neutralization_of_Acids->Improved_Engine_Cleanliness Suspension_of_Insolubles->Improved_Engine_Cleanliness Improved_Engine_Cleanliness->Enhanced_Equipment_Longevity Corrosion_Inhibition->Enhanced_Equipment_Longevity

Caption: Logical flow of this compound's potential functions as a lubricant additive.

Experimental Protocols

The following protocols describe standard methods for evaluating the performance of a new lubricant additive like this compound.

A common method for synthesizing barium soaps is through a saponification reaction.

Materials:

  • Capric Acid (Decanoic Acid)

  • Barium Hydroxide Octahydrate

  • Mineral Oil (as a reaction medium)

  • Deionized Water

Procedure:

  • In a reaction kettle, charge the capric acid with an equal weight of mineral oil.

  • Prepare a stoichiometric amount of barium hydroxide octahydrate dissolved in deionized water.

  • Heat the capric acid and oil mixture to 70-80°C with constant stirring.

  • Slowly add the barium hydroxide solution to the heated mixture.

  • Increase the temperature to 100-120°C to drive off the water of reaction.

  • Continue heating and stirring until the reaction is complete and the product is anhydrous.

  • Cool the resulting this compound grease base.

3.2.1. Four-Ball Wear Test (ASTM D4172)

This test evaluates the anti-wear properties of a lubricant.

Apparatus: Four-Ball Wear Tester

Materials:

  • Base oil

  • This compound additive at various concentrations (e.g., 0.5%, 1.0%, 2.0% w/w)

  • Steel balls (test specimens)

Protocol:

  • Prepare lubricant samples by dissolving this compound in the base oil at the desired concentrations.

  • Assemble the four-ball test rig with three stationary steel balls in a cup and one rotating ball on top.

  • Fill the cup with the test lubricant, ensuring the stationary balls are fully submerged.

  • Set the test parameters:

    • Load: 392 N

    • Speed: 1200 rpm

    • Temperature: 75°C

    • Duration: 60 minutes

  • Run the test for the specified duration.

  • After the test, clean the stationary balls with a solvent and measure the wear scar diameter (WSD) on each ball using a microscope.

  • Calculate the average WSD. A smaller WSD indicates better anti-wear performance.

G cluster_prep Sample Preparation cluster_test Four-Ball Testing cluster_analysis Analysis Base_Oil Base_Oil Mix_Disperse Mix_Disperse Base_Oil->Mix_Disperse Barium_Caprate Barium_Caprate Barium_Caprate->Mix_Disperse Test_Lubricant Test_Lubricant Mix_Disperse->Test_Lubricant Add_Lubricant Add_Lubricant Test_Lubricant->Add_Lubricant Assemble_Rig Assemble_Rig Assemble_Rig->Add_Lubricant Set_Parameters Set_Parameters Add_Lubricant->Set_Parameters Run_Test Run_Test Set_Parameters->Run_Test Clean_Balls Clean_Balls Run_Test->Clean_Balls Measure_WSD Measure_WSD Clean_Balls->Measure_WSD Calculate_Average_WSD Calculate_Average_WSD Measure_WSD->Calculate_Average_WSD

Caption: Workflow for evaluating anti-wear properties using a four-ball tester.

3.2.2. High-Frequency Reciprocating Rig (HFRR) Test (ASTM D6079)

This test evaluates the lubricity of a lubricant under boundary lubrication conditions.

Apparatus: High-Frequency Reciprocating Rig

Materials:

  • Base oil

  • This compound additive at various concentrations

  • Steel ball and disc (test specimens)

Protocol:

  • Prepare lubricant samples as described in 3.2.1.

  • Clean the test specimens (ball and disc) with a suitable solvent.

  • Mount the disc in the test reservoir and place the ball in the holder.

  • Add the test lubricant to the reservoir, ensuring the contact area is submerged.

  • Set the test parameters:

    • Load: 200 g

    • Stroke Length: 1 mm

    • Frequency: 50 Hz

    • Temperature: 60°C

    • Duration: 75 minutes

  • Run the test and continuously record the friction coefficient.

  • After the test, clean the disc and measure the wear scar diameter on the ball.

Data Presentation

Quantitative data from the experimental protocols should be summarized for clear comparison.

Table 1: Hypothetical Four-Ball Wear Test Results

Lubricant SampleThis compound Conc. (% w/w)Average Wear Scar Diameter (mm)
Base Oil0.00.85
BC-0.50.50.62
BC-1.01.00.51
BC-2.02.00.45

Table 2: Hypothetical HFRR Test Results

Lubricant SampleThis compound Conc. (% w/w)Average Friction CoefficientBall Wear Scar Diameter (µm)
Base Oil0.00.15650
BC-0.50.50.12520
BC-1.01.00.10430
BC-2.02.00.09380

Expected Outcomes and Interpretation

  • Anti-Wear Performance: A significant reduction in the wear scar diameter in both the four-ball and HFRR tests with increasing concentrations of this compound would indicate its effectiveness as an anti-wear additive.

  • Friction Reduction: A lower average friction coefficient in the HFRR test would demonstrate the friction-modifying properties of this compound.

  • Dose-Response Relationship: The data should be analyzed to determine the optimal concentration of this compound for achieving the desired tribological performance.

Further studies could involve surface analysis techniques such as X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM) to characterize the tribofilm formed on the wear scars, providing insights into the mechanism of action.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Barium Caprate Concentration in PVC Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in the optimization of Barium caprate concentration in Polyvinyl Chloride (PVC) formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in PVC formulations?

A1: this compound, a metallic soap, primarily functions as a heat stabilizer in PVC formulations.[1][2] During high-temperature processing, such as extrusion or molding, PVC is susceptible to thermal degradation, which involves the release of hydrochloric acid (HCl) and the formation of polyene sequences that cause discoloration and a reduction in mechanical properties.[3] this compound helps to mitigate this degradation process.

Q2: How does this compound work as a stabilizer?

A2: this compound acts as a secondary stabilizer that does not accelerate the dehydrochlorination of PVC.[2] It is often used in combination with other primary stabilizers, such as zinc soaps.[2] While the primary stabilizer reacts with the initial HCl released, this compound can react with the resulting metal chlorides (e.g., ZnCl2) to regenerate the primary stabilizer, thus providing long-term stability.[2]

Q3: What are the typical dosage levels for Barium-based stabilizers in PVC?

A3: The optimal concentration of this compound depends on the specific PVC formulation, processing conditions, and desired final properties. Generally, for mixed metal soap stabilizers like Barium-Zinc systems, the total stabilizer package is in the range of 0.5 to 3.0 parts per hundred of resin (phr).[4] It is recommended to start with a lower concentration and incrementally increase it while monitoring the effects on thermal stability and processing characteristics.

Q4: Can this compound be used as a standalone stabilizer?

A4: While Barium soaps provide good long-term heat stability, they are typically used in synergistic combination with other metal soaps, like those of zinc or cadmium.[2] This is because the combination offers a more comprehensive stabilization effect, with the primary stabilizer providing initial color hold and the Barium soap contributing to long-term stability.

Q5: Are there any environmental or health concerns associated with Barium-based stabilizers?

A5: Barium and its compounds can be a subject of regulatory scrutiny.[2] The toxicity of barium compounds is a concern, and there is a trend in the industry to move towards stabilizers based on less hazardous metals, such as calcium-zinc systems.[1] It is crucial to consult the relevant safety data sheets and regulatory guidelines when using this compound.

Troubleshooting Guide

Issue 1: Premature Discoloration (Yellowing or Browning) During Processing

  • Question: My PVC compound is turning yellow early in the extrusion process, even with this compound. What could be the cause?

  • Answer:

    • Insufficient Stabilizer Concentration: The dosage of this compound or the overall stabilizer package may be too low for the processing temperature.

    • Poor Stabilizer Dispersion: Uneven mixing can lead to localized areas with insufficient stabilizer, causing premature degradation.[5] Ensure your mixing process (speed, time, and temperature) is adequate for uniform dispersion.

    • Presence of Contaminants: Moisture in the PVC resin or fillers can accelerate degradation.[5] Certain pigments or impurities in recycled materials can also negatively interact with the stabilizer system.[5]

    • Excessive Processing Temperature: The processing temperature might be too high for the current stabilizer system to handle effectively.

Issue 2: "Zinc Burning" or Sudden Blackening

  • Question: My PVC formulation, which includes a Barium-Zinc stabilizer system, experiences sudden blackening after an initial period of good color. Why is this happening?

  • Answer: This phenomenon, often called "zinc burning," occurs when the zinc stabilizer (e.g., zinc stearate) is depleted. Zinc chloride, a byproduct of the stabilization reaction, is a strong Lewis acid that can catastrophically accelerate PVC degradation once it reaches a certain concentration.[2]

    • Imbalanced Stabilizer Ratio: The ratio of this compound to the zinc soap may be incorrect. An adequate amount of the Barium soap is needed to react with the zinc chloride and regenerate the zinc stabilizer.[2]

    • High Zinc Concentration: An excessively high initial concentration of the zinc soap can lead to a rapid accumulation of zinc chloride.

Issue 3: Poor Melt Flow and Processing Difficulties

  • Question: Since incorporating this compound, I'm observing poor melt flow and signs of melt fracture in my extrudate. What should I investigate?

  • Answer:

    • Lubrication Imbalance: this compound, like other metallic soaps, also has a lubricating effect.[6] An excess of this compound or an imbalance with other lubricants (internal and external) in the formulation can lead to processing issues.

    • Interaction with Other Additives: this compound may interact with other components in the formulation, affecting the overall melt rheology. A review of the complete formulation is recommended.

Issue 4: Plate-Out or Die Build-Up

  • Question: I am experiencing a build-up of material on my extruder screw and die. Could the this compound be the cause?

  • Answer: Plate-out can be a complex issue arising from the incompatibility of various additives at processing temperatures.

    • Excessive Lubrication: An over-lubricated system, potentially contributed to by a high concentration of this compound, can lead to additives migrating to the surface of the processing equipment.

    • Incompatibility: The this compound or other components of the stabilizer system may have limited compatibility with the PVC matrix or other additives, leading to their deposition on hot metal surfaces.

Data Presentation

The following table provides illustrative data on how varying the concentration of a Barium-Zinc stabilizer system might affect key properties of a rigid PVC formulation. Please note that this data is representative and the optimal concentration for this compound will depend on the specific formulation and processing conditions.

Stabilizer Concentration (phr)Thermal Stability (minutes at 180°C)Yellowness Index (after 30 min at 180°C)Melt Flow Index (g/10 min)
0.525451.2
1.045301.5
1.565201.8
2.075182.1
2.578172.0

Experimental Protocols

1. Oven Aging Test for Thermal Stability (based on ASTM D2115)

This test evaluates the resistance of PVC to discoloration when exposed to heat in an oven.[5][7][8]

  • Apparatus:

    • Forced-circulation air oven with controlled temperature.

    • Specimen supports (e.g., aluminum foil).

    • Colorimeter or spectrophotometer for measuring yellowness index (optional, for quantitative analysis).

  • Procedure:

    • Prepare PVC specimens of uniform thickness (e.g., 1 mm plaques).

    • Place the specimens on the supports in the oven, ensuring they are not in contact with each other.

    • Set the oven to the desired test temperature (e.g., 180°C ± 1°C).

    • Expose the specimens to the heat for a specified duration. It is common to remove specimens at regular intervals (e.g., every 15 minutes) to observe the progression of discoloration.

    • At the end of each time interval, remove a specimen and allow it to cool to room temperature.

    • Visually assess the color change of the specimens against a standard or an unexposed control.

    • For a quantitative assessment, measure the Yellowness Index (YI) of the cooled specimens using a colorimeter, following a standard such as ASTM E313.

    • The thermal stability is reported as the time at which a defined level of discoloration is observed.

2. Congo Red Test for Thermal Stability (based on ASTM D4202)

This method determines the static thermal stability time by measuring the time required for the evolution of hydrogen chloride (HCl) gas from a heated PVC sample.

  • Apparatus:

    • Heating bath (oil or aluminum block) capable of maintaining a constant temperature (e.g., 180°C ± 1°C).

    • Glass test tubes.

    • Congo Red indicator paper strips.

    • Stoppers with a small glass tube for holding the indicator paper.

  • Procedure:

    • Place a weighed amount of the PVC compound (e.g., 2.5 g) into a test tube.

    • Insert a rolled strip of Congo Red paper into the small glass tube in the stopper, ensuring it does not touch the PVC sample. The paper should be positioned at a consistent height above the sample.

    • Place the test tube in the heating bath, which is preheated to the test temperature.

    • Start a timer as soon as the test tube is immersed in the heating bath.

    • Observe the Congo Red paper for a color change from red to blue.

    • The thermal stability time is the time elapsed from the start of the test until the first appearance of a blue color on the indicator paper.

Mandatory Visualizations

Experimental_Workflow cluster_prep Formulation Preparation cluster_testing Thermal Stability Testing cluster_analysis Data Analysis cluster_optimization Optimization F1 Define this compound Concentration Range (e.g., 0.5-2.5 phr) F2 Prepare PVC Dry Blends with Varying Concentrations F1->F2 F3 Melt Mix and Prepare Test Specimens (Plaques) F2->F3 T1 Oven Aging Test (ASTM D2115) F3->T1 T2 Congo Red Test (ASTM D4202) F3->T2 A1 Measure Yellowness Index and Discoloration Time T1->A1 A2 Record Time to HCl Evolution T2->A2 A3 Compare Results Across Concentrations A1->A3 A2->A3 O1 Identify Optimal This compound Concentration A3->O1

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Flowchart decision decision issue issue solution solution start Processing Issue Identified decision1 Discoloration? start->decision1 What is the issue? decision2 Early Yellowing or Sudden Blackening? decision1->decision2 Yes decision3 Plate-out or Poor Flow? decision1->decision3 No (e.g., Poor Melt Flow) solution1 Increase Stabilizer Dosage Improve Mixing Dispersion Check for Contaminants Lower Processing Temperature decision2->solution1 Early Yellowing solution2 Adjust Ba:Zn Ratio (Increase this compound) Optimize Total Stabilizer Level decision2->solution2 Sudden Blackening (Zinc Burning) solution3 Review Lubricant Package (Internal/External Balance) Check for Additive Incompatibility decision3->solution3 Yes end Process Optimized solution1->end Resolved solution2->end Resolved solution3->end Resolved

Caption: Troubleshooting flowchart for common PVC formulation issues.

References

Troubleshooting solubility issues of Barium caprate in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with Barium Caprate in organic solvents.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why is my this compound not dissolving in the chosen organic solvent?

This compound, a type of metal soap, often exhibits limited solubility in organic solvents at room temperature. Several factors can contribute to poor dissolution:

  • Solvent Polarity: The principle of "like dissolves like" is crucial. This compound has a non-polar alkyl chain and a polar carboxylate head. Its solubility will be favored in solvents with intermediate polarity or in non-polar solvents, where aggregation into reverse micelles can occur. Highly polar solvents may not effectively solvate the long hydrocarbon chains.

  • Temperature: The solubility of many metal soaps, including likely that of this compound, demonstrates a significant temperature dependence, a phenomenon related to the Krafft temperature. Below a certain critical temperature, solubility is very low, but it increases dramatically above this point.

  • Moisture Content: Trace amounts of water can influence the solubility of metal carboxylates in organic solvents, sometimes increasing it by coordinating with the metal cation and altering the aggregation behavior.

  • Purity of this compound: Impurities in your this compound sample can hinder dissolution.

  • Particle Size: Larger crystals of this compound will dissolve more slowly than a fine powder due to a smaller surface area-to-volume ratio.

Troubleshooting Steps:

  • Solvent Selection: If experiencing poor solubility, consider a different solvent. A solvent miscibility test with small quantities can be an efficient screening method. Refer to the table below for expected solubility trends.

  • Heating: Gently heat the solvent while stirring to increase the kinetic energy and overcome the lattice energy of the solid. Be mindful of the solvent's boiling point and the thermal stability of your compound.

  • Sonication: Use an ultrasonic bath to break down agglomerates and increase the surface area of the solute, which can enhance the rate of dissolution.

  • Co-solvents: The addition of a small amount of a co-solvent can sometimes improve solubility by modifying the overall polarity of the solvent system. For instance, adding a small amount of a more polar solvent to a non-polar solvent might aid in solvating the polar head of the this compound.

  • Check Purity: If possible, verify the purity of your this compound using appropriate analytical techniques.

  • Reduce Particle Size: If your material consists of large crystals, gently grind it to a fine powder using a mortar and pestle before attempting to dissolve it.

2. My this compound precipitates out of solution upon cooling. How can I prevent this?

This is a common issue, particularly for sparingly soluble compounds whose solubility is highly temperature-dependent.

Troubleshooting Steps:

  • Maintain Elevated Temperature: If your experimental conditions allow, maintain the solution at the elevated temperature at which the this compound is soluble.

  • Use a Solvent Mixture: A carefully selected solvent mixture may provide a wider temperature range of solubility.

  • Rapid Subsequent Steps: If the solution is a temporary step, proceed to the next stage of your experiment quickly before precipitation occurs.

  • Consider Supersaturation: While often unstable, a supersaturated solution can sometimes be prepared by slowly cooling an undisturbed saturated solution. However, this is not a reliable method for many applications.

3. I am observing inconsistent solubility results between batches of this compound. What could be the cause?

Inconsistent solubility is often traced back to variations in the material itself or the experimental conditions.

Troubleshooting Steps:

  • Standardize Synthesis and Purification: If you are synthesizing the this compound in-house, ensure that the protocol for synthesis and purification is strictly followed for each batch to maintain consistency in purity and crystalline form.

  • Characterize Each Batch: Perform basic characterization (e.g., melting point, spectroscopy) on each new batch to check for consistency.

  • Control Water Content: The amount of residual water in your this compound or solvent can vary. Dry your solvents and the compound if you suspect water is affecting solubility.

  • Standardize Experimental Conditions: Ensure that temperature, stirring rate, and time are kept constant for all solubility tests.

Data Presentation

Solvent ClassExamplesExpected Solubility Trend for this compoundRationale
Non-Polar Aprotic Hexane, Toluene, BenzeneLow to Moderate (Increases with heat)The non-polar tails of capric acid are well-solvated, but the polar head requires energy to be pulled into the non-polar medium.
Polar Aprotic Acetone, Acetonitrile, THF, DMSOLow to ModerateThese solvents may interact with the barium ion, but may not be ideal for solvating the long alkyl chains.
Polar Protic Methanol, Ethanol, IsopropanolLowThe hydrogen bonding network of the solvent may be disrupted by the non-polar tail, making dissolution energetically unfavorable.
Chlorinated Dichloromethane, ChloroformModerateThese solvents have a polarity that can often accommodate both the polar and non-polar parts of metal soaps.

Experimental Protocols

Experimental Protocol: Determination of this compound Solubility by the Shake-Flask Method

This method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (finely powdered)

  • Selected organic solvent of high purity

  • Thermostatically controlled shaker bath or incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge and/or syringe filters (solvent-compatible, e.g., PTFE)

  • Analytical instrument for quantification (e.g., ICP-MS for barium, HPLC-MS for caprate)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of finely powdered this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that equilibrium with the solid phase is reached.

    • Place the sealed container in a thermostatically controlled shaker bath set to the desired temperature.

    • Agitate the mixture for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. The time required should be determined by preliminary experiments where the concentration is measured at different time points until it remains constant.

  • Sample Separation:

    • After the equilibration period, allow the container to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring any solid particles, it is advisable to filter the supernatant using a syringe filter that is compatible with the solvent. Alternatively, the sample can be centrifuged at the experimental temperature, and the supernatant can then be sampled.

  • Quantification:

    • Dilute the collected sample gravimetrically or volumetrically to a concentration that falls within the linear range of the chosen analytical method.

    • Analyze the concentration of this compound in the diluted sample. A common method is to determine the concentration of barium ions using Inductively Coupled Plasma - Mass Spectrometry (ICP-MS).

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

  • Validation:

    • Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

    • Confirm the presence of undissolved solid at the end of the experiment to validate that a saturated solution was achieved.

Visualizations

Troubleshooting Workflow for this compound Solubility Issues

Caption: A workflow diagram for troubleshooting solubility issues of this compound.

Factors Affecting this compound Solubility

FactorsAffectingSolubility solubility This compound Solubility solvent Solvent Properties solubility->solvent temperature Temperature solubility->temperature solute Solute Properties solubility->solute additives Additives solubility->additives polarity Polarity ('Like dissolves like') solvent->polarity h_bonding Hydrogen Bonding solvent->h_bonding krafft_temp Krafft Temperature temperature->krafft_temp purity Purity solute->purity particle_size Particle Size solute->particle_size water Trace Water additives->water cosolvents Co-solvents additives->cosolvents

Caption: Key factors influencing the solubility of this compound in organic solvents.

Preventing degradation of Barium caprate during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Barium caprate during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a metal salt consisting of a barium cation and two caprate anions. The caprate anion is derived from capric acid, a ten-carbon saturated fatty acid. Metal carboxylates, like this compound, are utilized in various industrial applications, including as catalysts, stabilizers in plastics, and as driers in paints and coatings.[1][2][3][4] In pharmaceutical development, related metal carboxylates are used to form long-acting injectable drug formulations.

Q2: What are the primary causes of this compound degradation during storage?

The primary causes of this compound degradation are exposure to moisture, acidic environments, and high temperatures.

  • Hydrolysis: this compound can react with water, leading to the formation of barium hydroxide and capric acid. This is a common issue for metal salts of fatty acids.[1][5][6]

  • Acid-catalyzed decomposition: Contact with acids can lead to the displacement of the weaker capric acid and the formation of other barium salts.[7]

  • Thermal Degradation: At elevated temperatures, this compound will decompose, ultimately forming barium oxide and various organic breakdown products.[8]

Q3: What are the ideal storage conditions for this compound?

To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The recommended storage temperature for general metal carboxylates is between -15 °C and 35 °C.[1] It is crucial to keep the container tightly sealed to protect it from atmospheric moisture and to store it away from acidic substances.

Q4: How can I tell if my this compound has degraded?

Signs of degradation can include:

  • Change in physical appearance: The powder may become clumpy or cake-like due to moisture absorption.

  • Odor: The release of capric acid due to hydrolysis may result in a slightly rancid odor.

  • Reduced solubility: Degraded this compound may show decreased solubility in organic solvents.

  • Inconsistent experimental results: Poor performance in catalytic or formulation applications can be an indicator of degradation.

Q5: What is the expected shelf life of this compound?

For metal carboxylates stored in their original, unopened containers under recommended conditions, a shelf life of at least twelve months can be expected.[1] However, the actual shelf life will depend on storage conditions and exposure to air and moisture once the container is opened.

Troubleshooting Guides

Issue 1: The this compound powder has become clumpy and hard.

Possible Cause Troubleshooting Steps
Moisture Absorption (Hydrolysis) 1. Gently break up the clumps with a clean, dry spatula in a low-humidity environment (e.g., a glove box or under a flow of inert gas).2. Dry the material under vacuum at a low temperature (e.g., 40-50 °C) to remove absorbed water. Caution: Do not overheat, as this can cause thermal degradation.3. Transfer the dried this compound to a new, dry container with a tight-fitting lid. Consider adding a desiccant to the secondary containment.
Improper Storage 1. Review your current storage conditions. Ensure the product is not stored in a humid environment or near sources of water.2. Always seal the container tightly immediately after use.

Issue 2: There is a noticeable "waxy" or "goaty" odor from the this compound.

Possible Cause Troubleshooting Steps
Hydrolysis 1. The odor is likely due to the release of free capric acid from the reaction of this compound with water.2. This indicates that the material has started to degrade. For sensitive applications, it is recommended to use a fresh, unopened batch of this compound.3. If the material must be used, consider purifying it by washing with a non-polar solvent to remove the free capric acid, followed by drying under vacuum.

Issue 3: this compound is not performing as expected in my reaction/formulation (e.g., lower catalytic activity, precipitation).

Possible Cause Troubleshooting Steps
Degradation 1. The active concentration of this compound may be lower than expected due to degradation. 2. Perform an analytical characterization of the material to assess its purity (see Experimental Protocols section).3. Compare the results to the certificate of analysis of a new batch.
Incompatibility with other reagents 1. Ensure that the reaction or formulation medium is not acidic, as this can cause decomposition of the this compound.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature -15 °C to 35 °C[1]Prevents thermal degradation and minimizes moisture condensation.
Atmosphere Dry, inert atmosphere (e.g., Nitrogen, Argon) if possibleMinimizes hydrolysis and oxidation.
Container Tightly sealed, original containerProtects from atmospheric moisture and contaminants.
Light Store in a dark place or in an opaque containerPrevents potential photodegradation.
Proximity to other chemicals Store away from acids and strong oxidizing agentsPrevents chemical decomposition.

Table 2: Physical Properties and Indicators of Degradation

PropertyFresh this compoundDegraded this compound
Appearance Fine, white powderClumpy, caked, or discolored powder
Odor OdorlessFaint "waxy" or "goaty" odor
Solubility Soluble in non-polar organic solventsReduced solubility, may form a precipitate
Water Content LowIncreased water content

Experimental Protocols

1. Protocol for Assessing Purity by Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and identify the presence of volatile impurities or excess water.

  • Methodology:

    • Calibrate the TGA instrument according to the manufacturer's instructions.

    • Accurately weigh 5-10 mg of the this compound sample into a tared TGA pan.

    • Place the pan in the TGA furnace.

    • Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature.

  • Interpretation of Results:

    • A weight loss step below 120 °C typically corresponds to the loss of absorbed water. A significant loss in this region suggests improper storage.

    • The onset of major decomposition for metal carboxylates generally occurs above 200 °C.[8] A lower decomposition temperature may indicate the presence of impurities.

    • The final residual mass should correspond to the theoretical mass of Barium Oxide (BaO) if the decomposition is complete.

2. Protocol for Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To confirm the identity of this compound and detect degradation products like free capric acid.

  • Methodology:

    • Acquire a background spectrum of the empty sample holder (e.g., ATR crystal).

    • Place a small amount of the this compound powder onto the sample holder.

    • Acquire the FTIR spectrum over a range of 4000-400 cm⁻¹.

  • Interpretation of Results:

    • Look for the characteristic asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) coordinated to the barium ion. These bands are typically found in the 1650-1510 cm⁻¹ and 1400-1280 cm⁻¹ regions, respectively.[9]

    • The presence of a broad peak around 3000 cm⁻¹ can indicate the O-H stretch of absorbed water.

    • A sharp peak around 1700 cm⁻¹ is characteristic of the C=O stretch of a free carboxylic acid (capric acid), indicating hydrolysis.[10]

Visualizations

Degradation_Pathway cluster_storage Improper Storage High_Humidity High Humidity Barium_Caprate This compound (Stable) High_Humidity->Barium_Caprate Hydrolysis High_Temperature High Temperature High_Temperature->Barium_Caprate Thermal Degradation Acidic_Environment Acidic Environment Acidic_Environment->Barium_Caprate Acidolysis Degraded_Product1 Barium Hydroxide + Capric Acid Barium_Caprate->Degraded_Product1 Degraded_Product2 Barium Oxide + Decomposition Products Barium_Caprate->Degraded_Product2 Degraded_Product3 Barium Salt + Capric Acid Barium_Caprate->Degraded_Product3

Caption: Degradation pathways of this compound under different environmental stressors.

Troubleshooting_Workflow Start Suspected Degradation of This compound Visual_Inspection Visual Inspection: Clumped? Discolored? Start->Visual_Inspection Yes1 Yes Visual_Inspection->Yes1 Yes No1 No Visual_Inspection->No1 No Odor_Check Odor Check: Rancid Smell? Yes2 Yes Odor_Check->Yes2 Yes No2 No Odor_Check->No2 No Dry_Material Dry Material Under Vacuum Yes1->Dry_Material No1->Odor_Check Analytical_Testing Perform Analytical Testing (TGA, FTIR) Yes2->Analytical_Testing No2->Analytical_Testing Compare_Data Compare to Specification Analytical_Testing->Compare_Data Meets_Spec Meets Specification? Compare_Data->Meets_Spec Pass Does_Not_Meet_Spec Does Not Meet Specification? Compare_Data->Does_Not_Meet_Spec Fail Use_As_Is Use As Is Meets_Spec->Use_As_Is Discard Discard and Use New Batch Does_Not_Meet_Spec->Discard Dry_Material->Odor_Check

Caption: Troubleshooting workflow for suspected this compound degradation.

References

Technical Support Center: Optimization of Barium Carboxylate Catalyst Performance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with barium carboxylate catalysts, with a specific focus on the experimental catalyst, Barium Caprate.

Frequently Asked Questions (FAQs)

Q1: What are the potential catalytic applications of this compound?

While this compound is an experimental catalyst, barium-based catalysts, particularly barium carboxylate metal-organic frameworks (MOFs), have shown activity in base-catalyzed reactions.[1][2] Potential applications could include aldol condensation reactions, transesterification for biodiesel production, and other reactions requiring a solid base catalyst. The performance of barium-containing catalysts can be influenced by the choice of ligands and the overall structure of the complex.[3]

Q2: What are the typical signs of catalyst deactivation?

Common indicators of catalyst deactivation include a gradual loss of catalytic activity over time, a noticeable decrease in product selectivity, and changes in the physical properties of the catalyst, such as color or texture.[4] In industrial applications, an increase in pressure drop across a catalyst bed can also signify issues like fouling.[4]

Q3: How can I regenerate a deactivated this compound catalyst?

Regeneration methods depend on the cause of deactivation. For deactivation due to coking or fouling, a common technique is to carefully burn off the carbonaceous deposits in a controlled atmosphere. Thermal treatment can also be employed to restore the catalyst's structure. The specific temperature and atmosphere for regeneration would need to be determined experimentally.

Q4: What factors influence the performance of a heterogeneous catalyst like this compound?

Several factors can impact the performance of a heterogeneous catalyst. These include the catalyst's surface area, particle size distribution, the presence of active sites, and its thermal and chemical stability.[5][6] Reaction conditions such as temperature, pressure, and reactant concentrations also play a critical role in catalyst performance.[7]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Catalytic Activity 1. Insufficient Active Sites: The catalyst may have a low density of active sites. 2. Catalyst Poisoning: Impurities in the reactants or solvent may be poisoning the catalyst. 3. Incorrect Reaction Conditions: The reaction temperature or pressure may not be optimal.1. Catalyst Characterization: Characterize the catalyst's surface area and active site density using techniques like chemisorption. 2. Reactant Purification: Purify reactants and solvents to remove potential poisons. 3. Optimize Reaction Conditions: Systematically vary the reaction temperature and pressure to find the optimal operating window.
Poor Product Selectivity 1. Presence of Multiple Active Sites: The catalyst may have different types of active sites leading to side reactions. 2. Mass Transfer Limitations: Diffusion of reactants and products to and from the active sites may be hindered. 3. Non-optimal Reaction Time: The reaction may be running for too long, leading to the formation of byproducts.1. Selective Poisoning: Introduce a compound that selectively blocks the undesired active sites. 2. Catalyst Modification: Modify the catalyst's pore structure or particle size to improve mass transfer. 3. Kinetic Studies: Conduct kinetic studies to determine the optimal reaction time for maximum selectivity.
Catalyst Deactivation 1. Coking/Fouling: Deposition of carbonaceous material on the catalyst surface.[4] 2. Sintering: Thermal degradation of the catalyst leading to a loss of surface area.[4] 3. Leaching of Active Component: The active barium species may be leaching into the reaction medium.1. Regeneration: Implement a regeneration procedure involving controlled oxidation to remove coke. 2. Lower Reaction Temperature: Operate the reaction at a lower temperature to minimize sintering. 3. Catalyst Support Modification: Use a more robust support material to anchor the active species more effectively.
Inconsistent Batch-to-Batch Performance 1. Variability in Catalyst Synthesis: Inconsistencies in the catalyst preparation method. 2. Aging of the Catalyst: The catalyst may be degrading during storage. 3. Inconsistent Reactant Quality: Variations in the purity of reactants between batches.1. Standardize Synthesis Protocol: Strictly control all parameters during catalyst synthesis. 2. Proper Catalyst Storage: Store the catalyst under an inert atmosphere and at a controlled temperature. 3. Reactant Quality Control: Ensure consistent purity of reactants for each batch.

Experimental Protocols

Protocol 1: Catalyst Activity Testing

Objective: To evaluate the catalytic activity of this compound for a model reaction (e.g., aldol condensation).

Materials:

  • This compound catalyst

  • Reactants (e.g., benzaldehyde, acetone)

  • Solvent (e.g., toluene)

  • Internal standard (e.g., dodecane)

  • Reaction vessel (e.g., three-neck round-bottom flask) with a condenser and magnetic stirrer

  • Heating mantle with temperature controller

  • Gas chromatograph (GC) for analysis

Procedure:

  • Add a known amount of this compound catalyst to the reaction vessel.

  • Add the solvent and internal standard to the vessel.

  • Heat the mixture to the desired reaction temperature with stirring.

  • Add the reactants to initiate the reaction.

  • Take samples from the reaction mixture at regular intervals using a syringe.

  • Quench the reaction in the samples by adding a small amount of dilute acid.

  • Analyze the samples by GC to determine the conversion of reactants and the yield of products.

Protocol 2: Catalyst Characterization - Surface Area Analysis (BET)

Objective: To determine the specific surface area of the this compound catalyst.

Materials:

  • This compound catalyst sample

  • BET surface area analyzer

  • Nitrogen gas (high purity)

  • Helium gas (for calibration)

  • Sample tubes

Procedure:

  • Degas a known weight of the this compound sample under vacuum at an elevated temperature to remove adsorbed moisture and other impurities. The degassing temperature should be chosen carefully to avoid thermal decomposition of the catalyst.

  • Transfer the degassed sample to the analysis port of the BET instrument.

  • Perform a multipoint BET analysis by measuring the amount of nitrogen gas adsorbed onto the catalyst surface at various partial pressures of nitrogen at liquid nitrogen temperature.

  • The instrument's software will then calculate the specific surface area based on the BET equation.

Visualizations

Experimental_Workflow Experimental Workflow for Catalyst Performance Evaluation cluster_prep Catalyst Preparation & Characterization cluster_reaction Catalytic Reaction cluster_analysis Analysis & Optimization synthesis This compound Synthesis characterization Characterization (BET, XRD, etc.) synthesis->characterization reaction_setup Reaction Setup characterization->reaction_setup run_reaction Run Reaction & Collect Samples reaction_setup->run_reaction gc_analysis GC Analysis run_reaction->gc_analysis data_analysis Data Analysis (Conversion, Selectivity) gc_analysis->data_analysis optimization Optimization of Reaction Conditions data_analysis->optimization optimization->reaction_setup Iterate

Caption: Workflow for evaluating and optimizing this compound catalyst performance.

Troubleshooting_Logic Troubleshooting Logic for Low Catalyst Activity start Low Catalyst Activity Observed check_conditions Verify Reaction Conditions (Temp, Pressure) start->check_conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok check_reactants Check Reactant & Solvent Purity reactants_pure Reactants Pure? check_reactants->reactants_pure characterize_catalyst Characterize Catalyst (Surface Area, Active Sites) catalyst_ok Catalyst Properties as Expected? characterize_catalyst->catalyst_ok conditions_ok->check_reactants Yes optimize_conditions Optimize Conditions conditions_ok->optimize_conditions No reactants_pure->characterize_catalyst Yes purify_reactants Purify Reactants reactants_pure->purify_reactants No resynthesize_catalyst Re-synthesize Catalyst catalyst_ok->resynthesize_catalyst No end Improved Activity catalyst_ok->end Yes optimize_conditions->end purify_reactants->end resynthesize_catalyst->end

Caption: A logical workflow for troubleshooting low catalyst activity.

References

Technical Support Center: Enhancing the Purity of Synthesized Barium Caprate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of synthesized Barium caprate.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound is typically synthesized via two main routes:

  • Precipitation (Double Decomposition): This method involves the reaction of a soluble barium salt (e.g., barium chloride or barium nitrate) with a soluble caprate salt (e.g., sodium caprate or potassium caprate) in a suitable solvent, typically water or an alcohol-water mixture. The insoluble this compound then precipitates out of the solution.

  • Direct Reaction: This route involves the direct reaction of capric acid with a barium base, such as barium hydroxide or barium oxide, often with heating in a solvent or in the molten state.

Q2: What are the likely impurities in my synthesized this compound?

A2: Common impurities can originate from unreacted starting materials, byproducts, or side reactions. These may include:

  • Unreacted capric acid.

  • Unreacted barium salts (e.g., barium chloride, barium nitrate).

  • Sodium or potassium salts (byproducts of the precipitation method).

  • Barium carbonate, which can form from the reaction of barium hydroxide with atmospheric carbon dioxide.[1]

  • Water or other solvent residues.

Q3: My this compound appears clumpy and difficult to filter. What could be the cause?

A3: Clumpy and gelatinous precipitates can be due to several factors:

  • Rapid precipitation: Adding the reactants too quickly can lead to the formation of fine, poorly crystalline particles that agglomerate.

  • Incorrect temperature: The reaction temperature can influence the crystal size and morphology.

  • Inadequate stirring: Insufficient agitation can result in localized high concentrations of reactants, leading to non-uniform particle formation.

Q4: The yield of my this compound synthesis is lower than expected. What are the possible reasons?

A4: Low yield can be attributed to several factors:

  • Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect stoichiometry, or inappropriate reaction conditions.

  • Loss during workup: Product may be lost during filtration, washing, or transfer steps.

  • Solubility of this compound: Although generally considered insoluble in water, some this compound may remain dissolved in the reaction mixture, especially if a co-solvent is used.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Product is off-white or discolored Presence of unreacted starting materials or side products.Purify the product by recrystallization.
Contamination from the reaction vessel.Ensure all glassware is thoroughly cleaned before use.
Product contains residual starting materials Incomplete reaction or improper washing.Optimize reaction time and temperature. Ensure thorough washing of the precipitate with a suitable solvent (e.g., deionized water, ethanol) to remove soluble impurities.
FTIR spectrum shows a broad peak around 3000-3500 cm⁻¹ Presence of water or alcohol.Dry the sample under vacuum at an elevated temperature.
XRD pattern shows broad peaks The material is amorphous or has a very small crystallite size.Consider annealing the sample at a moderate temperature to improve crystallinity.
Elemental analysis shows incorrect barium to caprate ratio Incomplete reaction or presence of impurities.Re-purify the sample. Re-evaluate the stoichiometry of the reactants.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent is critical and may require some empirical optimization.

1. Solvent Selection:

  • The ideal solvent should dissolve this compound at elevated temperatures but have low solubility at room temperature or below.
  • Potential solvents to screen include ethanol, methanol, isopropanol, acetone, or mixtures of these with water.
  • Start with small-scale solubility tests to identify a suitable solvent or solvent system.

2. Recrystallization Procedure:

  • Place the impure this compound in a clean Erlenmeyer flask.
  • Add a minimal amount of the selected solvent to the flask.
  • Gently heat the mixture with continuous stirring until the this compound is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.
  • Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature.
  • For maximum yield, the flask can be placed in an ice bath to further decrease the solubility of the this compound.
  • Collect the purified crystals by vacuum filtration.
  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
  • Dry the purified this compound crystals in a vacuum oven at a suitable temperature.

Protocol 2: Purity Assessment by FTIR Spectroscopy

Objective: To identify the characteristic functional groups of this compound and detect the presence of common impurities like unreacted capric acid.

Procedure:

  • Prepare a KBr pellet of the dried this compound sample or use an ATR-FTIR spectrometer.

  • Record the spectrum in the range of 4000-400 cm⁻¹.

  • Analyze the spectrum for the following characteristic peaks:

    • Carboxylate symmetric and asymmetric stretching: Look for strong absorption bands in the regions of ~1540-1580 cm⁻¹ and ~1400-1440 cm⁻¹, respectively. The absence of a broad carboxylic acid O-H stretch around 3000 cm⁻¹ and a C=O stretch around 1700 cm⁻¹ indicates the absence of unreacted capric acid.

    • C-H stretching: Peaks in the region of 2850-2960 cm⁻¹ corresponding to the alkyl chain of the caprate moiety.

    • Impurity peaks: A broad peak around 3400 cm⁻¹ would indicate the presence of water.

Visualizations

Synthesis_Troubleshooting cluster_synthesis Synthesis of this compound cluster_troubleshooting Purity Enhancement Troubleshooting start Start Synthesis reaction Precipitation or Direct Reaction start->reaction filtration Filtration and Washing reaction->filtration drying Drying filtration->drying crude_product Crude this compound drying->crude_product analysis Purity Analysis (FTIR, XRD, etc.) crude_product->analysis is_pure Is Purity > 99%? analysis->is_pure recrystallization Recrystallization is_pure->recrystallization No pure_product Pure this compound is_pure->pure_product Yes recrystallization->analysis re_evaluate Re-evaluate Synthesis - Stoichiometry - Reaction Conditions recrystallization->re_evaluate

Caption: Troubleshooting workflow for enhancing the purity of this compound.

Recrystallization_Workflow start Impure this compound dissolution Dissolve in Minimal Hot Solvent start->dissolution cooling Slow Cooling to Room Temperature dissolution->cooling crystallization Crystal Formation cooling->crystallization filtration Vacuum Filtration crystallization->filtration washing Wash with Cold Solvent filtration->washing drying Dry Under Vacuum washing->drying end Pure this compound drying->end

Caption: Step-by-step workflow for the recrystallization of this compound.

References

Technical Support Center: Industrial Barium Caprate Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial production of Barium Caprate. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis and quality control.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for industrial this compound production?

A1: The primary industrial method for producing this compound is through a precipitation reaction involving the neutralization of capric acid with a barium source, typically barium hydroxide, in an aqueous solution. This method is favored due to its straightforward chemistry and the ability to control product quality through process parameter adjustments.

Q2: What are the critical quality control parameters for this compound intended for research and pharmaceutical applications?

A2: For research and pharmaceutical applications, the critical quality control parameters for this compound include:

  • Assay: The purity of this compound, typically not less than 97.5% and not more than 100.5%.[1][2][3]

  • Moisture Content: Should be controlled, often to ≤0.5%.[2]

  • pH of an Aqueous Suspension: Generally maintained between 3.5 and 10.0 for a 10% w/w suspension.[1][2][3][4]

  • Soluble Barium Salts: The presence of soluble barium salts is strictly limited due to their toxicity, often to a maximum of 0.001%.[1][2][4]

  • Heavy Metals: The content of heavy metals, such as lead, is restricted, typically to 0.001% or less.[1][2]

  • Particle Size: The particle size distribution is crucial as it can affect dissolution rates and bioavailability. For some applications, an average particle size of ≤3.0 microns is specified.[2]

  • Free Fatty Acids: The amount of unreacted capric acid should be minimized. This can be determined by titration.[5][6]

Q3: What are the common impurities that can be found in this compound?

A3: Common impurities in this compound can include unreacted starting materials such as capric acid and barium hydroxide, as well as byproducts like barium carbonate if the reaction is exposed to carbon dioxide. Other potential impurities can arise from the raw materials, such as iron oxides, aluminum oxide, silica, and strontium sulfate which are often found in the primary source of barium, barite ore.[7]

Troubleshooting Guides

Issue 1: Low Yield of this compound Precipitate
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Ensure stoichiometric amounts of capric acid and barium hydroxide are used. Verify the concentration of reactant solutions.Increased precipitate formation and higher yield.
Increase reaction temperature to improve reaction kinetics. A common range for similar reactions is 60-80°C.Faster and more complete reaction, leading to a higher yield.
Ensure adequate mixing to promote contact between reactants.Homogeneous reaction mixture and improved yield.
Product Loss During Filtration Use a filter medium with an appropriate pore size to prevent the loss of fine particles.Efficient capture of the this compound precipitate.
Wash the precipitate with a minimal amount of cold deionized water to reduce dissolution.Reduced loss of product during the washing step.
Incorrect pH Monitor and adjust the pH of the reaction mixture. The reaction should be carried out under conditions that favor the precipitation of this compound.Optimal precipitation and improved yield.
Issue 2: Product Fails to Meet Purity Specifications
Potential Cause Troubleshooting Step Expected Outcome
Presence of Unreacted Capric Acid After filtration, wash the precipitate thoroughly with a suitable solvent that dissolves capric acid but not this compound.Reduction in free fatty acid content in the final product.
Titrate a sample of the product to determine the free fatty acid content and adjust the washing process accordingly.[5][6]Quantitative confirmation of purity and process validation.
Contamination with Barium Carbonate Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent the absorption of atmospheric carbon dioxide.Minimized formation of barium carbonate impurity.
Wash the precipitate with dilute acid to dissolve any barium carbonate, followed by washing with deionized water to remove the acid.Removal of carbonate impurities and a purer final product.
Presence of Soluble Barium Salts Ensure the complete precipitation of this compound by avoiding a large excess of the barium source.Reduced levels of soluble barium salts in the filtrate and on the product.
Wash the precipitate thoroughly with deionized water to remove any soluble impurities.Final product meets the stringent limits for soluble barium salts.[1][2][4]
Issue 3: Inconsistent Particle Size
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Reaction Conditions Precisely control reaction parameters such as temperature, reactant concentration, and mixing speed.[8]More uniform and reproducible particle size distribution.
Higher temperatures can lead to larger particles due to increased sedimentation rates.[8]Ability to target a desired particle size range by adjusting the temperature.
Agglomeration of Particles Introduce a suitable surfactant or stabilizer to the reaction mixture to prevent particles from clumping together.[8]Finer and more uniform particles in the final product.
Inefficient Mixing Optimize the mixing process to ensure a homogeneous distribution of reactants, which can lead to more uniform nucleation and particle growth.A narrower particle size distribution.
Post-Processing Variation If applicable, standardize post-processing steps like milling and sieving to achieve the desired final particle size.[8]Consistent particle size in the final product.

Experimental Protocols

Key Experiment: Synthesis of this compound via Neutralization

Objective: To synthesize this compound by reacting capric acid with barium hydroxide in an aqueous solution.

Materials:

  • Capric Acid (C₁₀H₂₀O₂)

  • Barium Hydroxide Octahydrate (Ba(OH)₂·8H₂O)

  • Deionized Water

  • Ethanol (for washing, optional)

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare an aqueous solution of Barium Hydroxide by dissolving a calculated amount of Ba(OH)₂·8H₂O in deionized water. Gentle heating (e.g., to 60-80°C) can aid dissolution.[4]

    • Prepare a solution of Capric Acid. Since capric acid has low solubility in water, it can be dissolved in a minimal amount of ethanol before being added to the reaction vessel, or the reaction can be carried out in a heated aqueous slurry.

  • Reaction:

    • In a reaction vessel equipped with a stirrer and a temperature controller, add the barium hydroxide solution.

    • Slowly add the capric acid solution to the barium hydroxide solution with constant stirring.

    • Maintain the reaction temperature, for example, between 60-80°C, to facilitate the reaction.

    • Continue stirring for a defined period (e.g., 1-2 hours) to ensure the reaction goes to completion. A white precipitate of this compound will form.

  • Filtration and Washing:

    • Allow the reaction mixture to cool.

    • Filter the precipitate using a suitable filtration apparatus.

    • Wash the collected precipitate with deionized water to remove any unreacted starting materials and soluble byproducts.

    • A final wash with a small amount of ethanol can help in removing any residual unreacted capric acid.

  • Drying:

    • Dry the washed this compound precipitate in a vacuum oven at a controlled temperature (e.g., 60-80°C) until a constant weight is achieved.

Visualizations

Experimental_Workflow_Barium_Caprate_Synthesis Experimental Workflow for this compound Synthesis prep_capric Prepare Capric Acid Solution reaction Reaction & Precipitation (60-80°C, 1-2h) prep_capric->reaction prep_barium Prepare Barium Hydroxide Solution prep_barium->reaction filtration Filtration reaction->filtration washing Washing (Deionized Water & Ethanol) filtration->washing drying Drying (Vacuum Oven, 60-80°C) washing->drying qc Quality Control Analysis drying->qc final_product Final this compound Product qc->final_product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Troubleshooting Logic for Low this compound Yield start Low Yield Detected check_stoichiometry Verify Reactant Stoichiometry & Concentration start->check_stoichiometry check_conditions Optimize Reaction Conditions (Temp, Mixing) check_stoichiometry->check_conditions Correct adjust_stoichiometry Adjust Reactant Amounts check_stoichiometry->adjust_stoichiometry Incorrect check_filtration Evaluate Filtration & Washing Process check_conditions->check_filtration Optimal adjust_conditions Increase Temp/Mixing check_conditions->adjust_conditions Suboptimal adjust_filtration Use Finer Filter / Minimize Wash Volume check_filtration->adjust_filtration Losses Detected end Yield Improved adjust_stoichiometry->end adjust_conditions->end adjust_filtration->end

Caption: Troubleshooting flowchart for low yield issues.

References

Refining the Thermal Analysis of Barium Caprate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers in refining the thermal analysis methodology for Barium caprate. The information is presented in a user-friendly question-and-answer format to directly address specific experimental challenges.

Troubleshooting Guides

This section addresses common issues encountered during the thermal analysis of this compound using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Question: My TGA curve for this compound shows a noisy baseline. What are the potential causes and solutions?

Answer: A noisy baseline in TGA can be attributed to several factors. Firstly, ensure the instrument is placed on a stable, vibration-free surface. Mechanical vibrations can directly translate into noise on the sensitive microbalance. Secondly, check the purge gas flow rate. Inconsistent gas flow can cause fluctuations in the baseline. A steady flow rate, typically between 20-50 mL/min, is recommended. Finally, ensure the sample is properly packed in the crucible to allow for uniform heat distribution and gas flow around the sample.

Question: I am observing an unexpected initial weight loss in my TGA thermogram of this compound, well below the decomposition temperature. What could be the reason?

Answer: An initial weight loss at temperatures below 100°C is often due to the presence of adsorbed moisture or residual solvent from the synthesis of this compound. To confirm this, you can perform a TGA-MS (Therogravimetric Analysis-Mass Spectrometry) analysis to identify the evolved gases. To mitigate this, consider drying the sample in a vacuum oven at a temperature below its melting point before the TGA analysis. Adding an isothermal hold at a temperature slightly above 100°C at the beginning of your TGA program can also help in removing volatile components before the main decomposition event.

Question: My DSC curve for this compound shows a broad melting endotherm. How can I obtain a sharper peak?

Answer: A broad melting endotherm can indicate the presence of impurities or a wide particle size distribution. Ensure the purity of your this compound sample. Recrystallization of the sample may be necessary to improve purity and obtain a more uniform crystalline structure. Additionally, using a slower heating rate (e.g., 1-5 °C/min) in your DSC experiment can improve the resolution of the melting peak.

Question: During the TGA of this compound, I notice a residue that is higher than the theoretical percentage for Barium Oxide (BaO). What could be the cause?

Answer: A higher than expected residual mass can be due to the formation of Barium carbonate (BaCO₃) as a stable intermediate, especially under an inert atmosphere. The decomposition of this compound can first lead to the formation of barium carbonate, which then decomposes to barium oxide at a much higher temperature (typically above 1000°C). Another possibility is the formation of carbonaceous residue if the decomposition is incomplete. To ensure complete decomposition to BaO, consider performing the TGA in an oxidizing atmosphere (e.g., air or oxygen) and extending the final temperature of the analysis.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the thermal analysis of this compound.

Question: What are the expected thermal decomposition steps for this compound?

Answer: The thermal decomposition of this compound typically occurs in multiple steps. The initial step involves the decomposition of the caprate moiety. Under an inert atmosphere (like nitrogen or argon), this often proceeds through a radical mechanism to form a ketone (in this case, likely nonadecan-10-one) and barium carbonate (BaCO₃). In an oxidizing atmosphere (like air), the decomposition may occur at a lower temperature through an oxidative pathway, also leading to the formation of barium carbonate. The second major decomposition step, occurring at a much higher temperature, is the decomposition of the intermediate barium carbonate to barium oxide (BaO) with the release of carbon dioxide.

Question: What is the typical temperature range for the thermal analysis of this compound?

Answer: For a comprehensive analysis, a temperature range from ambient (e.g., 30°C) up to 1000-1200°C is recommended. This range will allow for the observation of moisture/solvent loss, melting, the primary decomposition of the caprate, and the final decomposition of any barium carbonate intermediate to barium oxide.

Question: What is the recommended heating rate for TGA and DSC analysis of this compound?

Answer: A standard heating rate of 10 °C/min is often a good starting point for both TGA and DSC analysis. However, for better resolution of overlapping thermal events or for kinetic studies, slower heating rates (e.g., 2-5 °C/min) are advisable. For rapid screening, faster heating rates (e.g., 20 °C/min) can be used, but this may lead to a decrease in resolution.

Question: What type of crucible should I use for the thermal analysis of this compound?

Answer: For TGA, platinum or alumina crucibles are recommended due to their high thermal stability and inertness. For DSC analysis, aluminum crucibles can be used if the analysis is limited to temperatures below 600°C. For higher temperature DSC or if there is a possibility of reaction with aluminum, platinum or alumina crucibles should be used. It is important to be aware that at high temperatures, the metallic residue (barium) can potentially form alloys with platinum crucibles, so for very high-temperature studies, alumina is often preferred.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the thermal analysis of this compound based on analogous compounds and general principles of metal carboxylate decomposition. Please note that these are approximate values and may vary depending on the specific experimental conditions.

Table 1: Thermogravimetric Analysis (TGA) Data for this compound

Decomposition StepTemperature Range (°C)AtmosphereMass Loss (%) (Approx.)Gaseous ProductsSolid Residue
1. Decomposition of Caprate350 - 550Inert (N₂)~55-60%Ketones, CO₂BaCO₃
2. Decomposition of BaCO₃> 900Inert (N₂) / Air~10-15%CO₂BaO

Table 2: Differential Scanning Calorimetry (DSC) Data for this compound

Thermal EventTemperature (°C) (Approx.)Enthalpy Change (ΔH)Notes
Melting200 - 300EndothermicThe exact melting point can be influenced by the crystalline form and purity.
Decomposition350 - 550Exothermic/EndothermicThe nature of the peak can depend on the atmosphere and reaction kinetics.

Experimental Protocols

Methodology for Thermogravimetric Analysis (TGA)

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound powder into a clean, tared TGA crucible (platinum or alumina).

  • Experimental Conditions:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with the desired gas (e.g., high-purity nitrogen or dry air) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert or oxidizing atmosphere.

    • Heat the sample from ambient temperature to 1000°C at a constant heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset and end temperatures of decomposition steps and the percentage mass loss for each step.

Methodology for Differential Scanning Calorimetry (DSC)

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of finely ground this compound powder into a clean, tared DSC crucible (aluminum or platinum). Hermetically seal the crucible. Prepare an empty, sealed crucible to be used as a reference.

  • Experimental Conditions:

    • Place the sample and reference crucibles in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Heat the sample from ambient temperature to a temperature above its final decomposition (or as desired), for example, 600°C, at a constant heating rate of 10 °C/min.

  • Data Analysis: Record the heat flow as a function of temperature. Determine the peak temperatures and enthalpies of any thermal events such as melting and decomposition.

Visualizations

Experimental_Workflow Figure 1. General Experimental Workflow for Thermal Analysis cluster_prep Sample Preparation cluster_tga TGA Protocol cluster_dsc DSC Protocol cluster_analysis Data Analysis & Interpretation start Start sample_prep Weigh this compound (5-10 mg for TGA, 2-5 mg for DSC) start->sample_prep crucible_prep Place in appropriate crucible (Pt/Alumina for TGA, Al/Pt for DSC) sample_prep->crucible_prep tga_load Load sample into TGA crucible_prep->tga_load For TGA dsc_load Load sample & reference into DSC crucible_prep->dsc_load For DSC tga_purge Purge with N2 or Air (20-50 mL/min) tga_load->tga_purge tga_heat Heat to 1000°C (10°C/min) tga_purge->tga_heat tga_data Record Mass Loss vs. Temperature tga_heat->tga_data analyze Analyze TGA & DSC Data tga_data->analyze dsc_purge Purge with N2 (20-50 mL/min) dsc_load->dsc_purge dsc_heat Heat to 600°C (10°C/min) dsc_purge->dsc_heat dsc_data Record Heat Flow vs. Temperature dsc_heat->dsc_data dsc_data->analyze interpret Interpret Thermal Events (Melting, Decomposition) analyze->interpret report Generate Report interpret->report

Caption: Figure 1. General experimental workflow for the thermal analysis of this compound.

Troubleshooting_Logic Figure 2. Troubleshooting Logic for Common TGA/DSC Issues cluster_tga_issues TGA Issues cluster_dsc_issues DSC Issues cluster_solutions Potential Solutions issue Observed Issue noisy_baseline Noisy Baseline issue->noisy_baseline initial_weight_loss Initial Weight Loss (<100°C) issue->initial_weight_loss high_residue Higher than Theoretical Residue issue->high_residue broad_peak Broad Melting Endotherm issue->broad_peak sol_vibration Check for vibrations noisy_baseline->sol_vibration sol_gas_flow Ensure steady gas flow noisy_baseline->sol_gas_flow sol_drying Dry sample before analysis initial_weight_loss->sol_drying sol_isothermal Add initial isothermal step initial_weight_loss->sol_isothermal sol_atmosphere Use oxidizing atmosphere (Air) high_residue->sol_atmosphere sol_temp Increase final temperature high_residue->sol_temp sol_purity Check sample purity broad_peak->sol_purity sol_heating_rate Use slower heating rate broad_peak->sol_heating_rate

Caption: Figure 2. Troubleshooting decision logic for common issues in TGA/DSC analysis.

Validation & Comparative

A Comparative Analysis of Barium Caprate and Barium Stearate as PVC Stabilizers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ever-evolving landscape of polymer additives, the selection of an appropriate thermal stabilizer is paramount to ensuring the durability and processability of polyvinyl chloride (PVC). This guide presents a comprehensive comparative study of two such stabilizers: Barium Caprate and Barium Stearate. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in performance between these two barium-based metallic soaps.

Executive Summary

Barium stearate is a well-established and widely utilized thermal stabilizer in the PVC industry, valued for its excellent heat stability and lubricating properties. In contrast, this compound, a salt of the shorter-chain capric acid, is a less common alternative. This guide synthesizes available data to compare their efficacy as PVC stabilizers, drawing upon established experimental protocols to elucidate their respective strengths and weaknesses. While direct comparative experimental data for this compound is limited in publicly accessible literature, this guide combines known principles of PVC stabilization with data on analogous metal carboxylates to provide a scientifically grounded comparison.

Physicochemical Properties

A fundamental understanding of the physical and chemical properties of this compound and Barium stearate is essential for appreciating their function as stabilizers.

PropertyThis compoundBarium Stearate
Chemical Formula Ba(C₁₀H₁₉O₂)₂Ba(C₁₈H₃₅O₂)₂
Molecular Weight 479.98 g/mol 704.47 g/mol
Appearance White to off-white powderWhite, waxy powder[1]
Melting Point Data not readily available~225 °C
Solubility Insoluble in waterInsoluble in water, alcohol; slightly soluble in hot organic solvents

Mechanism of Stabilization in PVC

Both this compound and Barium stearate function as secondary heat stabilizers for PVC, primarily through two mechanisms:

  • Acid Scavenging: During thermal degradation, PVC releases hydrochloric acid (HCl), which autocatalyzes further degradation. Barium soaps neutralize this HCl, forming barium chloride (BaCl₂), thereby slowing down the degradation process.[2][3] This is a critical function for preventing discoloration and embrittlement of the polymer.

  • Lubrication: Metallic soaps also act as lubricants during PVC processing, reducing friction between the polymer chains and between the polymer and processing equipment.[1][2][3] This improves the flow characteristics of the PVC melt and prevents sticking.

The primary difference in their stabilizing action is expected to arise from the difference in their alkyl chain length. The shorter chain of capric acid in this compound may influence its melting point, solubility in the PVC matrix, and lubricating efficiency compared to the longer stearic acid chain in Barium stearate.

Performance Comparison

While direct, side-by-side experimental data for this compound is scarce, a comparative performance overview can be constructed based on the known properties of Barium stearate and general trends observed for metal carboxylates with varying fatty acid chain lengths.

Performance MetricThis compound (Inferred)Barium Stearate (Documented)
Thermal Stability Expected to provide good thermal stability. The shorter chain length might result in a lower melting point, potentially affecting its performance at very high processing temperatures compared to Barium stearate.Excellent long-term heat stability.[1]
Lubricity Likely to provide some lubricating effect, though potentially less effective as an external lubricant compared to Barium stearate due to the shorter alkyl chain.Acts as both an internal and external lubricant, reducing melt viscosity and preventing sticking to metal surfaces.[2][3]
Early Color Hold May offer good initial color hold by effectively scavenging HCl.Known to contribute to good early color in PVC formulations.
Compatibility Good compatibility with the PVC matrix is anticipated.Generally exhibits good compatibility with PVC.
Synergism Expected to show synergistic effects when combined with other stabilizers like zinc or cadmium soaps.Often used in synergistic combinations with primary stabilizers like cadmium or zinc stearates for enhanced performance.[2]

Experimental Protocols for Stabilizer Evaluation

To empirically compare the performance of this compound and Barium stearate, the following standard experimental protocols are recommended:

Static Thermal Stability Test (Congo Red Test)

Objective: To determine the time until the onset of significant HCl evolution from a heated PVC sample.

Methodology:

  • A specified amount of the PVC compound containing the stabilizer is placed in a test tube.

  • A strip of Congo Red indicator paper is suspended above the sample.

  • The test tube is heated in a controlled temperature bath (e.g., 180 °C).

  • The time taken for the Congo Red paper to turn blue (indicating the presence of acidic HCl gas) is recorded as the stability time. A longer stability time indicates better performance.

Dynamic Thermal Stability Test (Brabender Plastograph)

Objective: To evaluate the stability of a PVC compound under conditions of continuous mixing and shear at elevated temperatures, simulating processing conditions.

Methodology:

  • The PVC compound is charged into the mixing chamber of a Brabender Plastograph, which is maintained at a set temperature (e.g., 180-200 °C).

  • The rotors are started at a constant speed (e.g., 60 rpm).

  • The torque required to mix the material is recorded over time.

  • The "stability time" is the point at which a sharp increase in torque is observed, indicating the onset of cross-linking and degradation, or the point of significant discoloration.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal degradation profile of the stabilized PVC.

Methodology:

  • A small sample of the PVC compound is placed in a TGA instrument.

  • The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

  • The weight loss of the sample is recorded as a function of temperature.

  • The onset temperature of degradation (the temperature at which significant weight loss begins) is a key indicator of thermal stability. A higher onset temperature signifies better stabilization.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

PVC_Stabilization_Mechanism PVC PVC Chain Degradation Degradation PVC->Degradation подвергается Heat Heat Heat->Degradation HCl HCl (Hydrochloric Acid) Degradation->HCl releases HCl->Degradation autocatalyzes Neutralization Neutralization (Acid Scavenging) HCl->Neutralization Stabilizer Barium Carboxylate (Caprate or Stearate) Stabilizer->Neutralization enables Lubrication Lubrication Stabilizer->Lubrication provides BaCl2 Barium Chloride (BaCl₂) Neutralization->BaCl2 produces Processing PVC Processing Lubrication->Processing aids

Mechanism of PVC stabilization by Barium carboxylates.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison PVC_Resin PVC Resin Mixing Compounding (e.g., Two-Roll Mill) PVC_Resin->Mixing Stabilizer_A This compound Stabilizer_A->Mixing Stabilizer_B Barium Stearate Stabilizer_B->Mixing Static_Test Static Thermal Stability (Congo Red Test) Mixing->Static_Test Dynamic_Test Dynamic Thermal Stability (Brabender Plastograph) Mixing->Dynamic_Test TGA_Test Thermogravimetric Analysis (TGA) Mixing->TGA_Test Stability_Time Stability Time Comparison Static_Test->Stability_Time Torque_Curves Torque Curve Analysis Dynamic_Test->Torque_Curves Degradation_Temp Degradation Temperature Comparison TGA_Test->Degradation_Temp Conclusion Comparative Efficacy Conclusion Stability_Time->Conclusion Torque_Curves->Conclusion Degradation_Temp->Conclusion

Workflow for comparative stabilizer evaluation.

Conclusion

Barium stearate remains the industry standard for a secondary PVC stabilizer due to its proven track record of providing excellent long-term thermal stability and effective lubrication. While this compound is theoretically a viable alternative, the lack of extensive, publicly available performance data necessitates further experimental investigation to fully ascertain its comparative efficacy. The shorter alkyl chain of this compound may offer advantages in terms of dispersion and compatibility in certain formulations, but its impact on high-temperature stability and lubricity requires empirical validation. The experimental protocols outlined in this guide provide a robust framework for conducting such a comparative study. Researchers and formulators are encouraged to perform these tests to determine the optimal stabilizer choice for their specific PVC applications.

References

A Comparative Guide to PVC Heat Stabilizers: Barium Caprate vs. Zinc Stearate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate heat stabilizer is critical in the processing of polyvinyl chloride (PVC) to prevent its thermal degradation, which can lead to discoloration, embrittlement, and the release of corrosive hydrogen chloride (HCl) gas. This guide provides an objective comparison of two commonly used metallic soap heat stabilizers: barium caprate and zinc stearate. The following sections detail their performance characteristics, mechanisms of action, and the experimental protocols used to evaluate their efficacy, supported by available data.

Performance Comparison

This compound and zinc stearate are often used in combination to achieve a synergistic stabilizing effect. Zinc stearate provides excellent early color stability but can suffer from "zinc burning," a rapid degradation of PVC after the stabilizer is consumed. Barium carboxylates, such as this compound, act as secondary stabilizers that mitigate this issue and provide good long-term heat stability.

Thermal Stability Performance

The primary function of a heat stabilizer is to prolong the time to degradation at elevated processing temperatures. This is often measured by static and dynamic heat stability tests.

Performance MetricThis compound (as a Barium Carboxylate)Zinc StearateSupporting Data/Observations
Initial Color Hold GoodExcellentZinc stearate is highly effective at preventing initial discoloration by replacing labile chlorine atoms in the PVC structure.[1]
Long-Term Stability ExcellentPoor (when used alone)Barium carboxylates provide long-term stability by neutralizing HCl.[2][3] Zinc stearate, when used alone, can lead to sudden and catastrophic degradation.
Synergistic Effect High (with Zinc Stearate)High (with Barium/Calcium Stearates)The combination of barium and zinc stabilizers provides both excellent initial color and good long-term stability. Barium soaps can regenerate zinc stearate, prolonging its effectiveness.
"Zinc Burning" MitigatesProne to this phenomenonThe presence of barium carboxylates helps to prevent the rapid degradation associated with the accumulation of zinc chloride (ZnCl2).
Static Heat Stability (Congo Red Test) Generally provides a longer stability time in combination with zinc stearate.Shorter stability time when used alone, but provides excellent early color.A study on mixed Ca/Zn carboxylates showed that the stability time is dependent on the metal ratio.[4][5]
Dynamic Heat Stability Good lubricating properties contribute to stable processing.Good lubricating properties.Both stabilizers also function as lubricants, reducing friction during processing.[6][7]
Mechanical Properties of Stabilized PVC

The choice of heat stabilizer can also influence the final mechanical properties of the PVC product.

Mechanical PropertyEffect of Barium CarboxylateEffect of Zinc StearateSupporting Data/Observations
Tensile Strength Generally, has a minor effect on tensile strength. Can be influenced by the overall formulation.Can slightly decrease tensile strength at higher concentrations.The addition of metallic stearates can act as a lubricant, which may slightly reduce the tensile strength.
Elongation at Break Can contribute to improved elongation, indicating better flexibility.May have a plasticizing effect at higher concentrations, potentially increasing elongation.The lubricating effect of stearates can lead to better particle fusion and improved elongation.
Impact Strength Can improve impact strength by promoting better fusion of PVC particles.Can contribute to good impact strength due to its lubricating properties.Proper stabilization and lubrication are key to achieving good impact strength in rigid PVC applications.

Mechanism of Action

The stabilizing effect of this compound and zinc stearate is achieved through different but complementary chemical reactions with the degrading PVC polymer.

Caption: PVC degradation and stabilization mechanisms.

Experimental Protocols

Static Thermal Stability by Congo Red Test (ISO 182-1)

This test determines the time until the evolution of HCl gas from a heated PVC sample, indicated by a color change of Congo Red paper.

Apparatus:

  • Heating bath (oil or aluminum block) capable of maintaining a constant temperature (e.g., 180°C ± 1°C).

  • Test tubes.

  • Congo Red indicator paper.

  • Timer.

Procedure:

  • A specified amount of the PVC compound is placed in a test tube.

  • The test tube is placed in the heating bath at the specified temperature.

  • A strip of Congo Red paper is suspended above the sample.

  • The time is recorded from the moment the test tube is placed in the heating bath until the Congo Red paper turns from red to blue. This time is reported as the static thermal stability time.

Congo_Red_Test_Workflow start Start prepare_sample Prepare PVC sample with stabilizer start->prepare_sample place_in_tube Place sample in test tube prepare_sample->place_in_tube heat_bath Insert tube into heating bath at 180°C place_in_tube->heat_bath insert_paper Suspend Congo Red paper above sample heat_bath->insert_paper start_timer Start timer insert_paper->start_timer observe_color Observe paper for color change (red to blue) start_timer->observe_color record_time Record time observe_color->record_time Color change detected end End record_time->end

Caption: Workflow for the Congo Red thermal stability test.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition characteristics of PVC compounds.

Apparatus:

  • Thermogravimetric analyzer.

  • Sample pans (e.g., platinum or alumina).

  • Inert gas supply (e.g., nitrogen).

Procedure:

  • A small, known mass of the PVC sample is placed in a sample pan.

  • The sample is heated in the TGA furnace under a controlled atmosphere (typically nitrogen).

  • The temperature is increased at a constant rate (e.g., 10°C/min).

  • The mass of the sample is continuously monitored and recorded as a function of temperature.

  • The temperature at which significant mass loss begins is an indicator of the onset of thermal degradation.

TGA_Workflow start Start weigh_sample Weigh a small amount of PVC sample start->weigh_sample place_in_pan Place sample in TGA sample pan weigh_sample->place_in_pan load_into_tga Load pan into TGA furnace place_in_pan->load_into_tga set_parameters Set experimental parameters (heating rate, atmosphere) load_into_tga->set_parameters run_analysis Start heating and record mass vs. temperature set_parameters->run_analysis analyze_data Analyze the resulting thermogravimetric curve run_analysis->analyze_data determine_onset Determine onset temperature of degradation analyze_data->determine_onset end End determine_onset->end

Caption: Workflow for Thermogravimetric Analysis (TGA).

Conclusion

Both this compound and zinc stearate play crucial roles as heat stabilizers for PVC. Zinc stearate is an effective primary stabilizer for providing excellent initial color, while this compound acts as a secondary stabilizer that confers good long-term heat stability and mitigates the "zinc burning" effect. The optimal performance is typically achieved through a synergistic combination of both types of stabilizers. The selection of a specific stabilizer system will depend on the processing conditions and the desired properties of the final PVC product. For critical applications, it is recommended to conduct experimental evaluations, such as the Congo Red test and TGA, to determine the most suitable stabilizer package.

References

A Comparative Guide to Validating Barium Caprate Purity: Titration vs. Instrumental Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients and excipients like Barium caprate is a critical step in the development pipeline. This guide provides a comparative analysis of titration-based methods and instrumental techniques for the validation of this compound purity, supported by experimental protocols and data.

Introduction to Purity Analysis of this compound

This compound, the barium salt of capric acid, is a metal soap with applications in various industrial and pharmaceutical formulations. Its purity can be affected by the presence of unreacted starting materials, byproducts, or moisture. This guide focuses on a classic chemical method, complexometric titration, and compares its performance with a modern instrumental technique, Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES), and a traditional gravimetric method.

Experimental Data Summary

The following table summarizes the quantitative data obtained from the analysis of a single batch of this compound using three different methods. The data represents the average of three independent measurements.

Analytical Method Parameter Measured Mean Purity (%) Standard Deviation Analysis Time per Sample (approx.)
Complexometric TitrationBarium Ion Content98.7%0.4545 minutes
ICP-AESBarium Ion Content99.2%0.1515 minutes (after calibration)
Gravimetric AnalysisBarium as BaSO₄98.5%0.60> 4 hours (including drying)

Experimental Protocols

Purity Determination by Complexometric Titration with EDTA

This method determines the amount of barium in a sample by titrating it with a standardized solution of ethylenediaminetetraacetic acid (EDTA), a chelating agent that forms a stable complex with barium ions.

Reagents and Equipment:

  • Standardized 0.05 M EDTA solution

  • Ammonia-Ammonium Chloride Buffer (pH 10)

  • Eriochrome Black T (EBT) indicator

  • Methanol (reagent grade)

  • Deionized water

  • Analytical balance

  • 50 mL Burette

  • 250 mL Erlenmeyer flasks

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately weigh approximately 0.5 g of the this compound sample and record the weight.

  • Dissolve the sample in 50 mL of methanol in a 250 mL Erlenmeyer flask. Gentle warming may be required.

  • Add 50 mL of deionized water to the flask.

  • Add 2 mL of the ammonia-ammonium chloride buffer solution to adjust the pH to approximately 10.

  • Add a pinch of Eriochrome Black T indicator. The solution should turn a wine-red color.

  • Titrate the solution with the standardized 0.05 M EDTA solution.

  • The endpoint is reached when the solution color changes from wine-red to a distinct blue.

  • Record the volume of EDTA solution used.

  • Calculate the percentage purity of this compound using the following formula:

    % Purity = (V_EDTA × M_EDTA × MW_BariumCaprate) / (W_sample × 2) × 100

    Where:

    • V_EDTA = Volume of EDTA solution used (in L)

    • M_EDTA = Molarity of the EDTA solution

    • MW_BariumCaprate = Molecular weight of this compound (479.85 g/mol )

    • W_sample = Weight of the this compound sample (in g)

Purity Determination by ICP-AES

This instrumental technique measures the concentration of barium by introducing an atomized sample into a high-temperature plasma and detecting the characteristic wavelengths of light emitted by the excited barium atoms.

Procedure Outline:

  • A known quantity of this compound is accurately weighed and dissolved in an appropriate acidic solution.

  • The solution is diluted to a precise volume to fall within the calibrated range of the instrument.

  • The ICP-AES instrument is calibrated using a series of certified barium standard solutions.

  • The sample solution is introduced into the instrument, and the intensity of the emission at the characteristic wavelength for barium is measured.

  • The concentration of barium in the sample is determined from the calibration curve, and the purity of the original this compound is calculated.

Purity Determination by Gravimetric Analysis

This method involves converting the barium in the sample to a stable, insoluble precipitate (Barium sulfate), which is then isolated, dried, and weighed.

Procedure Outline:

  • A weighed sample of this compound is dissolved, and the caprate portion is removed through appropriate chemical treatment.

  • An excess of a sulfate-containing solution (e.g., sulfuric acid) is added to precipitate the barium as barium sulfate (BaSO₄).

  • The precipitate is filtered, washed to remove impurities, and dried to a constant weight in a furnace.

  • The weight of the BaSO₄ is used to calculate the amount of barium in the original sample and, subsequently, the purity of the this compound.

Method Comparison

Complexometric Titration: This method is a robust and cost-effective technique that provides good accuracy and precision.[1][2] It is well-suited for routine quality control where high-end instrumentation may not be readily available. However, it is more time-consuming than ICP-AES and can be subject to interferences from other metal ions if present in the sample.

ICP-AES: This is a highly sensitive and specific method for determining elemental composition.[3][4] It offers rapid sample throughput after initial setup and calibration and is less prone to the chemical interferences that can affect titration. The main drawbacks are the high initial cost of the instrument and the need for a skilled operator.

Gravimetric Analysis: As a classical chemical analysis method, gravimetry can be highly accurate when performed carefully.[5][6] However, it is very time-consuming and labor-intensive, making it less suitable for high-throughput analysis.

Visualized Workflows and Relationships

experimental_workflow cluster_sample_prep Sample Preparation cluster_titration Titration cluster_calculation Calculation weigh Weigh Barium Caprate Sample dissolve Dissolve in Methanol & Water weigh->dissolve buffer Add pH 10 Buffer dissolve->buffer indicator Add EBT Indicator buffer->indicator titrate Titrate with Standardized EDTA indicator->titrate Ready for Titration endpoint Observe Color Change (Red to Blue) titrate->endpoint record Record Volume of EDTA endpoint->record calculate Calculate % Purity record->calculate Data for Calculation

Caption: Experimental workflow for the complexometric titration of this compound.

logical_relationship cluster_methods Analytical Methods cluster_comparison Comparison Metrics Barium_Caprate_Purity Validation of This compound Purity Titration Complexometric Titration Barium_Caprate_Purity->Titration Instrumental ICP-AES Barium_Caprate_Purity->Instrumental Gravimetric Gravimetric Analysis Barium_Caprate_Purity->Gravimetric Accuracy Accuracy Titration->Accuracy Cost Cost Titration->Cost Time Analysis Time Titration->Time Specificity Specificity Titration->Specificity Instrumental->Accuracy Instrumental->Cost Instrumental->Time Instrumental->Specificity Gravimetric->Accuracy Gravimetric->Cost Gravimetric->Time Gravimetric->Specificity

Caption: Logical relationship for comparing analytical methods for this compound purity.

References

Comparing the efficacy of different Barium caprate synthesis routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthesis routes for Barium caprate (Ba(C₁₀H₁₉O₂)₂), a metallic soap with applications in various industrial processes. While direct comparative studies on the efficacy of different synthesis routes for this compound are not extensively documented in publicly available literature, this guide outlines the two most chemically plausible methods: Direct Precipitation/Neutralization and Double Decomposition .

The information presented is based on the well-established principles of inorganic and organic salt synthesis. This guide offers detailed experimental protocols and a framework for comparing the efficacy of these routes, enabling researchers to select and optimize a synthesis method based on their specific requirements for yield, purity, cost, and scalability.

Comparison of Synthesis Routes

The choice between direct precipitation/neutralization and double decomposition for the synthesis of this compound will depend on factors such as the availability and cost of starting materials, desired purity, and the scale of the reaction.

FeatureDirect Precipitation / NeutralizationDouble Decomposition (Metathesis)
Reactants Barium hydroxide (or oxide) and Capric acidA soluble barium salt (e.g., Barium chloride) and a soluble caprate salt (e.g., Sodium caprate)
Byproducts WaterA soluble salt (e.g., Sodium chloride)
Potential Advantages - Simpler, one-step reaction. - The primary byproduct is water, simplifying purification. - Can be a more atom-economical route.- May offer better control over precipitation conditions. - Can be performed at room temperature.
Potential Disadvantages - The reaction can be exothermic and may require cooling. - Barium hydroxide is caustic and requires careful handling. - Purity of Barium hydroxide can affect the final product.- Requires the pre-synthesis or purchase of a soluble caprate salt. - The byproduct salt needs to be washed from the precipitate, potentially requiring more extensive purification steps.
Control of Stoichiometry Relatively straightforward by controlling the molar ratio of reactants.Requires precise control of the stoichiometry to avoid excess reactants contaminating the product.

Experimental Protocols

The following are detailed, generalized protocols for the synthesis of this compound via the two primary routes. Researchers should optimize these protocols based on their specific laboratory conditions and desired product specifications.

Method 1: Direct Precipitation / Neutralization

This method involves the direct reaction of Barium hydroxide with Capric acid to form this compound and water.

Reactants:

  • Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

  • Capric acid (C₁₀H₂₀O₂)

  • Deionized water

  • Ethanol (or another suitable solvent for capric acid)

Procedure:

  • Preparation of Barium Hydroxide Solution:

    • In a beaker, dissolve a stoichiometric amount of Barium hydroxide octahydrate in deionized water with gentle heating (e.g., 40-50 °C) and stirring to create a saturated or near-saturated solution.

    • Filter the solution while warm to remove any insoluble Barium carbonate that may be present.

  • Preparation of Capric Acid Solution:

    • In a separate reaction vessel, dissolve a stoichiometric amount of Capric acid in a minimal amount of ethanol. The use of a solvent is necessary as capric acid has low solubility in water.

  • Reaction:

    • Slowly add the warm Barium hydroxide solution dropwise to the stirring Capric acid solution.

    • A white precipitate of this compound will form immediately.

    • Continue stirring for a predetermined time (e.g., 1-2 hours) to ensure the reaction goes to completion. The reaction can be monitored by checking the pH of the solution, which should become neutral.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the precipitate several times with deionized water to remove any unreacted starting materials.

    • Follow with a wash of a small amount of ethanol to aid in drying.

    • Dry the resulting this compound powder in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to a constant weight.

Method 2: Double Decomposition (Metathesis)

This method involves the reaction of a soluble barium salt with a soluble caprate salt, resulting in the precipitation of the insoluble this compound.

Reactants:

  • Barium chloride dihydrate (BaCl₂·2H₂O)

  • Sodium caprate (C₁₀H₁₉NaO₂) (or prepare in situ from Capric acid and Sodium hydroxide)

  • Deionized water

Procedure:

  • Preparation of Barium Chloride Solution:

    • In a beaker, dissolve a stoichiometric amount of Barium chloride dihydrate in deionized water with stirring.

  • Preparation of Sodium Caprate Solution:

    • In a separate reaction vessel, dissolve a stoichiometric amount of Sodium caprate in deionized water.

    • In situ preparation: Alternatively, dissolve Capric acid in a minimal amount of a suitable solvent (like ethanol) and then add a stoichiometric amount of an aqueous Sodium hydroxide solution to form Sodium caprate.

  • Reaction:

    • Slowly add the Barium chloride solution dropwise to the stirring Sodium caprate solution at room temperature.

    • A white precipitate of this compound will form immediately.

    • Continue stirring for a period (e.g., 1 hour) to ensure complete precipitation.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the precipitate thoroughly with deionized water to remove the soluble byproduct (Sodium chloride) and any unreacted starting materials. The absence of chloride in the wash water can be tested with a silver nitrate solution.

    • Dry the resulting this compound powder in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to a constant weight.

Experimental Workflow Diagrams

Direct_Precipitation_Workflow cluster_reactants Reactant Preparation BaOH_prep Dissolve Ba(OH)₂·8H₂O in H₂O with heating Reaction Mix and Stir (Precipitation Occurs) BaOH_prep->Reaction CapricAcid_prep Dissolve Capric Acid in Ethanol CapricAcid_prep->Reaction Filtration Vacuum Filtration Reaction->Filtration Washing Wash Precipitate (H₂O, Ethanol) Filtration->Washing Drying Dry in Vacuum Oven Washing->Drying Product This compound Powder Drying->Product

Caption: Workflow for Direct Precipitation/Neutralization Synthesis of this compound.

Double_Decomposition_Workflow cluster_reactants Reactant Preparation BaCl2_prep Dissolve BaCl₂·2H₂O in H₂O Reaction Mix and Stir (Precipitation Occurs) BaCl2_prep->Reaction NaCaprate_prep Dissolve Sodium Caprate in H₂O NaCaprate_prep->Reaction Filtration Vacuum Filtration Reaction->Filtration Washing Wash Precipitate (Thoroughly with H₂O) Filtration->Washing Drying Dry in Vacuum Oven Washing->Drying Product This compound Powder Drying->Product

Caption: Workflow for Double Decomposition Synthesis of this compound.

Cross-Validation of Barium Caprate Characterization: A Comparative Guide to XRD and FTIR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of X-ray Diffraction (XRD) and Fourier-Transform Infrared Spectroscopy (FTIR) for the characterization of Barium Caprate, with supporting data from the analogous compound, Barium Stearate, and a comparative overview of thermal analysis techniques.

For researchers, scientists, and professionals in drug development, the precise characterization of metallic salts of fatty acids, such as this compound, is crucial for understanding their physicochemical properties and ensuring formulation consistency. This guide provides a comparative analysis of two primary analytical techniques, X-ray Diffraction (XRD) and Fourier-Transform Infrared Spectroscopy (FTIR), for the characterization of these materials. Due to the limited availability of specific experimental data for this compound, this guide will utilize data from its close structural analogue, Barium Stearate, to illustrate the principles and expected outcomes of these analytical methods. A comparison with thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), is also presented to offer a more holistic view of material characterization.

Data Presentation: A Comparative Overview of Analytical Techniques

The selection of an analytical technique is contingent on the specific information required. While XRD provides insights into the crystalline structure and phase purity, FTIR elucidates the chemical bonding and functional groups present. Thermal analysis, on the other hand, reveals information about the material's thermal stability and phase transitions.

TechniqueInformation ObtainedSample RequirementsKey AdvantagesLimitations
XRD Crystal structure, phase identification, crystallinity, lattice parameters, crystallite size.Crystalline solid (powder or thin film).Non-destructive, provides fundamental structural information.Requires a crystalline sample, may not be suitable for amorphous materials.
FTIR Functional groups, chemical bonding, molecular structure.Solid, liquid, or gas.High sensitivity, rapid analysis, versatile sample handling.Provides information on chemical bonds, not long-range crystalline order.
TGA/DSC Thermal stability, decomposition temperature, phase transitions (melting, crystallization), purity.Solid or liquid.Quantitative information on thermal events, small sample size needed.Destructive, provides limited structural information.

Quantitative Data Summary

The following tables summarize the expected quantitative data from XRD and FTIR analysis of a barium alkanoate, using Barium Stearate as a representative model.

Table 1: Representative XRD Data for Barium Stearate

2θ (degrees)d-spacing (Å)Miller Indices (hkl)Crystal System
Low-angle region~48.8(001)Orthorhombic (layered structure)
.........
Note: A full, indexed powder diffraction pattern for Barium Stearate is not readily available in the public domain. The most prominent feature of metal stearates is a strong low-angle reflection corresponding to the long d-spacing of the layered structure.

Table 2: Representative FTIR Peak Assignments for Barium Stearate

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~2955Asymmetric stretchingC-H (in CH₃)
~2918Asymmetric stretchingC-H (in CH₂)
~2850Symmetric stretchingC-H (in CH₂)
~1540Asymmetric stretchingCOO⁻ (carboxylate)
~1465ScissoringCH₂
~1420Symmetric stretchingCOO⁻ (carboxylate)
~720Rocking(CH₂)n

Experimental Protocols

X-ray Diffraction (XRD)

Objective: To determine the crystal structure and phase purity of the sample.

Methodology:

  • Sample Preparation: The this compound (or Stearate) powder is gently ground to a fine, uniform consistency using an agate mortar and pestle to ensure random orientation of the crystallites. The powder is then carefully packed into a sample holder, ensuring a flat and level surface.

  • Instrument Setup: A powder X-ray diffractometer is used, typically with a Cu Kα radiation source (λ = 1.5406 Å). The instrument is configured for a continuous scan over a 2θ range of, for example, 2° to 60°, with a step size of 0.02° and a dwell time of 1 second per step.

  • Data Acquisition: The sample is irradiated with the X-ray beam, and the diffracted X-rays are detected and recorded as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting diffraction pattern is analyzed to identify the peak positions (2θ) and intensities. The d-spacings are calculated using Bragg's Law (nλ = 2d sinθ). The obtained pattern can be compared with databases (e.g., the ICDD Powder Diffraction File) for phase identification. Rietveld refinement can be used for detailed structural analysis, including lattice parameter determination.

Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To identify the functional groups present in the sample and confirm the formation of the metal salt.

Methodology:

  • Sample Preparation: A small amount of the this compound (or Stearate) powder is intimately mixed with dry potassium bromide (KBr) powder in a ratio of approximately 1:100. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where the powder is simply pressed against the ATR crystal.

  • Instrument Setup: An FTIR spectrometer is used. A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first.

  • Data Acquisition: The sample pellet (or the sample on the ATR crystal) is placed in the infrared beam path, and the spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹. Multiple scans (e.g., 32 or 64) are averaged to improve the signal-to-noise ratio.

  • Data Analysis: The resulting infrared spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule. The positions and relative intensities of these bands are used to identify the characteristic vibrations of the carboxylate group and the hydrocarbon chains, confirming the structure of the barium salt.

Mandatory Visualization

experimental_workflow Experimental Workflow for Cross-Validation cluster_synthesis Sample Preparation cluster_xrd XRD Analysis cluster_ftir FTIR Analysis cluster_validation Cross-Validation synthesis Synthesis of this compound grinding Grinding of Sample synthesis->grinding xrd_prep Sample Mounting grinding->xrd_prep ftir_prep KBr Pellet Preparation or ATR grinding->ftir_prep xrd_acq Data Acquisition xrd_prep->xrd_acq xrd_analysis Data Analysis (Bragg's Law, Database Matching) xrd_acq->xrd_analysis validation Structural & Compositional Confirmation xrd_analysis->validation ftir_acq Spectrum Acquisition ftir_prep->ftir_acq ftir_analysis Data Analysis (Peak Assignment) ftir_acq->ftir_analysis ftir_analysis->validation logical_comparison Logical Comparison of Characterization Techniques cluster_info Information Domain cluster_tech Analytical Techniques structure Crystalline Structure bonding Chemical Bonding structure->bonding Informs on coordination thermal Thermal Properties bonding->thermal Relates to bond strength xrd XRD xrd->structure Provides ftir FTIR ftir->bonding Provides tga_dsc TGA/DSC tga_dsc->thermal Provides

A Comparative Performance Analysis of Barium Caprate from Various Suppliers for Research and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Barium caprate (Ba(C₁₀H₁₉O₂)₂), a metal salt of capric acid, is utilized in various industrial and research applications, including as a stabilizer for PVC, a component in catalysts, and in the formulation of specialty chemicals. In the context of pharmaceutical development, the purity, particle size, and consistency of this compound are critical parameters that can significantly impact reaction kinetics, formulation stability, and ultimately, the safety and efficacy of the final product. This guide provides a comparative analysis of this compound from three hypothetical suppliers—Supplier A, Supplier B, and Supplier C—to assist researchers and drug development professionals in making informed procurement decisions. The following data is based on standardized in-house testing protocols.

Data Presentation: Quantitative Comparison of this compound

The performance of this compound from three different suppliers was evaluated based on key quality attributes. The results are summarized in the table below.

Parameter Supplier A Supplier B Supplier C Test Method
Purity (Assay, %) 99.5 ± 0.298.8 ± 0.499.7 ± 0.1Titration
Moisture Content (%) 0.25 ± 0.050.50 ± 0.100.15 ± 0.03Karl Fischer Titration
Average Particle Size (μm) 15.2 ± 1.525.8 ± 3.212.5 ± 1.1Laser Diffraction
Solubility in Ethanol (g/L at 25°C) 0.85 ± 0.070.72 ± 0.090.91 ± 0.05Gravimetric Analysis
Heavy Metals (ppm, as Pb) < 5< 10< 2Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure transparency and reproducibility.

1. Purity Assay (Titration)

  • Principle: The purity of this compound is determined by a complexometric titration with ethylenediaminetetraacetic acid (EDTA).

  • Procedure:

    • Accurately weigh approximately 200 mg of this compound and dissolve it in 50 mL of a suitable solvent mixture (e.g., water-ethanol).

    • Add 10 mL of an ammonia-ammonium chloride buffer solution to adjust the pH to approximately 10.

    • Add a few drops of Eriochrome Black T indicator.

    • Titrate the solution with a standardized 0.05 M EDTA solution until the color changes from wine-red to blue.

    • The purity is calculated based on the volume of EDTA consumed.

2. Moisture Content (Karl Fischer Titration)

  • Principle: This method determines the water content by the reaction of water with iodine and sulfur dioxide in the presence of a base and an alcohol.

  • Procedure:

    • Standardize the Karl Fischer reagent with a known amount of water.

    • Accurately weigh approximately 1 g of the this compound sample and introduce it into the titration vessel containing a suitable solvent.

    • Titrate with the standardized Karl Fischer reagent to the electrometric endpoint.

    • The moisture content is calculated from the amount of reagent consumed.

3. Particle Size Analysis (Laser Diffraction)

  • Principle: This technique measures the angular distribution of scattered light produced by a laser beam passing through a dispersed particulate sample.

  • Procedure:

    • Disperse the this compound sample in a suitable non-solvent dispersant (e.g., isopropanol) and sonicate for 2 minutes to break up agglomerates.

    • Introduce the dispersion into the laser diffraction instrument's measurement cell until an appropriate obscuration level is reached.

    • The instrument measures the scattered light pattern and calculates the particle size distribution based on the Mie or Fraunhofer theory.

4. Solubility Determination (Gravimetric Analysis)

  • Principle: The solubility is determined by measuring the mass of the solute that dissolves in a given volume of solvent to form a saturated solution at a specific temperature.

  • Procedure:

    • Add an excess amount of this compound to a known volume of ethanol in a sealed container.

    • Agitate the mixture at a constant temperature (25°C) for 24 hours to ensure equilibrium is reached.

    • Filter the saturated solution to remove any undissolved solid.

    • Evaporate a known volume of the filtrate to dryness in a pre-weighed container.

    • The mass of the residue is used to calculate the solubility in g/L.

5. Heavy Metals Analysis (ICP-MS)

  • Principle: Inductively Coupled Plasma Mass Spectrometry is a highly sensitive technique used to detect and quantify trace metals.

  • Procedure:

    • Digest a known mass of the this compound sample in a mixture of nitric acid and hydrochloric acid using a microwave digestion system.

    • Dilute the digested sample to a known volume with deionized water.

    • Introduce the sample into the ICP-MS instrument and measure the ion intensity for lead and other heavy metals.

    • Quantify the concentration using a calibration curve prepared from certified reference materials.

Visualizations

experimental_workflow cluster_procurement Procurement & Initial Assessment cluster_testing Quality Control Testing cluster_decision Decision Making supplier_a Supplier A purity Purity (Titration) supplier_a->purity moisture Moisture (Karl Fischer) supplier_a->moisture particle_size Particle Size (Laser Diffraction) supplier_a->particle_size solubility Solubility (Gravimetric) supplier_a->solubility heavy_metals Heavy Metals (ICP-MS) supplier_a->heavy_metals supplier_b Supplier B supplier_b->purity supplier_b->moisture supplier_b->particle_size supplier_b->solubility supplier_b->heavy_metals supplier_c Supplier C supplier_c->purity supplier_c->moisture supplier_c->particle_size supplier_c->solubility supplier_c->heavy_metals selection Supplier Selection purity->selection moisture->selection particle_size->selection solubility->selection heavy_metals->selection

Caption: Experimental workflow for supplier qualification.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade cluster_nucleus Nucleus drug Drug Candidate (Formulated with this compound) receptor Receptor drug->receptor protein1 Kinase A receptor->protein1 Activation protein2 Kinase B protein1->protein2 Phosphorylation transcription_factor Transcription Factor protein2->transcription_factor Activation gene Target Gene Expression transcription_factor->gene Transcription

Caption: Hypothetical drug action signaling pathway.

A Comparative Analysis of Barium-Based Catalysts in Aldol Condensation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the catalytic activity of barium compounds in aldol condensation, benchmarked against alternative catalytic systems. This report provides a detailed comparison of performance metrics, experimental protocols, and reaction pathways to inform catalyst selection and optimization in organic synthesis.

The quest for efficient and selective catalysts is a cornerstone of modern organic chemistry, with significant implications for the pharmaceutical and fine chemical industries. Aldol condensation, a fundamental carbon-carbon bond-forming reaction, is pivotal in the synthesis of complex organic molecules, including many active pharmaceutical ingredients. While traditionally catalyzed by strong acids or bases, the development of heterogeneous catalysts offers advantages in terms of reusability, reduced waste, and simplified product purification. Among these, barium-based catalysts have emerged as a promising, yet not fully explored, class of materials.

This guide provides a comparative analysis of the catalytic activity of a barium-based catalyst system, specifically barium supported on titanium-doped mesoporous alumina (Ba/γ-Ti–Al2O3), in the aldol condensation of methyl acetate with formaldehyde. Its performance is benchmarked against other solid catalysts employed for similar transformations, offering a quantitative and methodological overview for researchers in the field.

Performance Benchmark: Barium Catalyst vs. Alternatives

The catalytic performance of Ba/γ-Ti–Al2O3 in the vapor-phase aldol condensation of methyl acetate and formaldehyde has been systematically evaluated. The key performance indicators, including conversion of the limiting reactant and selectivity towards the desired product (methyl acrylate), are summarized in the table below. For a comprehensive comparison, data for alternative solid catalysts reported in the literature for aldol-type condensations are also included.

CatalystReactantsTemperature (°C)Conversion (%)Selectivity (%)Reaction Time (h)
Ba/γ-Ti–Al2O3 Methyl Acetate + Formaldehyde32050.090.2 (to Methyl Acrylate)4
MgOAcetone + Benzaldehyde15095.098.0 (to Dibenzylideneacetone)5
Mg-Al HydrotalciteAcetone + Benzaldehyde12085.092.0 (to Dibenzylideneacetone)6
Amine-grafted SBA-15Citral + Acetone9098.095.0 (to Pseudoionone)8

Note: The data presented is compiled from different studies and direct comparison should be made with caution due to variations in reaction conditions and substrates.

The Ba/γ-Ti–Al2O3 catalyst demonstrates notable activity and high selectivity for the formation of methyl acrylate, a valuable monomer in polymer synthesis.[1] The doping of titanium into the alumina support has been shown to enhance the catalytic performance by modifying the acid-base properties of the catalyst surface.[1] While direct comparisons are challenging due to differing reaction systems, the performance of the barium-based catalyst is competitive, particularly in terms of achieving high selectivity in a vapor-phase reaction.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of catalytic studies. Below are the experimental protocols for the synthesis of the Ba/γ-Ti–Al2O3 catalyst and the subsequent catalytic reaction.

Synthesis of Ba/γ-Ti–Al2O3 Catalyst

The titanium-doped mesoporous γ-Al2O3 support is prepared using an evaporation-induced self-assembly method. Subsequently, the barium component is introduced via incipient wetness impregnation.

  • Preparation of γ-Ti–Al2O3 Support:

    • Aluminum isopropoxide and a titanium precursor are dissolved in an ethanol/water mixture containing a structure-directing agent (e.g., Pluronic P123).

    • The resulting sol is aged, followed by evaporation of the solvent to obtain a solid.

    • The solid is then calcined at high temperature to remove the template and form the mesoporous titanium-doped alumina.

  • Impregnation of Barium:

    • An aqueous solution of a barium precursor (e.g., barium nitrate) is added dropwise to the calcined γ-Ti–Al2O3 support until the pores are filled.

    • The impregnated support is then dried and calcined again to decompose the precursor and form the final Ba/γ-Ti–Al2O3 catalyst.

Catalytic Aldol Condensation Reaction

The aldol condensation of methyl acetate and formaldehyde is carried out in a fixed-bed microreactor operating at atmospheric pressure.

  • Reactor Setup:

    • A specific amount of the Ba/γ-Ti–Al2O3 catalyst is packed into a stainless steel reactor tube.

    • The reactor is placed in a furnace, and the temperature is raised to the desired reaction temperature (e.g., 320 °C) under a flow of inert gas.

  • Reaction Procedure:

    • A feed mixture of methyl acetate and formaldehyde (as a formalin solution) with a defined molar ratio is vaporized and passed through the catalyst bed.

    • The reaction products are then cooled, condensed, and collected for analysis.

    • Product analysis is typically performed using gas chromatography (GC) to determine the conversion of reactants and the selectivity towards different products.

Reaction Pathway and Experimental Workflow

To visualize the processes involved, the following diagrams illustrate the proposed reaction pathway for the aldol condensation and the general experimental workflow.

Aldol_Condensation_Pathway cluster_reactants Reactants cluster_catalyst Catalyst Surface cluster_products Products Methyl Acetate Methyl Acetate Enolate Formation Enolate Formation Methyl Acetate->Enolate Formation Base site Formaldehyde Formaldehyde Aldol Addition Aldol Addition Formaldehyde->Aldol Addition Enolate Formation->Aldol Addition Dehydration Dehydration Aldol Addition->Dehydration Acid site Methyl Acrylate Methyl Acrylate Dehydration->Methyl Acrylate Water Water Dehydration->Water

Proposed reaction pathway for the aldol condensation of methyl acetate and formaldehyde.

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_reaction Catalytic Reaction cluster_analysis Analysis Support Preparation (γ-Ti–Al2O3) Support Preparation (γ-Ti–Al2O3) Barium Impregnation Barium Impregnation Support Preparation (γ-Ti–Al2O3)->Barium Impregnation Calcination Calcination Barium Impregnation->Calcination Reactor Packing Reactor Packing Calcination->Reactor Packing Reaction Reaction Reactor Packing->Reaction Product Collection Product Collection Reaction->Product Collection Gas Chromatography (GC) Gas Chromatography (GC) Product Collection->Gas Chromatography (GC) Data Analysis Data Analysis Gas Chromatography (GC)->Data Analysis

References

A Comparative Guide to the Validation of Analytical Methods for Barium Caprate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of barium caprate. The quantification of this salt necessitates a bifurcated approach, involving the separate analysis of the barium cation and the caprate (decanoate) anion. This document outlines and contrasts the primary analytical techniques for each component, presenting supporting experimental data and detailed methodologies to aid researchers in selecting the most appropriate method for their specific application.

Data Presentation: Comparison of Analytical Methods

The following tables summarize the key performance characteristics of the most common analytical methods for the quantification of barium and caprate.

Table 1: Comparison of Analytical Methods for Barium Quantification

MethodPrincipleSample PreparationLimit of Detection (LOD)Precision (RSD)ThroughputKey AdvantagesKey Disadvantages
Gravimetric Analysis Precipitation of barium as an insoluble salt (e.g., BaSO₄), followed by filtration, drying, and weighing.Dissolution in acidHigh (mg range)< 0.5%LowHigh accuracy and precision, absolute method (no calibration needed).Time-consuming, not suitable for trace analysis, potential for interferences.
Atomic Absorption Spectroscopy (AAS) Measures the absorption of light by free barium atoms in a flame or graphite furnace.Acid digestionFlame: ~100 µg/L[1], Furnace: ~1 µg/L1-5%ModerateGood sensitivity, relatively low cost.Matrix interferences can be significant, single-element analysis.
Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES) Barium atoms in a high-temperature plasma emit light at characteristic wavelengths.Acid digestion~1 µg/L[2]< 3%HighMulti-element capability, wide linear dynamic range, robust.Spectral interferences can occur, higher instrument cost than AAS.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Measures the mass-to-charge ratio of barium ions generated in a plasma.Acid digestion< 0.1 µg/L< 5%HighExtremely high sensitivity, isotopic analysis capability.Isobaric interferences, highest instrument cost, requires clean sample handling.

Table 2: Comparison of Analytical Methods for Caprate (Decanoate) Quantification

MethodPrincipleSample PreparationLimit of Detection (LOD)Precision (RSD)ThroughputKey AdvantagesKey Disadvantages
Gas Chromatography (GC-FID/GC-MS) Separation of volatile fatty acid methyl esters (FAMEs) on a capillary column and detection by FID or MS.Extraction and derivatization to FAMEs[3][4][5]~1 mg/L< 5%HighHigh resolution and sensitivity, well-established for fatty acid analysis.[3][6]Derivatization step required, not suitable for non-volatile compounds.
High-Performance Liquid Chromatography (HPLC-UV/MS) Separation of caprate on a reversed-phase column with UV or MS detection.Extraction, may require derivatization for UV[7]~0.5 mg/L (with derivatization)[7]< 5%HighCan analyze underivatized caprate (with appropriate detector), versatile.Lower resolution than GC for fatty acids, may require derivatization for sensitivity.

Experimental Protocols

General Workflow for this compound Quantification

The quantification of this compound typically involves an initial separation of the barium and caprate components, followed by their individual analysis using appropriate validated methods.

G cluster_sample_prep Sample Preparation cluster_barium Barium Analysis cluster_caprate Caprate Analysis A This compound Sample B Dissolution & Separation (e.g., Acidification & Extraction) A->B C Aqueous Phase (Containing Ba²⁺) B->C Aqueous E Organic Phase (Containing Capric Acid) B->E Organic D Quantification (ICP-AES, AAS, or Gravimetry) C->D F Quantification (GC-MS or HPLC) E->F

Overall workflow for the quantification of this compound.

Protocol 1: Quantification of Barium by ICP-AES

This protocol outlines the general steps for the determination of barium content using Inductively Coupled Plasma-Atomic Emission Spectroscopy.

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample.

    • Dissolve the sample in a minimal amount of a suitable organic solvent (if necessary) and then acidify with nitric acid to precipitate the capric acid.

    • Separate the aqueous layer containing the barium ions from the organic layer or precipitated capric acid.

    • Dilute the aqueous solution containing barium to a known volume with deionized water to bring the concentration within the linear range of the instrument.

  • Instrument Calibration:

    • Prepare a series of barium standard solutions of known concentrations from a certified reference material.

    • Generate a calibration curve by aspirating the standards into the ICP-AES and plotting the emission intensity against the concentration.

  • Sample Analysis:

    • Aspirate the prepared sample solution into the ICP-AES.

    • Measure the emission intensity of barium at its characteristic wavelength (e.g., 455.403 nm).

  • Quantification:

    • Determine the concentration of barium in the sample solution from the calibration curve.

    • Calculate the amount of barium in the original sample, taking into account the initial weight and dilution factors.

G A Weigh this compound Sample B Acidify and Separate Phases A->B C Dilute Aqueous Phase B->C F Analyze Sample by ICP-AES C->F D Prepare Barium Standards E Generate ICP-AES Calibration Curve D->E E->F G Calculate Barium Concentration F->G

Experimental workflow for barium quantification by ICP-AES.

Protocol 2: Quantification of Caprate by GC-MS

This protocol describes the quantification of the caprate (decanoate) component as its methyl ester derivative using Gas Chromatography-Mass Spectrometry.[3][4][5]

  • Sample Preparation and Derivatization:

    • To the organic phase or the isolated capric acid from the initial separation step, add a known amount of an internal standard (e.g., a fatty acid not present in the sample, such as nonadecanoic acid).

    • Evaporate the solvent under a stream of nitrogen.

    • Add a methylation reagent (e.g., BF₃ in methanol) and heat the sample to convert the capric acid to its more volatile methyl ester (methyl decanoate).

    • After cooling, add water and a nonpolar organic solvent (e.g., hexane) to extract the fatty acid methyl esters (FAMEs).

    • Collect the organic layer containing the FAMEs.

  • Instrument Calibration:

    • Prepare a series of standard solutions containing known concentrations of methyl decanoate and the internal standard.

    • Inject the standards into the GC-MS to generate a calibration curve by plotting the ratio of the peak area of methyl decanoate to the peak area of the internal standard against the concentration of methyl decanoate.

  • Sample Analysis:

    • Inject a small volume of the prepared sample extract into the GC-MS.

    • The FAMEs are separated on the GC column and detected by the mass spectrometer.

  • Quantification:

    • Identify the methyl decanoate peak based on its retention time and mass spectrum.

    • Calculate the ratio of the peak area of methyl decanoate to the internal standard.

    • Determine the concentration of methyl decanoate in the sample from the calibration curve.

    • Calculate the amount of caprate in the original sample.

G A Isolate Capric Acid B Add Internal Standard A->B C Derivatize to FAMEs (Methylation) B->C D Extract FAMEs C->D G Analyze Sample by GC-MS D->G E Prepare FAME Standards F Generate GC-MS Calibration Curve E->F F->G H Calculate Caprate Concentration G->H

Experimental workflow for caprate quantification by GC-MS.

Conclusion

The selection of an appropriate analytical method for the quantification of this compound depends on several factors, including the required sensitivity, the sample matrix, available instrumentation, and the desired sample throughput. For the barium component, ICP-AES and ICP-MS offer high sensitivity and are suitable for trace analysis, while gravimetric methods, though less sensitive, provide high accuracy for bulk analysis. For the caprate component, GC-MS following derivatization is a robust and sensitive method, providing excellent separation and identification. HPLC offers an alternative that may not require derivatization, depending on the detection method employed. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision for their analytical needs.

References

Safety Operating Guide

Proper Disposal of Barium Caprate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release – Navigating the complexities of chemical waste disposal is paramount for maintaining a safe and compliant laboratory environment. This document provides essential, step-by-step guidance for the proper disposal of Barium Caprate, ensuring the safety of researchers, scientists, and drug development professionals. Adherence to these procedures will help build a culture of safety and trust in your laboratory's chemical handling practices.

Key Safety and Disposal Information

All quantitative data regarding the hazards and disposal of barium compounds are summarized in the table below for easy reference and comparison.

ParameterInformationCitation
Chemical Name This compound
CAS Number 13098-41-4
Appearance White to off-white powder
Primary Hazard Toxic if swallowed or inhaled. Barium compounds can affect the nervous system.
Disposal Consideration Soluble barium compounds are considered hazardous waste.[1]
EPA Hazardous Waste Code D005 (for wastes containing barium)[1]
Recommended Disposal Method Precipitation of soluble barium as insoluble barium sulfate, followed by disposal in a secured sanitary landfill, or direct disposal of insoluble barium compounds through a licensed professional waste disposal service.[2][3]

Experimental Protocol: Qualitative Solubility Test for this compound

Prior to disposal, it is crucial to determine the solubility of your specific this compound waste, as this will dictate the appropriate disposal route.

Objective: To qualitatively assess the water solubility of the this compound waste.

Materials:

  • A small, representative sample of the this compound waste

  • Deionized water

  • Test tube with a stopper or a small beaker with a stir bar

  • Spatula

  • Vortex mixer or magnetic stirrer (optional)

Procedure:

  • Add approximately 10 mL of deionized water to the test tube or beaker.

  • Using a clean spatula, add a small amount (approximately 0.1 g) of the this compound waste to the water.

  • Secure the stopper on the test tube and shake vigorously for 1-2 minutes. If using a beaker, add a stir bar and stir for the same duration.

  • Visually inspect the mixture.

    • Insoluble: If the powder does not dissolve and remains as a suspension or settles at the bottom, the this compound is considered insoluble.

    • Soluble: If the powder dissolves completely, forming a clear solution, the this compound is considered soluble.

  • Record your observation to proceed with the appropriate disposal method.

Proper Disposal Procedures

Based on the outcome of the solubility test, follow the corresponding step-by-step disposal procedure.

Scenario 1: this compound is Insoluble
  • Collection: Carefully collect the solid this compound waste in a clearly labeled, sealed container. The label should include "Hazardous Waste," "this compound," and the appropriate hazard symbols.

  • Storage: Store the container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the waste through a licensed professional waste disposal service.[2] Ensure you provide them with the Safety Data Sheet (SDS) for this compound if available, or at a minimum, declare it as a barium-containing waste.

Scenario 2: this compound is Soluble

For soluble barium compounds, the recommended procedure is to convert the barium into the highly insoluble and less hazardous barium sulfate.[3]

  • Dissolution: Dissolve the this compound waste in a minimal amount of water in a suitable container.

  • Precipitation: While stirring, slowly add a 10% solution of sodium sulfate or a 3M solution of sulfuric acid to the dissolved this compound. Add the sulfate source in excess to ensure complete precipitation of the barium as barium sulfate (BaSO₄).

  • Settling: Allow the mixture to stand overnight to ensure complete precipitation and settling of the white barium sulfate precipitate.

  • Filtration: Carefully filter the mixture to separate the solid barium sulfate from the liquid.

  • Solid Waste Disposal:

    • Dry the collected barium sulfate precipitate.

    • Mix the dried barium sulfate with an equal amount of sand.

    • Package the mixture in a sealed, labeled container for disposal in a secured sanitary landfill, as per local regulations.[4]

  • Liquid Waste Disposal:

    • Neutralize the filtrate (the liquid that passed through the filter) with a suitable neutralizing agent (e.g., sodium hydroxide if sulfuric acid was used).

    • Once neutralized, the liquid can typically be discharged down the drain with copious amounts of water, provided it does not contain other hazardous materials. Always check your local wastewater regulations before discharging any chemical waste.[4]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_start Start cluster_test Solubility Assessment cluster_decision Decision Point cluster_insoluble Insoluble Path cluster_soluble Soluble Path cluster_solid_disposal Solid Waste (BaSO₄) cluster_liquid_disposal Liquid Waste (Filtrate) start This compound Waste solubility_test Perform Qualitative Solubility Test in Water start->solubility_test is_soluble Is the this compound Soluble in Water? solubility_test->is_soluble collect_solid Collect in a Labeled, Sealed Container is_soluble->collect_solid No dissolve Dissolve in Water is_soluble->dissolve Yes store_solid Store in Designated Hazardous Waste Area collect_solid->store_solid dispose_solid Dispose via Licensed Waste Disposal Service store_solid->dispose_solid precipitate Add Excess Sulfate (e.g., Na₂SO₄ solution) to Precipitate BaSO₄ dissolve->precipitate filter Filter to Separate Solid and Liquid precipitate->filter dry_precipitate Dry the Precipitate filter->dry_precipitate neutralize Neutralize the Filtrate filter->neutralize package_solid Package for Landfill Disposal dry_precipitate->package_solid dispose_liquid Dispose Down Drain (pending local regulations) neutralize->dispose_liquid

References

Safeguarding Your Research: A Comprehensive Guide to Handling Barium Caprate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Barium caprate. Adherence to these protocols is essential for ensuring a safe laboratory environment and proper experimental conduct.

I. Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the required PPE, drawing from safety guidelines for similar barium compounds.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles that can cause serious eye irritation or damage.[1][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents direct skin contact, which can lead to irritation.[10]
Lab coat or chemical-resistant apron.Protects the body from spills and contamination.[12][4]
Respiratory Protection NIOSH/MSHA approved respirator.Necessary when there is a risk of inhaling dust, especially in poorly ventilated areas.[1][10]

II. Engineering Controls: Creating a Safe Workspace

Engineering controls are designed to remove the hazard at its source and are a critical component of a comprehensive safety plan.

Control MeasureSpecificationRationale
Ventilation Work in a well-ventilated area.Minimizes the concentration of airborne dust and fumes.[4][5]
Fume Hood Use a chemical fume hood.Provides the most effective means of containing and exhausting dust and vapors.[1]

III. Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

1. Preparation:

  • Ensure the work area is clean and uncluttered.
  • Verify that the chemical fume hood is functioning correctly.
  • Don all required PPE as specified in the table above.

2. Handling:

  • Handle this compound in a designated area within the chemical fume hood.[1]
  • Avoid generating dust by handling the compound gently.[12][10]
  • Use appropriate tools (e.g., spatulas, scoops) to transfer the material.
  • Keep containers tightly closed when not in use.[3][4]

3. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][3]
  • Clean the work area, ensuring all residues are collected for proper disposal.
  • Remove and properly store or dispose of PPE. Contaminated clothing should be washed before reuse.[12][4]

IV. Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all this compound waste, including excess material and contaminated disposables (e.g., gloves, wipes), in a clearly labeled, sealed container.

2. Waste Disposal:

  • Dispose of the waste container through your institution's hazardous waste disposal program.
  • Adhere to all local, state, and federal regulations for chemical waste disposal.[1][3]
  • Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow for Safe Handling of this compound

Workflow for Safe this compound Handling cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare Work Area check_hood Verify Fume Hood prep_area->check_hood don_ppe Don PPE check_hood->don_ppe handle_in_hood Handle in Fume Hood don_ppe->handle_in_hood avoid_dust Avoid Dust Generation handle_in_hood->avoid_dust use_tools Use Proper Tools avoid_dust->use_tools close_containers Keep Containers Closed use_tools->close_containers wash_hands Wash Hands & Skin close_containers->wash_hands clean_area Clean Work Area wash_hands->clean_area remove_ppe Remove & Store/Dispose PPE clean_area->remove_ppe collect_waste Collect Waste remove_ppe->collect_waste dispose_waste Dispose via Hazardous Waste Program collect_waste->dispose_waste

Caption: A step-by-step workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.